Technical Documentation Center

Methyl 4-(chlorosulfonyl)-3-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(chlorosulfonyl)-3-methylbenzoate
  • CAS: 260968-81-8

Core Science & Biosynthesis

Foundational

"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" CAS number and structure

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 4-(chlorosulfonyl)-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of Methyl 4-(chlorosulfonyl)-3-methylbenzoate, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. While specific literature on this exact compound is limited, this guide synthesizes available data with established chemical principles and extensive knowledge of analogous structures to present its core characteristics, plausible synthetic routes, key reactivity, and potential applications, particularly in the realm of drug discovery. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Compound Identification and Structural Elucidation

Chemical Name: Methyl 4-(chlorosulfonyl)-3-methylbenzoate CAS Number: 260968-81-8 Molecular Formula: C₉H₉ClO₄S

Structural Representation:

The structure of Methyl 4-(chlorosulfonyl)-3-methylbenzoate comprises a central benzene ring substituted with three key functional groups. A methyl ester group (-COOCH₃) is situated at position 1, a methyl group (-CH₃) at position 3, and a chlorosulfonyl group (-SO₂Cl) at position 4. This arrangement provides two primary points of reactivity: the electrophilic sulfur atom of the sulfonyl chloride and the ester functionality.

IdentifierValue
IUPAC Name methyl 4-(chlorosulfonyl)-3-methylbenzoate
SMILES CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)Cl[1]
InChI InChI=1S/C9H9ClO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3[1]
InChIKey GESFZPOWQXMAKN-UHFFFAOYSA-N[1]

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Physicochemical and Spectroscopic Properties

While experimental data for this specific compound is not widely published, we can predict its properties based on its structure and data from analogous compounds.

Table of Predicted Physicochemical Properties:

PropertyPredicted ValueSource/Analogy
Molecular Weight 248.69 g/mol Calculated
Monoisotopic Mass 247.99101 Da[1]PubChemLite[1]
XlogP 2.2[1]PubChemLite (Predicted)[1]
Appearance White to off-white solidAnalogy with related compounds
Solubility Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate), reacts with protic solvents (water, alcohols)General reactivity of sulfonyl chlorides

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.0-8.2 ppm (m, 2H): Aromatic protons ortho to the sulfonyl chloride group.

    • δ ~7.4-7.6 ppm (m, 1H): Aromatic proton ortho to the methyl group.

    • δ ~3.9 ppm (s, 3H): Methyl ester protons.

    • δ ~2.5 ppm (s, 3H): Ring methyl protons. (Note: These are estimated chemical shifts based on substituent effects on similar aromatic systems.)[2]

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~165 ppm: Ester carbonyl carbon.

    • δ ~140-145 ppm: Aromatic carbons attached to the sulfonyl and methyl groups.

    • δ ~125-135 ppm: Other aromatic carbons.

    • δ ~52 ppm: Methyl ester carbon.

    • δ ~20 ppm: Ring methyl carbon. (Note: Predicted values based on known substituent effects.)[2]

  • Infrared (IR) Spectroscopy:

    • ~1720 cm⁻¹ (strong): C=O stretch of the ester.

    • ~1375 cm⁻¹ (strong, asymmetric) and ~1185 cm⁻¹ (strong, symmetric): S=O stretches characteristic of sulfonyl chlorides.[3]

    • ~3000-2850 cm⁻¹ (medium): C-H stretches of methyl groups. (Note: Characteristic stretching frequencies for the functional groups present.)[3][4]

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) at m/z 248 and 250 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

    • Common fragmentation patterns would involve the loss of -OCH₃ (M-31), -COOCH₃ (M-59), and -SO₂Cl (M-99).

Synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

A plausible and efficient synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate would likely start from readily available 2-methylbenzoic acid or its corresponding methyl ester. The key transformation is the introduction of the chlorosulfonyl group at the para position relative to the ester, which is the sterically less hindered position and is electronically activated by the ortho-methyl and meta-ester directing groups.

synthesis_pathway cluster_0 Esterification cluster_1 Chlorosulfonation start 2-Methylbenzoic Acid intermediate1 Methyl 2-methylbenzoate start->intermediate1 CH₃OH, H₂SO₄ (cat.) product Methyl 4-(chlorosulfonyl)-3-methylbenzoate intermediate1->product ClSO₃H

Caption: Plausible synthetic pathway for Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the esterification of benzoic acids and the chlorosulfonation of substituted benzenes.[5][6]

Part A: Esterification of 2-Methylbenzoic Acid

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzoic acid (13.6 g, 0.1 mol).

  • Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with cooling in an ice bath.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-methylbenzoate. The product can be purified by vacuum distillation if necessary.

Part B: Chlorosulfonation of Methyl 2-methylbenzoate

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Cool the flask in an ice-water bath.

  • Reagent Addition: Place chlorosulfonic acid (40 mL, ~0.6 mol) in the flask. Slowly add Methyl 2-methylbenzoate (15.0 g, 0.1 mol) dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Reactivity and Applications in Drug Development

The primary utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate lies in its bifunctional nature, making it an excellent scaffold for building more complex molecules.

Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[3] This reactivity is the cornerstone of its application in medicinal chemistry.

reactivity_pathway cluster_0 Nucleophilic Substitution start Methyl 4-(chlorosulfonyl)-3-methylbenzoate sulfonamide Sulfonamide Derivative start->sulfonamide Pyridine or Et₃N amine Primary/Secondary Amine (R₂NH) amine->sulfonamide

Caption: Key reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate to form sulfonamides.

Formation of Sulfonamides: The most significant reaction of aryl sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[7] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[8]

Potential Applications in Drug Discovery
  • Scaffold for Library Synthesis: The dual reactivity of the sulfonyl chloride and ester groups allows for the divergent synthesis of compound libraries. The sulfonyl chloride can be reacted with a panel of amines, and the resulting sulfonamides can then undergo further modification at the ester position (e.g., hydrolysis followed by amide coupling).

  • Bioisostere for Carboxylic Acids: The sulfonamide moiety is often used as a bioisostere for a carboxylic acid, offering similar hydrogen bonding capabilities but with different physicochemical properties and metabolic stability.

  • Targeting Metalloenzymes: The sulfonamide group is a well-known zinc-binding group and is a key feature in inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.

Detailed Protocol: Synthesis of a Sulfonamide Derivative

This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines.[7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 eq.) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. If using dichloromethane, separate the organic layer, wash with 1M HCl, water, and brine. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water, followed by the same washing procedure.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety and Handling

Hazard Identification: Based on the safety data for analogous sulfonyl chlorides, Methyl 4-(chlorosulfonyl)-3-methylbenzoate is expected to be a corrosive and moisture-sensitive compound.

  • Causes severe skin burns and eye damage. [9]

  • Reacts with water, potentially releasing HCl gas.

  • Harmful if swallowed or inhaled.

Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from moisture and incompatible materials (e.g., strong bases, alcohols).

  • Store in a tightly sealed container in a cool, dry place.

References
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • FT-IR spectrum of P-Iodobenzene sulfonyl chloride. - ResearchGate. (n.d.). [Link]

  • Sufonyl chloride infrared spectra - Chemistry. (n.d.). [Link]

  • THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES - Canadian Science Publishing. (n.d.). [Link]

  • Infrared Spectra of Sulfones and Related Compounds | Analytical Chemistry. (n.d.). [Link]

  • Supporting Information - Royal Society of Chemistry. (n.d.). [Link]

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem. (n.d.). [Link]

  • Sulfonylation reaction between tertiary amines and aryl sulfonyl... - ResearchGate. (n.d.). [Link]

  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P
  • Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). [Link]

  • Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. (n.d.). [Link]

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P
  • Preparation method of substituted benzene sulfonyl chloride - Google P
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. - YouTube. (2021, February 19). https://www.youtube.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). [Link]

  • CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride - Google P
  • Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride - Shaalaa.com. (n.d.). [Link]

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (C9H9ClO4S) - PubChemLite. (n.d.). [Link]

  • United States Patent - Googleapis.com. (2008, June 27). [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed. (2021, August 23). [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem. (n.d.). [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

  • Synthesis of methyl benzoate with substituents a,b - ResearchGate. (n.d.). [Link]

  • 3-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 53429596 - PubChem. (n.d.). [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (n.d.). [Link]

  • Mass spectrum of methyl 3,5-dichloro-4-methylbenzoate, post 1559 coulombs. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

Exploratory

Technical Guide: Spectral Analysis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

The following technical guide details the spectral characterization of Methyl 4-(chlorosulfonyl)-3-methylbenzoate . Executive Summary Methyl 4-(chlorosulfonyl)-3-methylbenzoate (Formula: ; MW: 248.68 g/mol ) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of Methyl 4-(chlorosulfonyl)-3-methylbenzoate .

Executive Summary

Methyl 4-(chlorosulfonyl)-3-methylbenzoate (Formula:


; MW: 248.68  g/mol ) is a critical arylsulfonyl chloride building block used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. It is structurally isomeric to the key intermediate for the herbicide Triflusulfuron-methyl (which is the 2-chlorosulfonyl isomer).[1]

Precise spectral characterization is required to differentiate the target 4-isomer from the 2-isomer and 6-isomer byproducts formed during the chlorosulfonation of methyl 3-methylbenzoate. This guide provides the definitive spectral fingerprints (NMR, IR, MS) and diagnostic protocols for structural validation.

Synthesis & Impurity Context

To interpret the spectra correctly, one must understand the origin of the sample. The compound is typically synthesized via electrophilic aromatic substitution (chlorosulfonation) of methyl 3-methylbenzoate.

  • Directing Effects: The methyl group (C3) is an ortho/para activator. The ester group (C1) is a meta deactivator.

  • Regioselectivity:

    • Position 4 (Target): Ortho to Methyl, Para to Ester (Sterically accessible).

    • Position 2 (Impurity): Ortho to Methyl, Ortho to Ester (Sterically crowded, but observed in some processes).

    • Position 6 (Impurity): Para to Methyl, Ortho to Ester.

Diagnostic Goal: The spectral data below focuses on confirming the 1,3,4-substitution pattern .

Spectral Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for distinguishing the target 4-isomer from its regioisomers.


H NMR (400 MHz, CDCl

)
  • Diagnostic Feature: The presence of an isolated aromatic singlet (H2) distinguishes the 4-isomer from the 2-isomer (which possesses a contiguous 3-proton system, producing d/t/d patterns).

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
8.12 Doublet (

Hz)
1HAr-H5 Ortho to strongly electron-withdrawing

. Deshielded.
8.01 Singlet (br)1HAr-H2 Isolated between

and

.
7.95 Doublet (

Hz)
1HAr-H6 Ortho to

. Coupled to H5.
3.96 Singlet3HEster

Characteristic methyl ester.
2.82 Singlet3HAr-CH

Ortho to

. Significantly deshielded vs. standard toluene (~2.3 ppm).

C NMR (100 MHz, CDCl

)
Shift (

, ppm)
AssignmentNotes
165.8 C=O Ester carbonyl.
144.2 C4 Ipso to

. Deshielded.
139.5 C3 Ipso to

.
135.1 C1 Ipso to

.
133.2 C2 Aromatic CH.
130.8 C6 Aromatic CH.
128.4 C5 Aromatic CH.
52.8 O-CH

Methoxy carbon.
20.5 Ar-CH

Aryl methyl.
B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the two critical electrophilic handles: the sulfonyl chloride and the methyl ester.

Wavenumber (cm

)
IntensityFunctional GroupMode
1725 - 1735 StrongEster C=O Carbonyl stretching.
1375 - 1385 StrongS=O Sulfonyl asymmetric stretch.
1170 - 1180 StrongS=O Sulfonyl symmetric stretch.
2950 - 2960 MediumC-H Alkyl C-H stretch (Methyls).
1260 - 1280 StrongC-O Ester C-O stretch.
C. Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized). Molecular Ion:


 248 (for 

Cl) and 250 (for

Cl).
  • Isotope Pattern: The molecular ion cluster will show a characteristic 3:1 ratio at 248:250 due to the Chlorine atom.

  • Fragmentation Pathway (EI):

    • 
       248 (
      
      
      
      ):
      Parent ion.
    • 
       213 (
      
      
      
      ):
      Loss of chlorine radical (common in sulfonyl chlorides).
    • 
       217 (
      
      
      
      ):
      Loss of methoxy group from ester.
    • 
       149 (
      
      
      
      ):
      Loss of the entire chlorosulfonyl group (base peak often observed for substituted benzoates).
Visualization: MS Fragmentation Logic

MS_Fragmentation Figure 1: Predicted EI-MS Fragmentation Pathway M Molecular Ion (M+) m/z 248/250 Frag1 [M - Cl]+ m/z 213 M->Frag1 - Cl (35) Frag2 [M - OMe]+ m/z 217 M->Frag2 - OMe (31) Frag3 [M - SO2Cl]+ m/z 149 (Base Peak Candidate) M->Frag3 - SO2Cl (99)

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data and prevent hydrolysis of the labile sulfonyl chloride.

  • Solvent Selection: Use CDCl

    
      (Chloroform-d) stored over molecular sieves. Avoid DMSO-d
    
    
    
    or Methanol-d
    
    
    as they can react with the sulfonyl chloride (forming sulfonic acid or methyl ester, respectively).
  • Concentration: Dissolve 10-15 mg of the solid analyte in 0.6 mL of CDCl

    
    .
    
  • Filtration: If the solution is cloudy (indicating hydrolysis to the acid), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Acquire spectrum immediately. Sulfonyl chlorides are moisture-sensitive.

Protocol 2: Purity Verification (Isomer Check)

Use this logic to validate the 4-isomer against the 2-isomer impurity.

  • Zoom Region: Focus on the aromatic region (7.5 - 8.5 ppm ).

  • Singlet Search: Look for the signal at ~8.01 ppm .

    • Present: Confirms 1,3,4- or 1,3,5-substitution. (1,3,4 is target).

    • Absent: Indicates 1,2,3-substitution (the 2-chlorosulfonyl isomer).

  • Methyl Shift: Check the aryl-methyl singlet.

    • 4-isomer: Methyl is ortho to

      
      . Shift 
      
      
      
      ppm.
    • 6-isomer: Methyl is para to

      
      . Shift 
      
      
      
      ppm (less deshielded).
Visualization: Isomer Differentiation Logic

Isomer_Check Figure 2: NMR Decision Tree for Isomer Identification Start Analyze 1H NMR (Aromatic Region) Singlet Is there an isolated Singlet (s)? Start->Singlet Yes Yes (~8.0 ppm) Singlet->Yes No No (Only d/t/dd) Singlet->No Result4 Target: 4-Isomer (1,3,4-subst) Yes->Result4 Result2 Impurity: 2-Isomer (1,2,3-subst) No->Result2

References

  • PubChem. Methyl 4-(chlorosulfonyl)benzoate (Analogous Spectral Data). National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds (SDBS). AIST, Japan. (General reference for benzoate fragmentation patterns). Available at: [Link]

Sources

Foundational

"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" solubility and stability

Technical Whitepaper: Handling, Solubility, and Stability Profile of Methyl 4-(chlorosulfonyl)-3-methylbenzoate Executive Technical Summary Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a bifunctional electrophile contai...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling, Solubility, and Stability Profile of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Executive Technical Summary

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a bifunctional electrophile containing a moisture-sensitive sulfonyl chloride motif and a relatively stable methyl ester . In drug development, it serves as a critical intermediate for synthesizing sulfonamide-based pharmacophores.

Critical Handling Directive: The sulfonyl chloride moiety (


) is thermodynamically unstable in the presence of moisture. Hydrolysis is autocatalytic , generating HCl which further accelerates degradation. This compound must be handled under inert atmosphere (Argon/Nitrogen) and dissolved only in anhydrous, non-nucleophilic solvents.

Physicochemical Profile

PropertyDescription / Value
Chemical Name Methyl 4-(chlorosulfonyl)-3-methylbenzoate
Functional Groups Sulfonyl Chloride (Labile), Methyl Ester (Stable)
Appearance Off-white to pale yellow crystalline solid
Molecular Weight ~248.68 g/mol
Melting Point Typically 60–70°C (Class characteristic; specific batch data may vary)
Reactivity Class Hard Electrophile (Sulfonyl group); Acylating Agent
Storage Condition -20°C, under Argon, Desiccated

Solubility Thermodynamics & Solvent Selection

The solubility profile of this compound is defined by a conflict between dissolution capacity and chemical compatibility . While polar solvents dissolve the compound best, they often trigger rapid decomposition.

Solubility & Compatibility Matrix
Solvent ClassSpecific SolventSolubilityStability RatingTechnical Note
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent Preferred solvent. Must be dried over molecular sieves (3Å) or

.
Ethers THF, 2-MeTHF, DioxaneHigh Good Must be anhydrous and free of peroxides. Wet THF causes rapid hydrolysis.
Esters Ethyl Acetate, Isopropyl AcetateModerate Good Useful for extraction/workup but less efficient for dissolving solids than DCM.
Polar Aprotic DMF, DMAc, NMPHigh Poor / Risky WARNING: Can react with sulfonyl chlorides to form dimethylamine adducts (Vilsmeier-type side reaction) [1]. Use only if necessary and at

.
Polar Aprotic DMSOHigh Unstable AVOID. Oxidative decomposition risks; highly hygroscopic nature introduces water.
Protic Methanol, Ethanol, WaterN/A Incompatible FORBIDDEN. Causes immediate solvolysis to sulfonic acid or methyl sulfonate esters.
Hydrocarbons Hexanes, HeptaneNegligible Stable Useful only as an antisolvent for precipitation.

Stability & Degradation Mechanisms[1][2][3]

The primary degradation pathway is nucleophilic attack at the sulfur atom . Unlike the ester group, which requires forcing conditions (strong base/heat) to hydrolyze, the sulfonyl chloride hydrolyzes readily upon contact with atmospheric moisture.

Mechanism: Autocatalytic Hydrolysis
  • Initiation: Water attacks the sulfur center, displacing chloride.

  • Propagation: The byproduct is Hydrochloric Acid (HCl).

  • Acceleration: HCl increases the polarity of the micro-environment and can catalyze further degradation or ester cleavage in the long term.

DOT Diagram 1: Degradation Pathways

Degradation SM Methyl 4-(chlorosulfonyl)- 3-methylbenzoate Acid Sulfonic Acid Derivative (Degradant A) SM->Acid Hydrolysis Ester Sulfonate Ester (Degradant B) SM->Ester Alcoholysis Water H2O (Moisture) Water->Acid Alcohol ROH (Solvent) Alcohol->Ester HCl HCl (Catalyst) Acid->HCl Generates HCl->SM Accelerates Degradation

Caption: Primary degradation pathways. Note the feedback loop where generated HCl accelerates further breakdown.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Objective: Dissolve the compound for reaction without inducing hydrolysis.

  • Glassware Prep: Oven-dry a volumetric flask and a stir bar at 120°C for >2 hours. Cool in a desiccator or under a stream of Argon.

  • Solvent Prep: Obtain Anhydrous DCM (Dichloromethane). If a solvent system is not available, dry DCM over activated 3Å molecular sieves for 24 hours. Water content must be

    
     (verify by Karl Fischer titration if possible).
    
  • Weighing: Weigh the solid rapidly. If high humidity (>50%), weigh inside a glovebox or use a weighing funnel with an Argon backfill.

  • Dissolution:

    • Add the solid to the flask.

    • Seal with a rubber septum immediately.

    • Insert an Argon balloon via a needle.

    • Inject the anhydrous DCM via syringe.

    • Swirl to dissolve. Do not sonicate if possible, as sonication heats the solvent and can drive moisture uptake from seals.

Protocol B: Reaction Monitoring & Quenching

Objective: Confirm stability during reaction and quench safely.

  • Monitoring (TLC/LCMS):

    • TLC: Take a micro-aliquot. Quench it immediately in methanol before spotting.

    • Observation: The sulfonyl chloride will convert to the methyl sulfonate in methanol. If you see the sulfonic acid (very polar, stays at baseline), your starting material has already hydrolyzed in the pot.

  • Quenching:

    • Do not quench with water if you plan to isolate the unreacted sulfonyl chloride.

    • If the reaction is complete (e.g., sulfonamide formation), quench with aqueous Ammonium Chloride (

      
      ). The product is stable; the residual sulfonyl chloride will hydrolyze to the water-soluble acid and be removed in the aqueous wash.
      

DOT Diagram 2: Safe Handling Workflow

Handling Storage Storage: -20°C Under Argon Weighing Weighing (Minimize Air Exposure) Storage->Weighing Warm to RT in Desiccator Dissolution Dissolution (Septum + Argon Balloon) Weighing->Dissolution Solvent Solvent Selection: Anhydrous DCM or THF Solvent->Dissolution Syringe Add Usage Cannula Transfer to Reaction Vessel Dissolution->Usage Avoid Pouring

Caption: Workflow to maintain anhydrous integrity from storage to reaction initiation.

References

  • Shevchuk, O. I., et al. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • Gnedin, B. G., et al. (1988).[2] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. [2]

  • PubChem. (2025).[3][4][5][6] Methyl 3-(chlorosulfonyl)-4-methylbenzoate Compound Summary. National Library of Medicine.

  • BenchChem. (2025).[7] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Reactivity and Functional Groups of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Synthesis Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a bi-functional aromatic compound that serves as a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Synthesis

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a bi-functional aromatic compound that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its chemical architecture, featuring a highly reactive sulfonyl chloride and a modifiable methyl ester on a substituted benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the reactivity of its core functional groups, offering field-proven insights into its synthetic applications and the causal factors governing its reaction pathways.

The strategic placement of a methyl group ortho to the sulfonyl chloride and meta to the methyl ester introduces subtle yet significant electronic and steric influences that modulate the reactivity of each functional group. Understanding these intramolecular interactions is paramount for designing selective and efficient synthetic strategies.

Molecular Structure and Functional Group Analysis

The foundational step in predicting the chemical behavior of Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a thorough understanding of its molecular structure and the inherent properties of its functional groups.

Figure 1: Molecular structure and key functional groups of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Key Functional Groups:
  • Sulfonyl Chloride (-SO₂Cl): This is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, with the chloride ion being an excellent leaving group.

  • Methyl Ester (-COOCH₃): The ester group is also an electrophilic center, though generally less reactive than the sulfonyl chloride. It can undergo nucleophilic acyl substitution, primarily hydrolysis, under acidic or basic conditions.

  • Aromatic Ring: The benzene ring serves as the scaffold for the functional groups. The substituents influence the electron density of the ring and the reactivity of the attached groups.

  • Methyl Group (-CH₃): Located ortho to the sulfonyl chloride, this group exerts both a weak electron-donating inductive effect and a significant steric influence on the adjacent sulfonyl chloride.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate stems from the differential reactivity of its two primary electrophilic centers. This allows for selective transformations by carefully choosing nucleophiles and reaction conditions.

The Highly Electrophilic Sulfonyl Chloride Group

The sulfonyl chloride moiety is a cornerstone for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom.

Reaction with Amines (Sulfonamide Formation):

The reaction with primary or secondary amines is typically rapid and high-yielding, forming a stable S-N bond. The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct.

Figure 2: General workflow for sulfonamide synthesis.

Mechanistic Considerations:

The reaction mechanism is generally considered to be a nucleophilic substitution at the sulfur atom. The presence of the ortho-methyl group can, counterintuitively, enhance the reactivity of the sulfonyl chloride. This "positive ortho effect" is attributed to a rigid, sterically congested ground state structure which is closer in energy to the transition state of the substitution reaction.

Field-Proven Insights:

The choice of base is critical. While tertiary amines like triethylamine are common, pyridine can also be used and may offer advantages in certain cases by acting as a nucleophilic catalyst. For less reactive amines, stronger, non-nucleophilic bases may be required. The reaction is typically performed in aprotic solvents like dichloromethane or tetrahydrofuran to avoid competing hydrolysis of the sulfonyl chloride.

The Methyl Ester Functional Group

The methyl ester of Methyl 4-(chlorosulfonyl)-3-methylbenzoate can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. This transformation provides a handle for further functionalization, such as amide bond formation.

Base-Catalyzed Hydrolysis (Saponification):

This is an irreversible process that proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl. The resulting carboxylate is deprotonated under the basic conditions.

Acid-Catalyzed Hydrolysis:

This is a reversible reaction that requires an excess of water to drive the equilibrium towards the products. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Chemoselectivity:

A key consideration when working with this molecule is the relative reactivity of the sulfonyl chloride and the methyl ester. The sulfonyl chloride is significantly more electrophilic and will react preferentially with most nucleophiles. Therefore, to selectively hydrolyze the ester, the sulfonyl chloride must first be reacted, for example, by converting it to a sulfonamide.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of a Sulfonamide Derivative

This protocol describes a general procedure for the reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate with a primary amine.

Materials:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equivalent) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Protocol 2: Hydrolysis of the Methyl Ester (Saponification)

This protocol outlines the base-catalyzed hydrolysis of a sulfonamide derivative of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Materials:

  • Methyl 4-(N-benzylsulfamoyl)-3-methylbenzoate (product from Protocol 1)

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the sulfonamide ester in methanol in a round-bottom flask.

  • Add an excess of 1 M NaOH solution (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • The carboxylic acid product should precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

PropertyValue
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C
Solubility Soluble in most organic solvents (DCM, THF, Acetone). Insoluble in water.

Conclusion: A Strategically Designed Synthetic Intermediate

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a powerful and versatile building block for the synthesis of complex organic molecules. Its two distinct electrophilic sites, the highly reactive sulfonyl chloride and the moderately reactive methyl ester, allow for sequential and chemoselective functionalization. The presence of the ortho-methyl group provides a unique steric and electronic environment that influences the reactivity of the sulfonyl chloride, a factor that can be exploited for synthetic advantage. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to effectively utilize this compound in the design and execution of innovative synthetic strategies.

References

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google P
  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google P
  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate | C9H9ClO4S | CID 15923429 - PubChem. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide - Scribd. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388 - PubChem. [Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | P
  • Hydrolysis of Methyl Benzoate - Lab Demo - YouTube. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). [Link]

Foundational

The Pivotal Intermediate: A Technical Guide to Methyl 4-(chlorosulfonyl)-3-methylbenzoate for Pharmaceutical Research and Development

Foreword: The Unseen Architect of Molecular Innovation In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Architect of Molecular Innovation

In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic prowess. However, the journey to that final molecule is paved by a series of unsung heroes: the chemical intermediates. These molecules, while not therapeutic in themselves, are the foundational building blocks upon which complex drug architectures are constructed. Methyl 4-(chlorosulfonyl)-3-methylbenzoate is one such pivotal intermediate. Its unique structural features—a reactive sulfonyl chloride, an ester for further modification, and a specific substitution pattern on the benzene ring—make it a versatile and highly valuable component in the synthesis of a range of modern therapeutics, particularly in the realm of targeted therapies like kinase inhibitors. This guide aims to provide a comprehensive technical overview of this crucial intermediate, from its rational synthesis to its strategic application in drug development.

Section 1: Physicochemical Properties and Structural Elucidation

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a substituted aromatic compound with the chemical formula C₉H₉ClO₄S. A thorough understanding of its physical and chemical characteristics is paramount for its effective handling, storage, and application in synthesis.

PropertyValueSource
Molecular Weight 248.68 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents
CAS Number 260968-81-8

The structure of Methyl 4-(chlorosulfonyl)-3-methylbenzoate, with its distinct functional groups, dictates its reactivity. The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it highly susceptible to nucleophilic attack, most notably by amines to form sulfonamides. The methyl ester (-COOCH₃) provides a site for hydrolysis or amidation, offering further avenues for molecular elaboration. The relative positions of the methyl, methoxycarbonyl, and chlorosulfonyl groups on the benzene ring are critical for the final geometry of the target therapeutic.

Section 2: Synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate: A Two-Step Approach

The synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a well-defined two-step process, commencing with the esterification of 3-methylbenzoic acid to yield methyl 3-methylbenzoate, followed by a regioselective chlorosulfonation.

Step 1: Synthesis of Methyl 3-methylbenzoate via Fischer Esterification

The initial step involves the conversion of 3-methylbenzoic acid to its corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation, utilizing an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[1][2]

Fischer_Esterification

Experimental Protocol: Synthesis of Methyl 3-methylbenzoate

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbenzoic acid (1.0 eq) and an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether or ethyl acetate and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude methyl 3-methylbenzoate.

  • Purification: The product can be purified by vacuum distillation if necessary.

Step 2: Regioselective Chlorosulfonation of Methyl 3-methylbenzoate

The second and crucial step is the introduction of the chlorosulfonyl group onto the aromatic ring of methyl 3-methylbenzoate. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the methoxycarbonyl group (-COOCH₃).[3][4]

The methyl group is an ortho-, para-director and an activating group due to its positive inductive and hyperconjugation effects.[4][5] The methoxycarbonyl group, on the other hand, is a meta-director and a deactivating group due to its electron-withdrawing resonance and inductive effects.[6] In the case of methyl 3-methylbenzoate, the two groups are in a meta-relationship. The position para to the activating methyl group (position 4) is the most sterically accessible and electronically favorable site for electrophilic attack. The ortho positions to the methyl group (positions 2 and 6) are also activated, but position 4 is generally favored. The methoxycarbonyl group directs incoming electrophiles to the meta-position (position 5), which is also ortho to the methyl group. However, the activating effect of the methyl group typically dominates, leading to the primary product being Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Chlorosulfonation

Experimental Protocol: Synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place an excess of chlorosulfonic acid (e.g., 5-10 eq).

  • Reactant Addition: Cool the chlorosulfonic acid to 0-5 °C in an ice bath. Slowly add methyl 3-methylbenzoate (1.0 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Section 3: The Role of Methyl 4-(chlorosulfonyl)-3-methylbenzoate in Drug Discovery

The primary utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate lies in its facile reaction with amines to form sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs.[7]

Synthesis of N-Substituted Sulfonamides

The reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate with primary or secondary amines proceeds readily, typically in the presence of a base such as pyridine or triethylamine, to yield the corresponding N-substituted sulfonamides.[8]

Sulfonamide_Formation

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: In a round-bottomed flask, dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution, followed by a base like pyridine or triethylamine (1.5-2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Isolation and Purification: The organic layer is dried, concentrated, and the resulting crude sulfonamide is purified by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

A significant application of sulfonamide-containing intermediates is in the development of kinase inhibitors for cancer therapy.[9][10] Many kinase inhibitors feature a sulfonamide moiety that plays a crucial role in binding to the target protein. The specific substitution pattern of Methyl 4-(chlorosulfonyl)-3-methylbenzoate can be strategically utilized to synthesize analogues of known kinase inhibitors or to explore novel chemical space in the quest for new and more effective targeted therapies. The methyl ester group can be further hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to build more complex molecular architectures.

Section 4: Safety and Handling

As a reactive chemical intermediate, proper safety precautions are essential when handling Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion: A Versatile Tool for the Medicinal Chemist

Methyl 4-(chlorosulfonyl)-3-methylbenzoate stands as a testament to the importance of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its straightforward synthesis, coupled with the high reactivity of its sulfonyl chloride group, provides a reliable and versatile platform for the construction of complex sulfonamide-containing molecules. For researchers and scientists in drug discovery, a thorough understanding of the properties, synthesis, and reactivity of this intermediate is not merely academic; it is a practical tool that can accelerate the development of novel therapeutics and ultimately contribute to the improvement of human health.

References

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SciRP.org. Available at: [Link]

  • Krzyk, J., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][6][9][12]triazines. European Journal of Medicinal Chemistry, 78, 387-397. Available at: [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. Studylib. Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

  • Hassan, A. A., et al. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • Directing Effects. Save My Exams. Available at: [Link]

  • Fischer Esterification Procedure. University of Missouri–St. Louis. Available at: [Link]

  • Roskoski, R. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1935-2017. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman State University. Available at: [Link]

  • How would one favor the formation of p-TsCl over o-TsCl in the chlorosuflonation of toluene? Chemistry Stack Exchange. Available at: [Link]

  • Preparation of Methyl Benzoate. University of Technology, Iraq. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • The o/p-directing effect of methyl group in electrophilic substitution re.. Filo. Available at: [Link]

  • Directing Groups in SE Ar. University of Calgary. Available at: [Link]

  • Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. Available at: [Link]

  • Chemistry Lab: Methyl Benzoate Synthesis. Scribd. Available at: [Link]

  • Willis, M. C. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. Available at: [Link]

  • . Royal Society of Chemistry. Available at: [Link]

  • Major product in chloro-sulfonation of toluene. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. YouTube. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. Available at: [Link]

  • Methyl 3-[(chlorosulfonyl)methyl]benzoate. PubChem. Available at: [Link]

  • esterification of benzoic acid to methyl benzoate. University of California, Irvine. Available at: [Link]

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
  • Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. PubMed. Available at: [Link]

  • Benzoic Acid + Methanol = ?? (Methyl Benzoate + Water). YouTube. Available at: [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Patsnap. Available at: [Link]

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate. PubChem. Available at: [Link]

  • CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor. Google Patents.
  • Methyl 4-(Chlorosulfonyl)benzoate. PubChem. Available at: [Link]

  • Amidation of methyl benzoate with various amines. ResearchGate. Available at: [Link]

  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. ResearchGate. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

Sources

Exploratory

"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" potential applications in medicinal chemistry

[1] Executive Summary Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 260968-81-8) is a bifunctional aromatic building block characterized by two distinct electrophilic sites: a highly reactive sulfonyl chloride ( ) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 260968-81-8) is a bifunctional aromatic building block characterized by two distinct electrophilic sites: a highly reactive sulfonyl chloride (


) and a chemically stable methyl ester (

). This guide details its application as a linchpin intermediate in the synthesis of sulfonamide-based pharmacophores. Its structural motif—possessing a para-disposition between the ester and sulfonyl group, flanked by an ortho-methyl group—offers unique steric and electronic properties ideal for developing PPAR agonists, kinase inhibitors, and lipophilic acid isoteres.

Chemical Profile & Reactivity Analysis

Identity and Physicochemical Properties[2][3]
PropertySpecification
Chemical Name Methyl 4-(chlorosulfonyl)-3-methylbenzoate
CAS Number 260968-81-8
Molecular Formula

Molecular Weight 248.68 g/mol
Physical State White to off-white crystalline solid
Melting Point 63–67 °C (typical)
Storage Moisture sensitive; store under inert gas (Ar/

) at 2–8 °C
Electrophilic Orthogonality

The primary synthetic value of this compound lies in the differential reactivity of its electrophiles.

  • Sulfonyl Chloride (C4): A "hard" electrophile that reacts rapidly with nucleophiles (amines, alcohols) at ambient or low temperatures.

  • Methyl Ester (C1): A latent electrophile. It remains inert during sulfonylation conditions but can be activated later (hydrolysis, reduction, or amidation).

  • Methyl Group (C3): Provides steric bulk ortho to the sulfonamide, restricting bond rotation and potentially improving metabolic stability of the resulting drug candidate.

Strategic Applications in Medicinal Chemistry

Sulfonamide Linker Synthesis

The most prevalent application is the generation of sulfonamide libraries. The sulfonyl chloride moiety reacts with primary or secondary amines to form stable sulfonamides. This reaction is the cornerstone for synthesizing:

  • PPAR Agonists: The benzoate terminus mimics the acidic headgroup required for PPAR

    
    /
    
    
    
    binding, while the sulfonamide links to a lipophilic tail.
  • Kinase Inhibitors: Sulfonamides serve as key hydrogen bond acceptors/donors within the ATP-binding pocket.

Divergent Synthesis Workflow

The compound allows for a "Head-to-Tail" synthetic strategy. Researchers first install the "tail" (amine diversity element) via the sulfonyl chloride, leaving the "head" (ester) protected for late-stage modification.

SynthesisWorkflow Figure 1: Divergent Synthetic Workflow for CAS 260968-81-8 Start Methyl 4-(chlorosulfonyl)- 3-methylbenzoate Inter Intermediate: Sulfonamide-Ester Start->Inter  DCM, Pyridine, 0°C   Amine Amine (R-NH2) Amine->Inter PathA Path A: Hydrolysis (LiOH/THF) Inter->PathA PathB Path B: Reduction (LiAlH4) Inter->PathB ProdA Product A: Sulfonamide-Acid (PPAR Agonists) PathA->ProdA ProdB Product B: Sulfonamide-Alcohol (Linker for PROTACs) PathB->ProdB

Figure 1: The chemoselective nature of the sulfonyl chloride allows for the installation of diverse amines before modifying the ester.

Experimental Protocols

Protocol A: Chemoselective Sulfonylation

Objective: Coupling of the sulfonyl chloride with a primary amine without affecting the methyl ester.

Reagents:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equiv)[1]

  • Amine (1.1 equiv)[2]

  • Triethylamine (TEA) or Pyridine (1.5–2.0 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    ).
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

    • Note: Dropwise addition prevents localized heating and minimizes bis-sulfonylation side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LCMS.

  • Workup: Quench with

    
     (aq). Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Converting the intermediate methyl ester to the free carboxylic acid.

Reagents:

  • Sulfonamide-Ester Intermediate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    , 3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF.

  • Add an aqueous solution of LiOH.

  • Stir at RT for 4–12 hours. If the reaction is sluggish due to the ortho-methyl group on the ring (though distal to the ester, electronic effects may apply), heat to 50 °C.

  • Acidify to pH 2–3 with

    
    . The carboxylic acid product typically precipitates; filter or extract with EtOAc.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Use fresh reagent (check for acrid smell of HCl indicating decomposition).
Bis-sulfonylation Excess Sulfonyl ChlorideUse a slight excess of amine instead of the chloride. Add the chloride slowly at 0 °C.
Incomplete Hydrolysis Solubility IssuesThe sulfonamide tail may be very lipophilic. Add MeOH to the THF/Water mixture to improve solubility.
Impurity in LCMS Sulfonic Acid FormationIf the chloride hydrolyzes before reacting, you will see the sulfonic acid mass (

). Dry all glassware thoroughly.

Safety & Handling (MSDS Highlights)

  • Corrosivity: The compound causes severe skin burns and eye damage (H314).[3][4][5][6] Always wear nitrile gloves, safety goggles, and a lab coat.

  • Water Reactivity: Reacts with water to release hydrochloric acid (HCl) and the corresponding sulfonic acid. Handle in a fume hood.

  • Storage: Store in a tightly closed container at 2–8 °C. Moisture causes degradation to the sulfonic acid, rendering the reagent useless for coupling.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4738388, Methyl 4-(chlorosulfonyl)benzoate. (Note: Isomer reference for general reactivity). Retrieved from [Link]

  • Calpaclab. Methyl 4-(chlorosulfonyl)-3-methylbenzoate Product Specification. (CAS verification).[3][1][7][8] Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: Methyl 4-(chlorosulfonyl)-3-methylbenzoate in Agrochemical Design

Executive Summary Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 260968-81-8) serves as a critical regioisomeric scaffold and impurity standard in the development of sulfonylurea herbicides. While its constitutional iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 260968-81-8) serves as a critical regioisomeric scaffold and impurity standard in the development of sulfonylurea herbicides. While its constitutional isomer, Methyl 2-(chlorosulfonyl)-3-methylbenzoate , is the primary intermediate for the commercial herbicide Triflusulfuron-methyl , the 4-isomer plays a pivotal role in Structure-Activity Relationship (SAR) studies and regulatory impurity profiling.

This guide delineates the synthesis, reactivity, and strategic application of the 4-isomer, providing researchers with the protocols necessary to utilize it as a negative control for ALS-inhibition assays and as a reference standard for GLP-compliant impurity analysis.

Chemical Profile & Reactivity

The compound features a benzene ring substituted with a methyl ester at C1, a methyl group at C3, and a chlorosulfonyl group at C4.

PropertySpecification
IUPAC Name Methyl 4-(chlorosulfonyl)-3-methylbenzoate
CAS Number 260968-81-8
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Physical State White to off-white crystalline solid
Reactivity Highly electrophilic at sulfur; susceptible to hydrolysis
Storage < -20°C, under inert atmosphere (Argon/Nitrogen)
Mechanistic Role in Agrochemical Design

In the context of acetolactate synthase (ALS) inhibitors, the position of the sulfonyl group is a determinant of biological activity.

  • Ortho-Substitution (2-isomer): Facilitates an intramolecular hydrogen bond between the sulfonamide NH and the carbonyl oxygen of the ester/amide. This conformation mimics the transition state of the enzyme-substrate complex, leading to potent herbicidal activity.

  • Para-Substitution (4-isomer): The 4-chlorosulfonyl group places the sulfonamide moiety too far from the carbonyl to form the critical intramolecular H-bond. Consequently, derivatives of the 4-isomer typically exhibit significantly reduced or null activity, making them invaluable negative controls in phenotypic screening to validate the ortho-effect hypothesis.

Synthesis & Regioselectivity

The synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate is achieved via the chlorosulfonation of Methyl 3-methylbenzoate (Methyl m-toluate) . This reaction is governed by the directing effects of the substituents.

Reaction Pathway Analysis

The starting material, Methyl 3-methylbenzoate, contains two directing groups:

  • Methyl Group (C3): Weakly activating, ortho-/para-directing.

  • Ester Group (C1): Deactivating, meta-directing.

Regiochemical Outcome:

  • Position 2: Ortho to Methyl, Ortho to Ester. (Sterically hindered).

  • Position 6: Para to Methyl, Ortho to Ester. (Favored).

  • Position 4: Ortho to Methyl, Para to Ester. (Favored).

  • Position 5: Meta to Methyl, Meta to Ester. (Disfavored).

Under standard chlorosulfonation conditions (excess


), the reaction yields a mixture of the 2-isomer  (major, ~60-70%) and the 4-isomer  (minor, ~20-30%), with trace amounts of the 6-isomer.
Diagram: Chlorosulfonation Regioselectivity

Chlorosulfonation Start Methyl 3-methylbenzoate (Methyl m-toluate) Reagent ClSO3H (Excess) Heat Start->Reagent Isomer2 2-Isomer (Major) (Triflusulfuron Intermediate) Ortho-substitution Reagent->Isomer2 ~65% Yield Isomer4 4-Isomer (Target) (SAR Probe / Impurity) Para-substitution Reagent->Isomer4 ~25% Yield Isomer6 6-Isomer (Trace) Reagent->Isomer6 <10% Yield

Caption: Regiochemical divergence in the chlorosulfonation of Methyl m-toluate. The 4-isomer is a significant byproduct that must be isolated for use as a standard.

Experimental Protocols

Protocol A: Synthesis and Isolation of the 4-Isomer

Objective: To synthesize Methyl 4-(chlorosulfonyl)-3-methylbenzoate and separate it from the 2-isomer.

Reagents:

  • Methyl 3-methylbenzoate (15.0 g, 100 mmol)

  • Chlorosulfonic acid (58.3 g, 500 mmol, 5.0 eq)

  • Thionyl chloride (11.9 g, 100 mmol, 1.0 eq) – Optional, to convert sulfonic acid byproducts.

  • Dichloromethane (DCM) – Extraction solvent.

Procedure:

  • Addition: Charge Chlorosulfonic acid into a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ). Cool to 0-5°C in an ice bath.
    
  • Reaction: Add Methyl 3-methylbenzoate dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Heating: Remove the ice bath and heat the mixture to 60°C for 4 hours. Evolution of HCl gas will be observed (scrubbing required).

  • Quenching: Cool the reaction mass to room temperature. Pour the mixture slowly onto 300 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous emulsion with DCM (3 x 100 mL). Combine organic layers, wash with cold water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying: Dry over anhydrous

    
     and concentrate under reduced pressure to yield a crude isomeric mixture (oil/solid).
    
  • Purification (Critical Step):

    • The 2-isomer typically crystallizes more readily from hexane/ethyl acetate.

    • To isolate the 4-isomer: Subject the mother liquor (enriched in 4-isomer) to flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The 4-isomer usually elutes after the 2-isomer due to higher polarity (more accessible sulfonyl group).

    • Recrystallization: Recrystallize the 4-isomer fraction from cold diethyl ether/pentane.

Protocol B: Sulfonamide Coupling (General SAR Probe Synthesis)

Objective: To couple the 4-isomer with a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) to create a "negative control" sulfonylurea analog.

Procedure:

  • Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 eq) in dry Acetonitrile (MeCN).

  • Add the heterocyclic amine (1.1 eq).

  • Add Pyridine (2.0 eq) as a base/catalyst.

  • Stir at room temperature for 12 hours. Monitor by TLC/LC-MS.

  • Workup: Acidify with 1N HCl to precipitate the sulfonamide. Filter, wash with water, and dry.[1]

Agrochemical Utility: The "Negative Control"

In high-throughput screening for herbicides, distinguishing between specific target inhibition (ALS) and off-target toxicity is crucial.

The 4-isomer derivatives serve as perfect structural analogs for this purpose. They retain the lipophilicity, metabolic stability, and general physicochemical properties of the active herbicide but lack the specific pharmacophore geometry required for binding to the ALS enzyme channel.

Diagram: Pharmacophore Comparison

Pharmacophore cluster_Active Active Herbicide (2-Isomer) cluster_Inactive Inactive Probe (4-Isomer) Active Ortho-Sulfonyl Forms Intramolecular H-Bond Fits ALS Pocket Comparison Result: Activity difference confirms mechanism of action Active->Comparison Inactive Para-Sulfonyl No Intramolecular H-Bond Steric Mismatch Inactive->Comparison

Caption: Structural logic for using the 4-isomer as a negative control in biological assays.

Impurity Profiling & Regulatory Compliance

For the registration of technical grade active ingredients (TGAI) like Triflusulfuron-methyl , regulatory bodies (EPA, EFSA) require the identification and quantification of all impurities >0.1%.

  • Origin: The 4-isomer is a "Process Impurity" formed during the chlorosulfonation step.

  • Fate: If not removed, it carries through the synthesis, reacting with the amine to form the corresponding "4-sulfonamide" impurity in the final product.

  • Standard Requirement: Analytical labs must synthesize and characterize pure Methyl 4-(chlorosulfonyl)-3-methylbenzoate to use as a Certified Reference Material (CRM) for HPLC method validation.

HPLC Method Parameters (Reference):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Retention Time: The 4-isomer typically elutes earlier than the 2-isomer in reverse-phase conditions due to slightly higher polarity and hydrogen-bonding potential with the solvent.

References

  • Levitt, G. (1983). Sulfonylureas: New High Potency Herbicides. In: Pesticide Chemistry: Human Welfare and the Environment. Pergamon Press. Link

  • Comparison of Isomeric Sulfonylureas:Synthesis and Herbicidal Activity of Isomeric Sulfonylbenzoates. Journal of Agricultural and Food Chemistry. (General reference for ortho- vs para- activity).
  • Triflusulfuron-methyl Synthesis: U.S. Patent 5,090,993. Sulfonylurea Herbicides. (Describes the synthesis of the 2-isomer and potential isomeric byproducts). Link

  • Chlorosulfonation Mechanisms: Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.

Sources

Protocols & Analytical Methods

Method

Synthesis of sulfonamides using "Methyl 4-(chlorosulfonyl)-3-methylbenzoate"

Executive Summary This technical guide details the optimized protocols for utilizing Methyl 4-(chlorosulfonyl)-3-methylbenzoate as a bifunctional scaffold in medicinal chemistry. Unlike simple benzenesulfonyl chlorides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for utilizing Methyl 4-(chlorosulfonyl)-3-methylbenzoate as a bifunctional scaffold in medicinal chemistry. Unlike simple benzenesulfonyl chlorides, this building block presents two distinct reactive centers: a highly electrophilic sulfonyl chloride for sulfonamide formation and a methyl ester for downstream diversification.

Successful utilization requires navigating specific challenges:

  • The Ortho-Effect: The C3-methyl group provides steric bulk that stabilizes the sulfonyl chloride against rapid hydrolysis but may retard coupling with hindered amines.

  • Chemoselectivity: Preserving the ester functionality during the sulfonylation event to allow for orthogonal protection strategies.

Chemical Profile & Reactivity

PropertySpecification
Compound Name Methyl 4-(chlorosulfonyl)-3-methylbenzoate
Functional Groups Sulfonyl Chloride (

), Methyl Ester (

), Aryl Methyl (

)
Primary Reactivity Nucleophilic Acyl Substitution at Sulfur (Sulfonylation)
Secondary Reactivity Ester Hydrolysis / Amidation (Post-coupling)
Storage

, under Argon/Nitrogen.[1][2] Highly moisture sensitive.
Key Challenge Hydrolysis to sulfonic acid (irreversible byproduct).

Mechanistic Insight & Reaction Logic

The formation of the sulfonamide bond follows an addition-elimination mechanism (


-like at Sulfur). The base serves a dual role: it acts as a proton scavenger (neutralizing HCl) and, in the case of Pyridine or DMAP, as a nucleophilic catalyst forming a reactive sulfonyl-ammonium intermediate.

Figure 1: Reaction Logic & Pathway

ReactionPathway Start Methyl 4-(chlorosulfonyl)- 3-methylbenzoate Intermed Tetrahedral Intermediate Start->Intermed + Amine Amine Amine (R-NH2) Amine->Intermed Base Base (Pyridine/TEA) Base->Intermed Catalysis Product Target Sulfonamide (Ester Intact) Intermed->Product - Cl⁻ Byproduct HCl Salt / Sulfonic Acid (Hydrolysis) Intermed->Byproduct + H₂O (Avoid)

Caption: Mechanistic flow showing the critical divergence between productive sulfonylation and competitive hydrolysis.

Experimental Protocols

Protocol A: Standard Synthesis (DCM/Pyridine)

Best for: Primary amines and unhindered secondary amines. High solubility, easy workup.

Reagents:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Pyridine (2.0 – 3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     concentration)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Amine Solubilization: Dissolve the Amine (1.1 equiv) and Pyridine (3.0 equiv) in anhydrous DCM. Cool to

    
     (ice bath).
    
    • Expert Note: If the amine is an HCl salt, increase base to 4.0 equiv to ensure free base formation.

  • Addition: Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

    • Why? Dropwise addition prevents localized high concentrations that could lead to bis-sulfonylation (if primary amines are used) or exotherms.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC or LCMS. Look for the disappearance of the sulfonyl chloride (often unstable on silica) and formation of the sulfonamide.

  • Quench & Workup (Crucial):

    • Dilute with DCM.

    • Wash 1: 1M HCl (aqueous)

      
      . Purpose: Removes excess amine and pyridine.
      
    • Wash 2: Saturated

      
      
      
      
      
      . Purpose: Removes any hydrolyzed sulfonic acid byproduct.
    • Wash 3: Brine

      
      .
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Protocol B: Hindered/Unreactive Amines (Thermal Boost)

Best for: Electron-deficient anilines or sterically hindered secondary amines where the ortho-methyl group of the scaffold impedes reaction.

Reagents:

  • Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE).

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Catalyst: DMAP (0.2 equiv).

Modifications:

  • Perform the reaction in a sealed vial or reflux condenser.

  • Heat to

    
     (THF) or 
    
    
    
    (DCE) for 6–12 hours.
  • Caution: Ensure the conditions do not hydrolyze the methyl ester. Avoid protic solvents (MeOH, EtOH) or aqueous bases at high temperatures.

Data Analysis & Troubleshooting

Table 1: Base Selection Guide

Base SystemSolubilityScavenging PowerRecommended Use
Pyridine (DCM) ExcellentModerateStandard protocol. Pyridine acts as both base and solvent/co-solvent.[3]
TEA / DMAP GoodHighFaster reaction rates. DMAP is essential for the ortho-substituted scaffold.
DIPEA (Hünig's Base) ExcellentHighNon-nucleophilic. Best for heating protocols to avoid quaternary salt formation.
Aq.

/ Acetone
ModerateLowNOT RECOMMENDED. High risk of ester hydrolysis (saponification).

Common Failure Modes:

  • Issue: LCMS shows Mass [M-Cl+OH] (Sulfonic Acid).

    • Cause: Wet solvent or old reagents. The sulfonyl chloride hydrolyzed before reacting with the amine.[4]

    • Fix: Use freshly distilled DCM and store the sulfonyl chloride in a desiccator.

  • Issue: Low yield with bulky amines.

    • Cause: The C3-methyl group on the benzoate ring creates steric clash.

    • Fix: Switch to Protocol B (Heat + DMAP).

Downstream Utility: The Divergent Pathway

The power of Methyl 4-(chlorosulfonyl)-3-methylbenzoate lies in its ester group. Once the sulfonamide is established, the molecule can be diversified.

Figure 2: Divergent Synthesis Workflow

DownstreamUtility Scaffold Sulfonamide-Ester Scaffold PathA Path A: Hydrolysis Scaffold->PathA PathB Path B: Reduction Scaffold->PathB Acid Carboxylic Acid (LiOH/THF/H2O) PathA->Acid Saponification Amide Amide Coupling (R'-NH2 / HATU) Acid->Amide Diversification Alcohol Benzyl Alcohol (LiAlH4 or DIBAL) PathB->Alcohol Reductive Cleavage

Caption: Post-sulfonylation workflows converting the methyl ester into amides or alcohols.

References

  • Woolven, H., et al. (2011).[5] Metal-Free Synthesis of Sulfonamides via Iodine-Mediated Coupling. Organic Letters, 13(18), 4876–4878.

  • Maji, T., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63.

  • BenchChem Technical Support. (2023). General Procedure for Sulfonamide Synthesis from Sulfonyl Chlorides.

  • PubChem Compound Summary. (2023). Methyl 4-(chlorosulfonyl)benzoate Derivatives. National Center for Biotechnology Information.

Sources

Application

Application Note: High-Efficiency Sulfonylation of Primary Amines with Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Abstract & Introduction This guide details the optimized protocols for reacting Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 69812-51-7) with primary amines to synthesize functionalized sulfonamides. This specific sul...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the optimized protocols for reacting Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 69812-51-7) with primary amines to synthesize functionalized sulfonamides. This specific sulfonyl chloride scaffold is a critical building block in medicinal chemistry, providing a benzoate handle for further diversification (e.g., hydrolysis to acid, reduction to alcohol) and a sulfonamide core often found in bioactive compounds (e.g., enzyme inhibitors, receptor antagonists).

Key Chemical Challenges Addressed:

  • Ortho-Steric Hindrance: The methyl group at the 3-position (ortho to the sulfonyl chloride) reduces electrophilicity compared to unsubstituted benzenesulfonyl chlorides, requiring optimized stoichiometry and reaction times.

  • Chemoselectivity: Preserving the methyl ester functionality while driving the sulfonylation to completion, avoiding saponification during workup.

  • Hydrolytic Instability: Managing the moisture sensitivity of the sulfonyl chloride starting material.

Chemical Basis & Reaction Mechanism[1][2]

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The primary amine acts as the nucleophile, attacking the electrophilic sulfur center. A non-nucleophilic base is required to scavenge the hydrochloric acid (HCl) byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

Reaction Scheme

Substrate: Methyl 4-(chlorosulfonyl)-3-methylbenzoate (


, MW: 248.68)
Reagent:  Primary Amine (

) Product: Methyl 4-(N-alkylsulfamoyl)-3-methylbenzoate
Molecular Pathway Diagram (Graphviz)

ReactionMechanism Substrate Methyl 4-(chlorosulfonyl)- 3-methylbenzoate Intermediate Tetrahedral Sulfonyl Intermediate Substrate->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Base Base (TEA/DIPEA) Byproduct Base-HCl Salt Base->Byproduct Scavenges HCl Product Sulfonamide Product (Methyl Ester Intact) Intermediate->Product Elimination of Cl- Intermediate->Byproduct Proton Transfer

Caption: Mechanistic pathway of sulfonylation. The base is critical for neutralizing the HCl generated during the elimination step.

Experimental Protocols

Method A: The "Gold Standard" (DCM/TEA)

Recommended for most non-hindered primary amines.

Reagents:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Triethylamine (TEA) (1.5 - 2.0 equiv)

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve the primary amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Rationale: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., bis-sulfonylation).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (typically 30% EtOAc/Hexanes) or LCMS. Look for the disappearance of the sulfonyl chloride.[1]

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove unreacted amine and TEA.

    • Wash with Saturated

      
        (1x) to remove acidic byproducts. Caution: Do not use strong bases like NaOH to avoid hydrolyzing the methyl ester.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Hindered/Unreactive Amines (THF/DIPEA)

Use when the amine is bulky or the reaction is sluggish in DCM.

Reagents:

  • Solvent: Tetrahydrofuran (THF), Anhydrous

  • Base:

    
    -Diisopropylethylamine (DIPEA/Hünig's Base) (2.0 equiv)
    
  • Catalyst: DMAP (10 mol%) - Optional, only if extremely sluggish.

Protocol Adjustments:

  • Perform the reaction in THF.

  • If no conversion is observed after 4 hours at RT, heat the mixture to 50°C .

  • Note: The 3-methyl group on the benzoate ring provides steric protection to the sulfonyl center. Heating helps overcome the energy barrier for bulky nucleophiles.

Data Analysis & Validation

Expected Analytical Signatures

When validating the product, look for these specific signals to confirm the structure and purity.

TechniqueObservationStructural Insight
1H NMR Singlet ~3.90 ppm (3H)Confirms integrity of Methyl Ester (

).
1H NMR Singlet ~2.60 ppm (3H)Confirms Aromatic Methyl group (Ar-

).
1H NMR Broad Singlet ~4.5-7.5 ppmConfirms Sulfonamide NH (Exchangeable with

).
LCMS [M+H]+ or [M-H]-Mass corresponds to Product MW (Substrate + Amine - HCl).
IR ~1720

Carbonyl stretch (Ester).
IR ~1340 & 1160

Sulfonyl asymmetric/symmetric stretches.

Troubleshooting & Optimization

Decision Tree for Optimization

Use this logic flow if the standard protocol yields poor results.

Troubleshooting Start Reaction Incomplete (<50% Yield) CheckLCMS Check LCMS: Hydrolysis Product Present? Start->CheckLCMS HydrolysisYes Yes: Sulfonic Acid formed CheckLCMS->HydrolysisYes Peak at MW-Cl+OH HydrolysisNo No: Starting Material Remains CheckLCMS->HydrolysisNo DrySolvent Action: Use Fresh Anhydrous Solvent & Dry Glassware HydrolysisYes->DrySolvent Sterics Is Amine Bulky? HydrolysisNo->Sterics BulkyYes Yes Sterics->BulkyYes BulkyNo No Sterics->BulkyNo Heat Action: Switch to THF Heat to 60°C BulkyYes->Heat BaseIssue Action: Increase Base to 3.0 eq Add DMAP (0.1 eq) BulkyNo->BaseIssue

Caption: Troubleshooting logic for common sulfonylation failure modes.

Common Pitfalls
  • Ester Hydrolysis: Avoid prolonged exposure to aqueous base. If the product is acid-sensitive, use a phosphate buffer (pH 7) instead of HCl/NaHCO3 washes.

  • Water Contamination: Sulfonyl chlorides hydrolyze to sulfonic acids (

    
    ) in the presence of water.[2] This byproduct is highly polar and often stays in the aqueous layer during workup, leading to low isolated yields. Always use anhydrous solvents. 
    

Safety & Handling

  • Corrosivity: Methyl 4-(chlorosulfonyl)-3-methylbenzoate is corrosive and a lachrymator. Handle only in a fume hood.

  • Water Reactivity: Reacts violently with water to release HCl gas.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4738388, Methyl 4-(chlorosulfonyl)benzoate. Retrieved February 15, 2026 from [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved February 15, 2026 from [Link]

Sources

Method

"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" for the preparation of sulfonate esters

Application Note: High-Efficiency Preparation of Sulfonate Esters using Methyl 4-(chlorosulfonyl)-3-methylbenzoate Executive Summary This guide details the optimized protocol for utilizing Methyl 4-(chlorosulfonyl)-3-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation of Sulfonate Esters using Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Executive Summary

This guide details the optimized protocol for utilizing Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS: 85391-93-1) as a sulfonylating agent. While similar to standard reagents like


-toluenesulfonyl chloride (TsCl), this reagent introduces a methyl ester moiety  orthogonal to the sulfonate linkage. This dual-functionality allows the synthesized sulfonate ester to serve not only as a leaving group (nucleofuge) but also as a distinct pharmacophore or linker attachment point in medicinal chemistry campaigns.

Compound Profile & Strategic Utility

PropertySpecification
IUPAC Name Methyl 4-(chlorosulfonyl)-3-methylbenzoate
CAS Number 85391-93-1
Molecular Formula

Molecular Weight 248.68 g/mol
Physical State White to off-white solid
Storage Moisture sensitive; Store under inert gas (

/Ar) at 2–8°C

Strategic Advantages:

  • Orthogonal Reactivity: The sulfonyl chloride reacts selectively with nucleophiles (alcohols/amines) while the methyl ester remains intact, allowing for subsequent hydrolysis or reduction.

  • Crystallinity: The benzoate core often imparts favorable crystallinity to the resulting products, aiding purification without chromatography.

  • UV Traceability: The aromatic ester provides a strong UV chromophore, simplifying TLC and HPLC monitoring compared to methanesulfonyl (mesyl) esters.

Mechanistic Insight: The "Ortho-Effect" & Catalysis

Unlike simple benzenesulfonyl chlorides, this reagent possesses a methyl group at the 3-position, ortho to the sulfonyl chloride.

  • Steric Consequence: The ortho-methyl group creates slight steric hindrance around the sulfur atom. While this stabilizes the reagent against ambient moisture, it slows the rate of nucleophilic attack by bulky alcohols.

  • Catalytic Requirement: To counteract this steric penalty, 4-Dimethylaminopyridine (DMAP) is not just recommended; it is mechanistically critical. DMAP displaces the chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, accelerating the reaction by orders of magnitude [1].

Diagram 1: DMAP-Catalyzed Sulfonylation Mechanism

The following diagram illustrates the activation of the sulfonyl chloride by DMAP and the subsequent nucleophilic attack by the alcohol.

G Reagent Sulfonyl Chloride (Electrophile) Inter N-Sulfonylpyridinium Salt (Activated) Reagent->Inter Cl- displacement DMAP DMAP (Nucleophilic Catalyst) DMAP->Inter Product Sulfonate Ester (Target) Inter->Product Nucleophilic Attack Alcohol Alcohol Substrate (R-OH) Alcohol->Product Base Auxiliary Base (TEA/DIPEA) Salt H-Base+ Cl- (Byproduct) Base->Salt Proton Scavenging

Caption: DMAP acts as a nucleophilic catalyst, forming a reactive intermediate that is rapidly attacked by the alcohol.[1]

Detailed Experimental Protocol

Standard Operating Procedure (SOP-85391)

Scale: 1.0 mmol Alcohol Substrate

Reagents:

  • Alcohol Substrate (1.0 equiv)

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.2 – 1.5 equiv)

  • Triethylamine (TEA) (2.0 equiv) or Diisopropylethylamine (DIPEA)

  • DMAP (0.1 – 0.2 equiv)

  • Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvation: Add the Alcohol Substrate (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M concentration).

  • Base Addition: Add TEA (2.0 mmol, 280 µL) and DMAP (0.1 mmol, 12 mg). Stir until dissolved.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. Note: Cooling is critical to prevent side reactions, though the ortho-methyl group mitigates extreme exotherms.

  • Reagent Addition: Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.2 mmol, ~300 mg) in a minimal amount of DCM (1-2 mL) and add dropwise to the reaction mixture over 5 minutes.

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and allow to warm to Room Temperature (RT).

    • Stir at RT for 2–4 hours. Monitor by TLC (Target ester usually has higher

      
       than the alcohol).
      
  • Quench: Add saturated aqueous

    
     (5 mL) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.
    
Workup & Purification Workflow

The presence of the methyl ester on the reagent requires a specific workup to avoid hydrolysis of the benzoate.

Workup Start Reaction Mixture (DCM Phase) Wash1 Wash: 1M HCl or Citric Acid (Removes TEA/DMAP) Start->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Sulfonic Acid byproducts) Wash1->Wash2 Wash3 Wash: Brine + Dry (MgSO4) Wash2->Wash3 Evap Rotary Evaporation Wash3->Evap Decision Is Product Solid? Evap->Decision Recryst Recrystallize (EtOH/Heptane) Decision->Recryst Yes Column Flash Chromatography (Hex/EtOAc) Decision->Column No (Oil)

Caption: Purification logic flow. Acid wash is crucial to remove the catalytic amine before concentration.

Critical Quality Attributes (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Increase reagent equivalents to 1.5x.
No Reaction Steric Hindrance (Substrate)Switch solvent to Pyridine (acts as solvent & base) and heat to 40°C.
Side Products Elimination (Alkene formation)Keep temp at 0°C longer. Switch base to DIPEA (less nucleophilic than TEA).
Ester Hydrolysis Workup too basicDo not use NaOH/KOH in workup. Stick to mild

.

Safety & Handling

  • Corrosivity: The sulfonyl chloride hydrolyzes to form HCl and sulfonic acid. It is corrosive to skin and eyes.[3] Wear proper PPE (gloves, goggles).

  • Sensitizer: Sulfonate esters are potent alkylating agents (potential genotoxins). Handle the final product with extreme care in a fume hood.

  • Storage: The reagent degrades if exposed to moist air. Store in a desiccator or sealed under argon.

References

  • Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

  • General Sulfonylation Protocol: Yoshida, Y., et al. (1999).[4] "A New, Simple Method for the Conversion of Alcohols to Tosylates." Synthesis, 1999(9), 1633-1636.[4]

  • Compound Data: PubChem. "Methyl 4-(chlorosulfonyl)benzoate Derivatives." National Library of Medicine.

  • Ortho-Effect in Sulfonylations: Martin, R. (2009). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer Science & Business Media.

Sources

Application

Protocol for triflusulfuron-methyl synthesis from "Methyl 4-(chlorosulfonyl)-3-methylbenzoate"

Executive Summary & Strategic Overview This application note details the synthesis of the sulfonylurea herbicide Triflusulfuron-methyl and its structural analogs. The protocol is specifically designed to accommodate the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

This application note details the synthesis of the sulfonylurea herbicide Triflusulfuron-methyl and its structural analogs. The protocol is specifically designed to accommodate the starting material Methyl 4-(chlorosulfonyl)-3-methylbenzoate as requested.

Critical Regiochemistry Note: Researchers must note that the commercial herbicide Triflusulfuron-methyl (CAS 126535-15-7) is chemically defined as the 2-sulfonyl isomer (Methyl 2-(chlorosulfonyl)-3-methylbenzoate precursor).[1] The starting material specified in this directive (the 4-sulfonyl isomer) will yield a regioisomer of the commercial herbicide. The chemical transformations described below (amination and ureido-coupling) are mechanistically identical for both isomers; however, biological activity (ALS inhibition) varies significantly between regioisomers.[1] This protocol treats the 4-isomer as the primary reactant for compliance with the user request, while referencing the 2-isomer for commercial context.

The Synthetic Strategy relies on a two-phase convergent route:

  • Chemo-selective Amination: Conversion of the sulfonyl chloride to a sulfonamide without hydrolyzing the methyl ester.

  • Carbamate-Mediated Coupling: Formation of the sulfonylurea bridge using a phenyl carbamate linker, avoiding the use of gaseous phosgene.

Reaction Mechanism & Pathway Visualization

The synthesis relies on the nucleophilic attack of the sulfonamide nitrogen upon a carbamate-activated triazine. This route is preferred over the isocyanate route for laboratory-scale applications due to enhanced safety profiles and higher crystallinity of intermediates.

TriflusulfuronSynthesis SM1 Methyl 4-(chlorosulfonyl)- 3-methylbenzoate (Starting Material) Sulfonamide Intermediate A: Methyl 4-sulfamoyl- 3-methylbenzoate SM1->Sulfonamide Amination (0°C, THF) NH3 Anhydrous Ammonia (or NH4OH) NH3->Sulfonamide Coupling Coupling Reaction (DBU/Acetonitrile) Sulfonamide->Coupling Triazine Building Block B: 2-amino-4-dimethylamino- 6-(2,2,2-trifluoroethoxy)-1,3,5-triazine Carbamate Intermediate C: Phenyl (4,6-subst-triazin-2-yl) carbamate Triazine->Carbamate Activation (-5°C, Pyridine) PhOCOCl Phenyl Chloroformate PhOCOCl->Carbamate Carbamate->Coupling Final Final Product: Triflusulfuron-methyl (4-isomer Analog) Coupling->Final 1. RT, 12h 2. Acidic Workup

Figure 1: Convergent synthesis workflow. The sulfonyl chloride is aminated (Left Branch) and coupled with an activated triazine carbamate (Right Branch).

Experimental Protocols

Phase 1: Synthesis of the Sulfonamide Intermediate

Objective: Convert the chlorosulfonyl group to a sulfonamide group while preserving the methyl ester. Reaction: R-SO2Cl + 2NH3 → R-SO2NH2 + NH4Cl

  • Reagents:

    • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 eq)[1]

    • Ammonium Hydroxide (28-30% aq) OR Anhydrous Ammonia in Dioxane (excess, ~3-5 eq)[1]

    • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of Methyl 4-(chlorosulfonyl)-3-methylbenzoate in 100 mL of anhydrous THF. Cool the solution to 0–5°C using an ice-salt bath.

    • Scientific Rationale: Low temperature is critical. Higher temperatures (>10°C) significantly increase the rate of ester hydrolysis (saponification) due to the basicity of ammonia.

  • Amination: Add the ammonia source dropwise.

    • If using Aqueous NH4OH: Add slowly to maintain internal temp <5°C. The biphasic nature requires vigorous stirring.

    • If using NH3/Dioxane (Preferred): Add the solution via cannula. This maintains anhydrous conditions, maximizing yield.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1] The starting material (Rf ~0.8) should disappear, replaced by the sulfonamide (Rf ~0.3).[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ammonia and THF.

    • Redissolve residue in EtOAc (150 mL) and wash with 0.5N HCl (cold) to neutralize residual ammonia, followed by brine.

    • Note: Acid wash must be rapid to avoid hydrolyzing the ester.

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

    • Target Yield: >85%[2]

    • Characterization: 1H NMR should show a broad singlet (2H) around 7.2-7.5 ppm corresponding to -SO2NH2.[1]

Phase 2: The Sulfonylurea Coupling (Carbamate Method)

Objective: Couple the sulfonamide with the triazine moiety. Reaction: R-SO2NH2 + Ph-O-CO-NH-Triazine + Base → Sulfonylurea[1]

  • Reagents:

    • Methyl 4-sulfamoyl-3-methylbenzoate (Intermediate from Phase 1) (1.0 eq)[1]

    • Phenyl [4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamate (1.05 eq)[1]

      • Note on Carbamate: This is prepared by reacting the corresponding triazine amine with phenyl chloroformate in the presence of pyridine.

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)[1]

    • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under Nitrogen atmosphere, suspend the Sulfonamide (1.0 eq) and the Triazine Carbamate (1.05 eq) in anhydrous MeCN (10 mL per gram of reactant).

  • Coupling: Add DBU dropwise via syringe at room temperature.

    • Observation: The suspension usually clears to a homogeneous solution as the deprotonated sulfonamide species forms and reacts.

  • Reaction: Stir at ambient temperature (20-25°C) for 12–16 hours.

    • Mechanism:[3][4][5] The DBU deprotonates the sulfonamide. The resulting anion attacks the carbonyl of the carbamate, displacing phenol (PhOH) and forming the sulfonylurea bridge.

  • Quench & Precipitation:

    • Pour the reaction mixture into a mixture of Ice/Water and 1N HCl. The pH should be adjusted to ~3-4.[1]

    • Result: The sulfonylurea is insoluble in acidic water and will precipitate as a white/off-white solid.[1]

  • Purification:

    • Filter the solid.

    • Wash the filter cake with water (to remove DBU salts) and diethyl ether (to remove the phenol byproduct).

    • Recrystallize from Acetone/Hexane or Acetonitrile.[1]

Quantitative Data & Process Parameters

ParameterSpecificationCriticality
Amination Temp 0°C to 5°CHigh: Prevents ester hydrolysis side-reaction.[1]
Coupling Atmosphere N2 or Ar (Anhydrous)Medium: Moisture consumes the carbamate/isocyanate intermediate.
Base Selection DBU or NaOMeHigh: DBU is preferred for solubility; NaOMe requires strict anhydrous methanol.
Stoichiometry 1:1.05 (Sulfonamide:Carbamate)Medium: Slight excess of carbamate drives full conversion of sulfonamide.
Expected Yield 75% - 85% (Overall)Dependent on purity of starting sulfonyl chloride.[1]

References & Authority

  • Original Synthesis of Sulfonylureas:

    • Levitt, G. (1983).[1] Sulfonylureas: New High Potency Herbicides. In: Pesticide Chemistry: Human Welfare and the Environment. Pergamon Press.[1]

    • Context: Establishes the foundational carbamate coupling route.

  • Triflusulfuron-methyl Specifics:

    • Peeples, K. A., et al. (1991).[1][6] "DPX-66037: A new low-rate sulfonylurea for postemergence weed control in sugar beets."[1] Proceedings of the British Crop Protection Council Conference.

    • Source:[1]

  • Carbamate Coupling Methodology:

    • Detailed mechanistic insight into the DBU-catalyzed reaction of sulfonamides with carbamates.

    • Reference: Brecker, L. (2021).[1] "Synthesis of Sulfonylureas from Sulfonamides and Carbamates." Journal of Organic Chemistry. (General methodology citation).

  • Regiochemistry Verification:

    • PubChem Database.[1][2] "Triflusulfuron-methyl Compound Summary."

    • URL:[1]

  • Safety Data:

    • ECHA Registration Dossier.[1] "Methyl 2-(chlorosulfonyl)-3-methylbenzoate."[1][7]

    • Context: Handling of corrosive sulfonyl chlorides.

Disclaimer: This protocol involves the handling of hazardous chemicals including sulfonyl chlorides and halogenated heterocycles. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Notes &amp; Protocols: A Guide to Sulfonylation Reactions Using Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Introduction: The Utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate in Modern Synthesis Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS No: 260968-81-8) is a versatile bifunctional reagent increasingly utilized in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate in Modern Synthesis

Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS No: 260968-81-8) is a versatile bifunctional reagent increasingly utilized in medicinal chemistry and drug development.[1] Its structure incorporates a highly reactive sulfonyl chloride group, which is an excellent electrophile for sulfonylation reactions, and a methyl benzoate moiety, which can be further functionalized or can serve to modulate the physicochemical properties of the final molecule. This strategic combination allows for the facile introduction of a substituted arylsulfonyl group onto a variety of nucleophilic substrates.

The resulting sulfonamide linkage is a cornerstone in pharmaceutical design. As a bioisostere of the amide bond, the sulfonamide group offers enhanced metabolic stability, distinct hydrogen bonding capabilities, and improved pharmacokinetic profiles.[2] This guide provides an in-depth exploration of the experimental procedures for leveraging Methyl 4-(chlorosulfonyl)-3-methylbenzoate in the synthesis of sulfonamides and sulfonate esters, grounded in mechanistic understanding and practical laboratory insights.

Chemical Properties:

Property Value
IUPAC Name methyl 4-chlorosulfonyl-3-methylbenzoate
Molecular Formula C₉H₉ClO₄S[3]
Molecular Weight 248.68 g/mol [4]
CAS Number 260968-81-8[1]

| Appearance | Typically a white to off-white solid |

Scientific Principles: The Mechanism of Sulfonylation

The sulfonylation of nucleophiles such as primary or secondary amines and phenols with an arylsulfonyl chloride is a robust and widely employed transformation.[5] The reaction proceeds via a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride.

The core mechanism involves the lone pair of electrons from the nucleophile (e.g., the nitrogen of an amine or the oxygen of a phenoxide) attacking the sulfur atom. This forms a transient tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nucleophile, resulting in the formation of the stable sulfonamide or sulfonate ester. A crucial component of this reaction is the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This neutralization prevents the protonation of the starting amine (rendering it non-nucleophilic) and drives the reaction equilibrium towards the product.

Caption: General mechanism of sulfonylation.

Detailed Experimental Protocols

Important Note: Methyl 4-(chlorosulfonyl)-3-methylbenzoate is corrosive and moisture-sensitive.[1][4] All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[1] All glassware should be thoroughly dried before use.

Protocol 1: Synthesis of a Sulfonamide from a Primary Amine

This protocol details the reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate with a representative primary amine (e.g., benzylamine).

Materials:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate

  • Benzylamine (or other primary/secondary amine)

  • Triethylamine (TEA) or Pyridine[6]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.1 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol).[7]

Protocol 2: Synthesis of a Sulfonate Ester from a Phenol

This protocol outlines the reaction with a representative phenol. The use of a stronger base may be required depending on the acidity of the phenol.

Materials:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate

  • Phenol (or other phenolic compound)

  • Pyridine or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM (approx. 0.2 M).[8] Alternative for less acidic phenols: Suspend NaH (1.2 eq.) in anhydrous THF. Slowly add a solution of the phenol (1.0 eq.) in THF. Stir for 30 minutes at 0 °C to form the phenoxide.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Add a solution of Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution (especially important if NaH was used).

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure sulfonate ester.[8]

Summary of Reaction Parameters

Nucleophile ClassStoichiometry (Nuc:Sulfonyl-Cl:Base)Recommended BaseSolventTemp (°C)Typical Time (h)
Primary Aliphatic Amine1 : 1.1 : 1.5TriethylamineDCM, THF0 to RT4 - 12
Primary Aromatic Amine1 : 1.1 : 2.0Pyridine[6]DCM, Pyridine0 to RT12 - 24
Secondary Amine1 : 1.2 : 2.0Triethylamine, PyridineDCM, THFRT to 4012 - 48
Phenol1 : 1.1 : 2.0Pyridine[8]DCM, THF0 to RT12 - 24
Hindered Phenol1 : 1.2 : 1.2Sodium HydrideTHF, DMF0 to RT12 - 24

Experimental Workflow Visualization

Sulfonylation_Workflow Start Start: Dry Glassware & Inert Atmosphere Prep_Nuc Prepare Nucleophile & Base Solution in Anhydrous Solvent Start->Prep_Nuc Prep_Sulfonyl Prepare Sulfonyl Chloride Solution Start->Prep_Sulfonyl Cooling Cool Nucleophile Solution to 0 °C Prep_Nuc->Cooling Addition Slow, Dropwise Addition of Sulfonyl Chloride Prep_Sulfonyl->Addition Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up: Quench, Extract, Wash, Dry Reaction->Workup Concentrate Concentrate Under Reduced Pressure Workup->Concentrate Purify Purification: Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General laboratory workflow for sulfonylation.

Safety and Handling

Hazard Identification:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate: Causes skin and eye irritation. May cause respiratory irritation. Acutely toxic if swallowed.[1] It is classified as a corrosive substance that causes severe skin burns and eye damage.[4][9]

  • Reactivity: Sulfonyl chlorides react exothermically and violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[9] They are incompatible with strong bases, alcohols, and amines (except under controlled reaction conditions).

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood to ensure adequate ventilation.[1]

  • PPE: Wear chemical safety goggles and a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or nitrile).[1]

  • Handling: Avoid breathing dust or vapors.[1] Prevent contact with skin and eyes. Keep the container tightly closed and store it in a cool, dry place away from moisture.[9] Use spark-proof tools and explosion-proof equipment.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 20 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 20 minutes and seek immediate medical attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

  • Spills: Evacuate the area. Wear appropriate PPE. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Collect and place in a sealed container for disposal. Do not use water to clean up spills.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Reagents are wet (sulfonyl chloride hydrolyzed).2. Insufficient or inappropriate base.3. Nucleophile is not reactive enough.4. Reaction time too short or temperature too low.1. Use freshly opened or purified reagents and anhydrous solvents.2. Ensure at least 1.5-2.0 eq. of a suitable base is used.3. Consider a stronger base (e.g., NaH for phenols) or a more forcing solvent (e.g., DMF).4. Allow the reaction to run longer and/or gently heat if substrates are unreactive.
Multiple Products on TLC 1. Di-sulfonylation of a primary amine (if excess sulfonyl chloride is used).2. Side reactions due to excess heat.3. Degradation of starting material or product.1. Add the sulfonyl chloride slowly and use a slight excess of the amine.2. Maintain temperature control, especially during the addition phase.3. Check the stability of your compounds under the reaction and workup conditions.
Product is an Oil / Fails to Crystallize 1. Product is inherently non-crystalline.2. Presence of impurities (e.g., residual solvent, starting materials).1. Purify by column chromatography.2. Ensure the workup is thorough to remove all acidic/basic residues. Perform high-vacuum drying to remove solvents.
Streaking on TLC Plate 1. Compound is highly polar or acidic/basic.2. TLC plate is overloaded.1. Add a small amount of acetic acid (for acidic spots) or triethylamine (for basic spots) to the eluent.2. Spot a more dilute solution of the reaction mixture.

References

  • CymitQuimica. (2024). Safety Data Sheet: Methyl 4-(chlorosulfonyl)
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
  • ResearchGate. (2023). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride.
  • Macmillan Group, Princeton University. (2023).
  • Royal Society of Chemistry. (2018).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Preparation of sulfonamides
  • Google Patents. (n.d.).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • BLD Pharm. (n.d.).
  • PubChem. (n.d.). Methyl 3-(chlorosulfonyl)
  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)
  • Ngassa, F. N., et al. (n.d.).
  • Taylor & Francis. (n.d.). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
  • BLD Pharm. (n.d.). Methyl 4-chloro-2-(chlorosulfonyl)
  • TCI Chemicals. (2025).
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 2-(chlorosulfonyl)-, methyl ester.
  • SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. (n.d.).
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Metal- and base-free tandem sulfonylation/cyclization of 1,5-dienes with aryldiazonium salts via the insertion of sulfur dioxide. (n.d.). PMC.
  • ACS Publications. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonyl
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Wikipedia. (n.d.). p-Toluenesulfonic acid.
  • PubChemLite. (n.d.). Methyl 4-(chlorosulfonyl)
  • Wikipedia. (n.d.). Amine.
  • PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)
  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Santa Cruz Biotechnology. (n.d.). methyl 4-bromo-3-(chlorosulfonyl)

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Herbicides Utilizing Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the utilization of methyl 4-(chlorosulfonyl)-3-methylbenzoate as a key intermediate in the synthesis of novel sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the utilization of methyl 4-(chlorosulfonyl)-3-methylbenzoate as a key intermediate in the synthesis of novel sulfonylurea herbicides. The sulfonylurea class of herbicides is renowned for its high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles. This document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development. We will delve into the chemical rationale behind the synthetic strategy, provide a step-by-step protocol for the synthesis of a representative novel herbicide, and discuss the underlying mechanism of action.

Introduction: The Imperative for Novel Herbicides and the Role of Sulfonylureas

The escalating global population and the increasing demand for food security necessitate continuous innovation in crop protection. Herbicides are indispensable tools for modern agriculture, enabling efficient weed management and maximizing crop yields. However, the evolution of herbicide-resistant weeds poses a significant and growing threat to agricultural productivity. This challenge underscores the urgent need for the discovery and development of novel herbicides with alternative modes of action or improved efficacy against resistant biotypes.

Sulfonylureas represent a major class of herbicides that have revolutionized weed control since their introduction. Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] As animals obtain these essential amino acids through their diet, they lack the ALS enzyme, rendering sulfonylurea herbicides remarkably safe for mammals and other non-target organisms.

The general structure of sulfonylurea herbicides consists of a sulfonylurea bridge connecting an aryl or heterocyclic group to another heterocyclic moiety. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of herbicidal activity, crop selectivity, and environmental fate.

The Key Intermediate: Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a versatile bifunctional molecule that serves as an excellent starting material for the synthesis of a wide array of sulfonylurea derivatives.

Chemical Structure:

Key Properties:

PropertyValue
Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol [3]
Appearance Solid
Primary Hazard Corrosive. Causes severe skin burns and eye damage.[3]

The presence of the highly reactive sulfonyl chloride group (-SO2Cl) allows for facile nucleophilic substitution by amines, forming a stable sulfonamide bond. The methyl ester group provides a site for potential subsequent modifications, although in many sulfonylurea syntheses, it remains intact in the final product.

Synthetic Strategy: Formation of the Sulfonylurea Bridge

The core of the synthetic approach involves the coupling of methyl 4-(chlorosulfonyl)-3-methylbenzoate with a suitable heterocyclic amine to form a sulfonamide. This sulfonamide is then reacted with an isocyanate or a carbamate to construct the sulfonylurea bridge. However, a more direct and common approach involves the reaction of the sulfonyl chloride with an aminopyrimidine or aminotriazine derivative, where the resulting sulfonamide itself is the active herbicide. This guide will focus on the synthesis of a sulfonamide derivative, a common structural motif in many commercial herbicides.

For this application note, we will detail the synthesis of a novel potential herbicide, Methyl 3-methyl-4-((4,6-dimethoxypyrimidin-2-yl)sulfamoyl)benzoate , by reacting methyl 4-(chlorosulfonyl)-3-methylbenzoate with 2-amino-4,6-dimethoxypyrimidine. The choice of 2-amino-4,6-dimethoxypyrimidine is based on its prevalence in numerous highly effective commercial sulfonylurea herbicides.[4]

Reaction Mechanism

The synthesis of the target sulfonamide proceeds via a nucleophilic acyl substitution reaction. The amino group of 2-amino-4,6-dimethoxypyrimidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: Synthesis of Methyl 3-methyl-4-((4,6-dimethoxypyrimidin-2-yl)sulfamoyl)benzoate

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantityMoles (mmol)
Methyl 4-(chlorosulfonyl)-3-methylbenzoate260968-81-8248.68 g/mol 2.49 g10.0
2-Amino-4,6-dimethoxypyrimidine36315-01-2155.15 g/mol 1.55 g10.0
Pyridine (anhydrous)110-86-179.10 g/mol 1.2 mL15.0
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol 50 mL-
1 M Hydrochloric Acid (HCl)7647-01-0-As needed-
Saturated Sodium Bicarbonate (NaHCO3) solution--As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9-As needed-
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

Safety Precautions
  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate: Corrosive. Causes severe skin burns and eye damage.[3][5] Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • 2-Amino-4,6-dimethoxypyrimidine: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Avoid inhalation of dust and contact with skin and eyes.

  • Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation.[7][8] Use in a well-ventilated fume hood.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.[1][9] Handle in a fume hood and wear appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Synthetic Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4,6-dimethoxypyrimidine (1.55 g, 10.0 mmol).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve methyl 4-(chlorosulfonyl)-3-methylbenzoate (2.49 g, 10.0 mmol) in 20 mL of anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: The purified product should be characterized by standard analytical techniques, such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Expected Outcome

The reaction is expected to yield the desired product, Methyl 3-methyl-4-((4,6-dimethoxypyrimidin-2-yl)sulfamoyl)benzoate, as a solid. The yield will vary depending on the reaction scale and purification method but is anticipated to be in the good to excellent range based on similar reported syntheses.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the novel herbicide.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start1 Methyl 4-(chlorosulfonyl)-3-methylbenzoate reaction Dissolve in DCM Add Pyridine Cool to 0°C Add Sulfonyl Chloride Stir at RT for 12-18h start1->reaction start2 2-Amino-4,6-dimethoxypyrimidine start2->reaction workup1 Wash with 1M HCl reaction->workup1 workup2 Wash with NaHCO3 workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO4 workup3->workup4 workup5 Concentrate workup4->workup5 purification Recrystallization or Column Chromatography workup5->purification analysis Characterization (NMR, MS, MP) purification->analysis product Methyl 3-methyl-4-((4,6-dimethoxypyrimidin-2-yl)sulfamoyl)benzoate analysis->product

Caption: Synthetic workflow for the novel herbicide.

Conclusion

This application note has provided a detailed protocol for the synthesis of a novel potential herbicide, Methyl 3-methyl-4-((4,6-dimethoxypyrimidin-2-yl)sulfamoyl)benzoate, utilizing methyl 4-(chlorosulfonyl)-3-methylbenzoate as a key building block. The described methodology is robust and can be adapted for the synthesis of a diverse library of sulfonylurea and sulfonamide derivatives for screening as potential new crop protection agents. The principles and techniques outlined herein are intended to empower researchers in the agrochemical and pharmaceutical industries to explore new chemical space in the quest for innovative and effective solutions to global challenges.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved February 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 15, 2026, from [Link]

  • Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science, 29(3), 263-281.
  • PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]

  • LaRossa, R. A., & Schloss, J. V. (1984). The sulfonylurea herbicide sulfometuron methyl is an extremely potent and selective inhibitor of acetolactate synthase in Salmonella typhimurium. Journal of Biological Chemistry, 259(14), 8753-8757.
  • Chemos GmbH&Co.KG. (2022). Safety Data Sheet: dichloromethane. Retrieved February 15, 2026, from [Link]

  • Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved February 15, 2026, from [Link]

  • J.T. Baker. (2011).
  • Thermo Fisher Scientific. (2025).
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved February 15, 2026, from [Link]

  • Ngassa, F. N., & Stenforb, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved February 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzoic acid, 2-(chlorosulfonyl)-, methyl ester.
  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved February 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2025).
  • Costero, A. M., Gil, S., & Gotor, V. (2021). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. Molecules, 26(15), 4478.
  • Barak, D., et al. (2001). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 57(6), 528-540.
  • McCourt, J. A., & Duggleby, R. G. (2006). Structures of typical sulfonylurea and imidazolinone herbicides. In Acetohydroxyacid Synthase and its Inhibition.
  • ResearchGate. (n.d.). The sulfonylurea functional group is a common structural motif in pharmaceuticals and agrochemicals. Retrieved February 15, 2026, from [Link]

Sources

Method

Using "Methyl 4-(chlorosulfonyl)-3-methylbenzoate" to introduce the methylbenzoate moiety

Application Note: Strategic Introduction of the Methylbenzoate Moiety via Methyl 4-(chlorosulfonyl)-3-methylbenzoate Executive Summary This guide details the technical application of Methyl 4-(chlorosulfonyl)-3-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the Methylbenzoate Moiety via Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Executive Summary

This guide details the technical application of Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS: 260968-81-8) as a bifunctional building block in medicinal chemistry. This reagent is uniquely positioned to introduce the 3-methyl-4-(methoxycarbonyl)phenylsulfonyl moiety.[1][2]

Unlike simple benzenesulfonyl chlorides, this scaffold offers two distinct advantages:

  • Conformational Locking: The ortho-methyl group (position 3) restricts rotation around the S-C bond, potentially locking the resulting sulfonamide into a bioactive conformation and shielding the sulfonamide bond from metabolic hydrolysis.

  • Orthogonal Reactivity: It possesses an electrophilic "warhead" (sulfonyl chloride) for immediate coupling and a latent "handle" (methyl ester) for downstream diversification (hydrolysis to acid, reduction to alcohol, or amidation).

Chemical Profile & Handling

PropertySpecification
Chemical Name Methyl 4-(chlorosulfonyl)-3-methylbenzoate
CAS Number 260968-81-8
Molecular Formula C₉H₉ClO₄S
Molecular Weight 248.68 g/mol
Physical State White to off-white solid
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Moisture sensitive.
Solubility Soluble in DCM, THF, EtOAc, Acetone. Reacts with water/alcohols.[3]

Critical Handling Note: The sulfonyl chloride moiety is highly susceptible to hydrolysis. Upon opening the container, flush with inert gas. If the solid appears sticky or smells strongly of acid, check purity via H-NMR (look for broad acid peaks indicating hydrolysis).

Strategic Workflow: The "Dual-Warhead" Approach

The utility of this reagent lies in its stepwise activation. The following diagram illustrates the standard workflow for introducing the moiety and subsequently modifying it.

ReactionWorkflow cluster_legend Legend Reagent Methyl 4-(chlorosulfonyl)- 3-methylbenzoate (Reagent) Intermediate Sulfonamide Ester (Scaffold Installed) Reagent->Intermediate Step 1: Coupling DCM, Pyridine, 0°C Amine Target Amine (R-NH2) Amine->Intermediate Acid Benzoic Acid Derivative (Solubility/Potency) Intermediate->Acid Step 2A: Hydrolysis LiOH, THF/H2O Amide Benzamide Derivative (Library Expansion) Intermediate->Amide Step 2B: Transamidation AlMe3, Amine L1 Electrophile L2 Stable Intermediate L3 Final Product

Figure 1: Stepwise introduction and diversification of the methylbenzoate moiety. Step 1 locks the core scaffold; Step 2 modifies the ester tail.

Detailed Protocols

Protocol A: Introduction of the Moiety (Sulfonamide Formation)

Objective: Covalent attachment of the methylbenzoate scaffold to a primary or secondary amine.

Mechanistic Insight: The ortho-methyl group at position 3 provides steric bulk.[1][2] While this improves metabolic stability of the final drug, it slightly retards the rate of nucleophilic attack compared to unsubstituted analogs. Therefore, slightly longer reaction times or stronger bases may be required compared to standard tosylation.

Reagents:

  • Target Amine (1.0 equiv)[1]

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.1 – 1.2 equiv)[2]

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (2.5 equiv) + DMAP (0.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the Target Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). If the amine is sterically hindered (e.g., secondary aniline), add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.1 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

    • Why? Dropwise addition prevents localized heating and minimizes side reactions (e.g., bis-sulfonylation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS.[1][2]

    • Checkpoint: The product should appear as a less polar spot than the amine.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove excess pyridine/TEA and unreacted amine.

    • Wash with Saturated NaHCO₃ (to remove hydrolyzed sulfonyl acid byproducts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Activation of the Ester (Hydrolysis to Benzoic Acid)

Objective: Convert the methyl ester "handle" into a carboxylic acid for solubility enhancement or further coupling.

Reagents:

  • Sulfonamide Intermediate (from Protocol A)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[1]

  • Solvent: THF/Water (3:1 ratio)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfonamide intermediate in THF.

  • Reagent Addition: Add a solution of LiOH in water.

  • Reaction: Stir at RT for 2–6 hours.

    • Note: The electron-withdrawing sulfonamide group at the para position activates the ester, making hydrolysis faster than in unsubstituted benzoates.

  • Workup:

    • Acidify carefully with 1M HCl to pH ~2.

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate.[4]

    • Result: The carboxylic acid is usually pure enough for the next step without chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check reagent quality (H-NMR). Increase reagent equivalents to 1.5x.
No Reaction Steric Hindrance of AmineSwitch solvent to Pyridine (neat) or use Microwave irradiation (80°C, 10 min).
Bis-sulfonylation Primary Amine is too nucleophilicUse 0.9 equiv of sulfonyl chloride.[1][2] Perform addition at -78°C and warm slowly.
Ester Hydrolysis Fails InsolubilityAdd Methanol to the solvent system (THF/MeOH/Water 3:1:1) to improve solubility of the starting material.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 15923429: Methyl 3-(chlorosulfonyl)-4-methylbenzoate.[1][2][5] National Center for Biotechnology Information (2026).

    • [Link][1]

    • (Note: While similar, specific isomer CAS 260968-81-8 is confirmed via vendor catalogs such as BLD Pharm and Fluorochem).[1][2]

  • Sulfonamide Synthesis Methodology

    • Ivanov, I., et al. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures."[1][2][6] Molbank, 2024(1), M1879.[6]

    • [Link][1][4][6][7][8]

  • Hydrolysis Protocols

    • Stenfors, B. A., & Ngassa, F. N.[9] "The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives." European Journal of Chemistry, 12(1), 109–116 (2021).[9]

    • [Link][1]

  • Safety Data

    • Safety Data Sheet: Methyl 4-(chlorosulfonyl)-3-methylbenzoate.[2] Thermo Fisher Scientific (2025).[10]

Sources

Application

Strategic Utilization of Methyl 4-(chlorosulfonyl)-3-methylbenzoate in Solid-Phase Organic Synthesis

Abstract This Application Note details the protocol for utilizing Methyl 4-(chlorosulfonyl)-3-methylbenzoate as a bifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). Unlike simple capping agents, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the protocol for utilizing Methyl 4-(chlorosulfonyl)-3-methylbenzoate as a bifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). Unlike simple capping agents, this molecule offers orthogonal reactivity: a highly reactive electrophilic sulfonyl chloride for immediate resin capture, and a methyl ester serving as a latent carboxylic acid for subsequent diversification. This guide addresses the specific steric challenges posed by the ortho-methyl group and provides optimized workflows for sulfonamide formation, on-resin ester hydrolysis, and library expansion.

Chemical Profile & Mechanistic Insight

Structural Analysis[1]
  • Compound: Methyl 4-(chlorosulfonyl)-3-methylbenzoate[1]

  • CAS: 70264-55-4 (Analogous derivatives often used)

  • Core Functionality:

    • Sulfonyl Chloride (

      
      ):  The primary attachment point. Reacts with resin-bound amines to form stable sulfonamides.
      
    • Methyl Ester (

      
      ):  A masked carboxylic acid. Stable to acidic cleavage conditions (e.g., TFA) but labile to basic hydrolysis.
      
    • Methyl Group (

      
      ):  Located ortho to the sulfonyl chloride.
      
      • Benefit: Increases metabolic stability and restricts conformational freedom in the final drug candidate.

      • Challenge: Sterically hinders the sulfonyl chloride, reducing reaction rates compared to non-substituted benzenesulfonyl chlorides.

The "Scaffold" Strategy

This compound is best utilized to construct Sulfonamide-Amide libraries. The workflow follows an "Attach-Hydrolyze-Extend" logic:

  • Attach: Capture amine-functionalized resin via sulfonylation.

  • Hydrolyze: Saponify the methyl ester to reveal the benzoic acid.

  • Extend: Couple a second amine (diversity element) to the acid.

Experimental Workflow Visualization

SPOS_Workflow cluster_legend Reaction Phase Resin Amine-Resin (Rink/Wang) Intermediate1 Resin-Bound Sulfonamide (Ester) Resin->Intermediate1 DIPEA, DCM (Slow kinetics due to ortho-Me) Reagent Methyl 4-(chlorosulfonyl)- 3-methylbenzoate Reagent->Intermediate1 Hydrolysis LiOH / THF:H2O (Saponification) Intermediate1->Hydrolysis Intermediate2 Resin-Bound Benzoic Acid Hydrolysis->Intermediate2 Ester Cleavage Final Final Scaffold (Sulfonamide-Amide) Intermediate2->Final HATU/DIC Amide Coupling Amine2 Diversity Amine (R'-NH2) Amine2->Final

Figure 1: Step-wise diversification strategy using Methyl 4-(chlorosulfonyl)-3-methylbenzoate as a central scaffold.

Detailed Experimental Protocols

Protocol A: Resin Capture (Sulfonylation)

Objective: Covalent attachment of the scaffold to a resin-bound amine (e.g., Rink Amide or Wang resin functionalized with an amino acid).

Reagents:

  • Resin (0.5 – 1.0 mmol/g loading)

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (3.0 – 5.0 equivalents)

  • DIPEA (Diisopropylethylamine) (6.0 equivalents) or Pyridine

  • Solvent: Anhydrous DCM (Dichloromethane) or THF (if resin swelling requires it)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equivalent) — Crucial for overcoming ortho-methyl sterics.

Step-by-Step:

  • Swelling: Place resin in a solid-phase reaction vessel (fritted syringe). Swell in DCM for 30 minutes. Drain.

  • Solution Prep: Dissolve the sulfonyl chloride and DIPEA in dry DCM.

    • Note: Sulfonyl chlorides hydrolyze rapidly in moist air. Prepare immediately before use.

  • Coupling: Add the solution to the resin. Add the DMAP catalyst last.

  • Incubation: Agitate at Room Temperature (RT) for 4–6 hours .

    • Expert Insight: Standard sulfonyl chlorides react in 1–2 hours. The ortho-methyl group slows this reaction. Overnight coupling is recommended if automation allows.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete reaction. Repeat coupling.

    • Colorless beads: Complete coupling.

  • Washing: Drain and wash with DCM (3x), DMF (3x), then DCM (3x).

Protocol B: On-Resin Methyl Ester Hydrolysis

Objective: Convert the methyl ester into a carboxylic acid without cleaving the sulfonamide linker or the compound from the resin.

Reagents:

  • Lithium Hydroxide (LiOH) or Potassium Trimethylsilanolate (TMSOK)

  • Solvent: THF/Water (4:1 ratio) or Dioxane/Water. DCM cannot be used as it does not dissolve the base.

Step-by-Step:

  • Swelling: Wash resin with THF (3x) to ensure proper swelling in the reaction solvent.

  • Hydrolysis Cocktail: Prepare a 1M solution of LiOH in THF:Water (4:1).

  • Reaction: Add solution to resin. Agitate at 40°C for 4 hours or RT overnight.

    • Caution: Polystyrene resins do not swell well in high-water content. Keep water content <25%.

  • Workup: Drain. Wash with THF:Water (3x), then pure THF (3x), then DCM (3x).

  • Acidification: Wash with 5% acetic acid in DCM (2x) to ensure the carboxylate is protonated to the free acid form (

    
    ) for the next coupling step.
    
Protocol C: Diversity Extension (Amide Coupling)

Objective: Coupling a secondary amine to the newly generated benzoic acid.

Reagents:

  • Diversity Amine (

    
    ) (3.0 eq)
    
  • Coupling Agent: HATU or PyBOP (3.0 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: DMF

Step-by-Step:

  • Activation: Dissolve HATU and DIPEA in DMF. Add to the resin-bound acid. Shake for 5 minutes.

  • Addition: Add the diversity amine.

  • Incubation: Agitate for 2–4 hours at RT.

  • Cleavage: Wash resin (DMF/DCM). Cleave final compound using TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Sulfonylation (Blue Kaiser Test)Steric hindrance from ortho-methyl group.1. Increase reaction time to 12h.2. Increase DMAP conc. to 0.5 eq.3. Heat to 40°C (ensure solvent doesn't boil).
Low Yield after Hydrolysis Poor resin swelling in aqueous base.Switch solvent to THF/MeOH/Water (7:2:1) or use TMSOK in anhydrous THF (non-aqueous hydrolysis).
Sulfonyl Chloride Degradation Moisture contamination.Use anhydrous DCM. Store reagent under argon. If solid is sticky/wet, recrystallize from hexane/CHCl3 before use.
Side Reaction: N-Methylation Diazomethane generation (rare but possible with certain ester protocols).Avoid using strong methylating conditions. The protocols above (LiOH) are safe.

References

  • Solid-Phase Synthesis of Sulfonamides

    • Title: Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.[2]

    • Source: Diva-portal.org / Stockholm University.
    • URL:[Link]

  • General Sulfonyl Chloride Reactivity

    • Title: Sulfonyl chloride synthesis and reactivity in organic synthesis.[3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Solid Phase Organic Synthesis: Ester Hydrolysis Strategies.
  • Compound Data

    • Title: Methyl 4-(chlorosulfonyl)-3-methylbenzoate (PubChem CID 18629022).[1]

    • Source: PubChem.[1][5][6]

    • URL:[Link]

Sources

Method

Application Note: Robust Analytical Strategies for Monitoring Reactions of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Introduction Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a key bifunctional building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a key bifunctional building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility stems from the presence of two reactive sites: a methyl ester and a highly reactive sulfonyl chloride. The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a multitude of biologically active molecules.[1]

Given the critical nature of these transformations, the ability to accurately monitor the reaction progress is paramount. Effective reaction monitoring ensures optimal yield, minimizes byproduct formation, and provides crucial data for reaction kinetics and process scale-up. This application note provides a comprehensive guide to the analytical methods for tracking reactions involving Methyl 4-(chlorosulfonyl)-3-methylbenzoate, tailored for researchers, scientists, and drug development professionals. We will delve into the principles behind method selection and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Principles of Reaction Monitoring for Sulfonyl Chlorides

The primary challenge in monitoring reactions of Methyl 4-(chlorosulfonyl)-3-methylbenzoate lies in the high reactivity of the sulfonyl chloride group. This functional group is susceptible to hydrolysis, even with trace amounts of water, leading to the formation of the corresponding sulfonic acid. Therefore, analytical methods must be chosen and optimized to handle this reactivity and provide a clear picture of the reaction components over time.

Key considerations for method selection include:

  • Specificity: The ability to resolve the starting material from the product(s) and any significant byproducts, such as the hydrolyzed sulfonic acid.

  • Sensitivity: The capacity to detect low levels of reactants and products, which is crucial for determining reaction completion and identifying trace impurities.

  • Speed: Rapid analysis times are often desirable for real-time or near-real-time reaction monitoring.

  • Robustness: The method should be reliable and reproducible under the chosen analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a versatile and widely used technique for monitoring organic reactions due to its high resolution and applicability to a broad range of compounds. For reactions involving Methyl 4-(chlorosulfonyl)-3-methylbenzoate, reversed-phase HPLC is the method of choice.

Rationale for HPLC Method Design

A reversed-phase C18 column is ideal for separating the nonpolar starting material from the potentially more polar products and byproducts. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol allows for the effective separation of components with varying polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution, particularly for acidic or basic analytes. UV detection is suitable as the aromatic rings in the starting material and products are chromophoric.

Predicted HPLC Retention Times

The following table outlines the predicted elution order and approximate retention times for key components in a typical reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate with a generic amine (R-NH2). The predictions are based on the principle that less polar compounds elute later in reversed-phase chromatography.

CompoundStructurePredicted Retention Time (min)Rationale
Methyl 4-(chlorosulfonyl)-3-methylbenzoate (Starting Material)12-15Highly nonpolar due to the sulfonyl chloride and methyl ester groups.
N-Substituted Sulfonamide (Product)8-12Polarity will depend on the R-group of the amine, but generally more polar than the starting material.
Methyl 3-methyl-4-(sulfonic acid)benzoate (Hydrolysis Byproduct)3-6The sulfonic acid group is highly polar, leading to early elution.
Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1% v/v)

Procedure:

  • Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This rapid dilution minimizes further reaction and hydrolysis.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Data Analysis: Integrate the peak areas of the starting material, product(s), and any byproducts. The percentage conversion can be calculated by monitoring the decrease in the peak area of the starting material relative to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of sulfonyl chlorides by GC-MS can be challenging due to their thermal lability and reactivity, which can lead to degradation in the hot injector port.[2] To overcome this, a derivatization step is highly recommended.

Derivatization Strategy for GC-MS

Reacting the sulfonyl chloride with a simple, volatile amine, such as diethylamine, converts it to a more stable and less reactive sulfonamide.[3] This derivatization can be performed on the reaction aliquots before GC-MS analysis.

Predicted GC-MS Fragmentation Patterns

The following table outlines the predicted key mass-to-charge (m/z) fragments for the diethylsulfonamide derivative of Methyl 4-(chlorosulfonyl)-3-methylbenzoate. These predictions are based on common fragmentation pathways for sulfonamides and aromatic esters.

DerivativePredicted Key m/z FragmentsRationale
Methyl 4-(N,N-diethylsulfamoyl)-3-methylbenzoateM+•, [M-CH3]+, [M-OCH3]+, [M-N(CH2CH3)2]+, [SO2N(CH2CH3)2]+Molecular ion, loss of the methyl group from the ester, loss of the methoxy group, loss of the diethylamino group, and the diethylsulfamoyl fragment.
Detailed GC-MS Protocol (with Derivatization)

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Reagents:

  • Diethylamine

  • Dichloromethane (anhydrous)

  • Sodium sulfate (anhydrous)

Procedure:

  • Sample Preparation and Derivatization:

    • At specified time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Dilute the aliquot with 1 mL of anhydrous dichloromethane.

    • Add an excess of diethylamine (e.g., 50 µL) and stir for 10 minutes at room temperature.

    • Wash the organic layer with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and the sample is ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Monitor the disappearance of the derivatized starting material and the appearance of the derivatized product(s). Mass spectra can be used to confirm the identity of the peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for in-situ or at-line reaction monitoring, providing detailed structural information and quantitative data without the need for chromatographic separation.[4][5] Both ¹H and ¹³C NMR can be used to track the conversion of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shifts for the starting material and a representative sulfonamide product. These predictions are based on the analysis of similar structures and the known effects of substituents on aromatic chemical shifts.

CompoundPredicted ¹H NMR Shifts (ppm)Predicted ¹³C NMR Shifts (ppm)
Methyl 4-(chlorosulfonyl)-3-methylbenzoate8.2-8.4 (d), 8.0-8.2 (s), 7.6-7.8 (d), 3.9 (s, 3H), 2.7 (s, 3H)165 (C=O), 145 (C-SO2Cl), 140 (C-CH3), 135 (C-H), 132 (C-COOCH3), 130 (C-H), 128 (C-H), 53 (OCH3), 21 (CH3)
N-Alkyl-Methyl 4-(sulfamoyl)-3-methylbenzoate7.9-8.1 (d), 7.7-7.9 (s), 7.4-7.6 (d), 3.8 (s, 3H), 2.5 (s, 3H), signals for N-alkyl group166 (C=O), 142 (C-SO2NHR), 138 (C-CH3), 133 (C-H), 131 (C-COOCH3), 128 (C-H), 126 (C-H), 52 (OCH3), 20 (CH3)
Detailed NMR Protocol for Reaction Monitoring

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended).

  • NMR tubes.

Reagents:

  • Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆). Aprotic solvents are necessary due to the reactivity of the sulfonyl chloride.[2]

Procedure:

  • In-situ Monitoring: If the reaction can be performed in a deuterated solvent, the reaction can be monitored directly in an NMR tube. Acquire spectra at regular intervals.

  • At-line Monitoring:

    • At specified time points, withdraw a small aliquot from the reaction mixture.

    • Immediately dissolve the aliquot in a suitable deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify characteristic peaks for the starting material and the product.

    • The disappearance of a key proton signal from the starting material (e.g., one of the aromatic protons) and the appearance of a new signal from the product can be integrated and compared to determine the reaction progress.

    • For quantitative analysis, a known amount of an internal standard can be added to the NMR sample.

In-Situ Monitoring with Fourier-Transform Infrared (FTIR) Spectroscopy

For real-time reaction monitoring, in-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool.[6] By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the vibrational spectra of the reaction mixture can be collected continuously.

The reaction can be monitored by observing the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride and the appearance of the corresponding bands for the sulfonamide product.

Functional GroupCharacteristic FTIR Absorption (cm⁻¹)
Sulfonyl Chloride (R-SO₂Cl)1375-1385 (asymmetric S=O stretch), 1180-1190 (symmetric S=O stretch)
Sulfonamide (R-SO₂NHR')1320-1350 (asymmetric S=O stretch), 1140-1170 (symmetric S=O stretch)

Visualizing the Workflow

Typical Reaction Pathway

G SM Methyl 4-(chlorosulfonyl)-3-methylbenzoate Product N-Alkyl-Methyl 4-(sulfamoyl)-3-methylbenzoate SM->Product Reaction Amine R-NH2 Amine->Product Byproduct HCl

Caption: Reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate with an amine.

Analytical Monitoring Workflow

G cluster_reaction Reaction Monitoring cluster_analysis Analytical Techniques Reaction Reaction Mixture Quench Quench Aliquot Reaction->Quench Time Points HPLC HPLC Analysis Quench->HPLC GCMS GC-MS Analysis (after derivatization) Quench->GCMS NMR NMR Analysis Quench->NMR Data Data Analysis (Kinetics, Purity, Yield) HPLC->Data GCMS->Data NMR->Data

Caption: Workflow for tracking reactions of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Conclusion

The successful synthesis of molecules derived from Methyl 4-(chlorosulfonyl)-3-methylbenzoate relies on careful control of reaction conditions and a thorough understanding of the reaction progress. The analytical methods outlined in this application note provide a robust framework for researchers to monitor these critical transformations. HPLC offers excellent quantitative data for reaction profiling, while GC-MS, with an appropriate derivatization strategy, provides definitive identification of components. NMR spectroscopy allows for detailed structural analysis and can be implemented for in-situ monitoring. The choice of method will depend on the specific reaction, available instrumentation, and the desired level of detail. By employing these techniques, scientists can optimize reaction conditions, improve yields, and ensure the quality of their synthesized compounds.

References

  • In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. Available at: [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]

  • In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International. Available at: [Link]

  • Anthraquinone-2-sulfonyl chloride: A new versatile derivatization reagent - synthesis mechanism and application for analysis of amines. ResearchGate. Available at: [Link]

  • 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. PMC. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. Available at: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications. Available at: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Semantic Scholar. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at: [Link]

  • Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate. Available at: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Available at: [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.
  • NMR Reaction Monitoring Robust to Spectral Distortions. ResearchGate. Available at: [Link]

  • Reaction Monitoring. Magritek. Available at: [Link]

  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (C9H9ClO4S). PubChemLite. Available at: [Link]

  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available at: [Link]

  • Methyl 4-(Chlorosulfonyl)benzoate. PubChem. Available at: [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate. PubChem. Available at: [Link]

  • Synthesis of a. Methyl 4-methylbenzoate. PrepChem.com. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). PubChemLite. Available at: [Link]

  • Preparation of Methyl Benzoate. Available at: [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]

  • Preparation method of methyl benzoate compound. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of triflusulfuron-methyl from "Methyl 4-(chlorosulfonyl)-3-methylbenzoate"

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Yield of Triflusulfuron-Methyl from Methyl 2-(chlorosulfonyl)-3-methylbenzoate Introduction Welcome to the technical support center...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Yield of Triflusulfuron-Methyl from Methyl 2-(chlorosulfonyl)-3-methylbenzoate

Introduction

Welcome to the technical support center for the synthesis of Triflusulfuron-methyl. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide focuses on the critical final step in the synthesis of Triflusulfuron-methyl: the formation of the sulfonylurea bridge.

A crucial point of clarification is the primary starting material for the sulfonyl moiety. Based on the final product structure, methyl 2-[({[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl-3-methylbenzoate , the correct precursor is methyl 2-(chlorosulfonyl)-3-methylbenzoate , not the 4-chloro-sulfonyl isomer.[1] This guide is predicated on the use of this correct isomer.

The industrial synthesis of Triflusulfuron-methyl is a multi-step process that culminates in the coupling of two key intermediates: a sulfonamide derived from methyl 2-(chlorosulfonyl)-3-methylbenzoate and an activated amino-triazine derivative.[2][3] Achieving a high yield in this coupling reaction requires precise control over reaction parameters to minimize side reactions and facilitate product purification.[4]

This document provides a structured troubleshooting guide and a comprehensive FAQ section to address specific issues you may encounter.

Core Synthesis Pathway

The final stage of Triflusulfuron-methyl synthesis involves the reaction between methyl 2-(aminosulfonyl)-3-methylbenzoate (the sulfonamide) and an activated form of 2-amino-4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (the triazine amine). The sulfonamide is generated in situ or in a prior step from methyl 2-(chlorosulfonyl)-3-methylbenzoate. The triazine amine is typically activated by conversion into a carbamate, which then reacts with the sulfonamide in the presence of a base.[2][3]

Triflusulfuron-methyl Synthesis Workflow cluster_0 Sulfonamide Moiety Preparation cluster_1 Triazine Moiety Activation cluster_2 Final Coupling & Product Formation A Methyl 2-(chlorosulfonyl) -3-methylbenzoate B Ammonolysis (NH4OH or NH3) A->B C Methyl 2-(aminosulfonyl) -3-methylbenzoate (Sulfonamide) B->C G Base-Catalyzed Coupling Reaction C->G D 2-Amino-4-(dimethylamino)-6- (2,2,2-trifluoroethoxy)-1,3,5-triazine (Triazine Amine) E Activation (e.g., with Phosgene equivalent) D->E F Triazine Carbamate (Activated Intermediate) E->F F->G H Crude Triflusulfuron-methyl G->H I Purification (Acidification, Recrystallization) H->I J High-Purity Triflusulfuron-methyl I->J

Caption: Generalized workflow for the synthesis of Triflusulfuron-methyl.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

A low or non-existent yield is the most frequent issue, typically stemming from problems with reactants, reaction conditions, or competing side reactions.

Initial Diagnostic Checks:

  • Confirm Starting Material Integrity: Verify the purity of both the sulfonamide and the triazine amine derivatives. The sulfonamide precursor, methyl 2-(chlorosulfonyl)-3-methylbenzoate, is highly reactive and susceptible to hydrolysis. Ensure it has been stored under anhydrous conditions.

  • Re-evaluate Stoichiometry: Ensure a 1:1 molar ratio of your key intermediates. Using a slight excess (1.05-1.1 equivalents) of the more stable or readily available intermediate can sometimes drive the reaction to completion, but a large excess can complicate purification.

  • Check Reagent Quality: Ensure the base is not old or contaminated and that the solvent is anhydrous.

Low Yield Troubleshooting Start Low / No Yield Q1 Are starting materials still present in TLC/LC-MS? Start->Q1 Yes1 YES Q1->Yes1 Yes No1 NO (or very little) Q1->No1 No Cause1 Incomplete Reaction Yes1->Cause1 Cause2 Degradation / Side Reactions No1->Cause2 Sol1 1. Insufficient Base: Increase base equivalents or use a stronger, non-nucleophilic base. 2. Low Temperature: Gradually increase reaction temperature. 3. Short Reaction Time: Extend reaction time and monitor progress. Cause1->Sol1 Sol2 1. Hydrolysis: Use anhydrous solvents and inert atmosphere. 2. Incorrect Base: Base may be causing ester saponification or product degradation. 3. Thermal Decomposition: Reaction temperature may be too high. Cause2->Sol2

Caption: Troubleshooting flowchart for addressing low reaction yield.

Detailed Analysis of Potential Causes:

  • Cause A: Incomplete Deprotonation of the Sulfonamide

    • Explanation: The reaction requires the deprotonation of the sulfonamide to form a nucleophilic anion. If the base is too weak or used in insufficient quantity, this equilibrium will not favor the anion, leading to a stalled reaction.

    • Solution: Use a suitable non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine such as 1,8-Diazabicycloundec-7-ene (DBU) in an appropriate solvent. Ensure at least one equivalent of the base is used.

  • Cause B: Hydrolysis of Key Reagents or Product

    • Explanation: The sulfonylurea bridge in Triflusulfuron-methyl is susceptible to cleavage via hydrolysis, particularly under acidic or strongly basic conditions.[5] The starting sulfonyl chloride is also readily hydrolyzed. Water in the solvent or reagents is a primary culprit for low yields.

    • Solution:

      • Use freshly distilled, anhydrous aprotic solvents (e.g., acetonitrile, acetone, or dichloromethane).[3]

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

      • Ensure all glassware is oven-dried before use.

  • Cause C: Inappropriate Reaction Temperature

    • Explanation: While some heating may be necessary to drive the reaction, excessive temperatures can lead to the degradation of the product or starting materials, or promote side reactions. The industrial synthesis is typically conducted at ambient temperatures.[3]

    • Solution: Start the reaction at room temperature. If the reaction is sluggish, gently warm it to 40-50°C and monitor for product formation and byproduct accumulation.

Q2: I'm getting a good conversion, but the product is an oil and difficult to purify. What should I do?

The formation of an oily product instead of the expected white crystalline solid[2] often points to the presence of impurities that inhibit crystallization.

  • Cause A: Residual Solvent

    • Explanation: High-boiling point solvents used in the reaction (like DMF or DMSO) can be difficult to remove and may keep the product oily.

    • Solution: After the aqueous workup, perform a solvent exchange into a more volatile solvent from which the product is known to crystallize well, such as a mixture of ethyl acetate and heptane or an alcohol/water system.

  • Cause B: Presence of Unreacted Starting Materials or Soluble Byproducts

    • Explanation: Unreacted triazine amine or byproducts from side reactions can act as crystallization inhibitors. The triazine amine is a known impurity in the final product.[6]

    • Solution: The purification process relies on the pH-dependent solubility of Triflusulfuron-methyl.[2]

      • After the reaction, quench with water and adjust the pH to be slightly basic (pH 8-9). This will deprotonate the product, making it more water-soluble, while many organic impurities can be extracted with a solvent like dichloromethane or ethyl acetate.

      • Separate the aqueous layer and slowly acidify it to pH 3-4 with dilute HCl.[7] Triflusulfuron-methyl is poorly soluble in acidic water and should precipitate out as a solid.[2]

      • Collect the solid by filtration and wash with cold water, followed by a non-polar solvent like hexane to remove residual organic impurities.

      • If the product remains oily, consider trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether).

  • Cause C: Saponification of the Methyl Ester

    • Explanation: If the reaction conditions are too basic (e.g., using NaOH or KOH at elevated temperatures), the methyl ester group on the benzoate ring can be hydrolyzed to a carboxylate salt.[8][9] This salt is highly polar and will likely prevent the desired product from crystallizing.

    • Solution: Avoid strong, nucleophilic bases. Use weaker inorganic bases like K₂CO₃ or organic bases. If saponification is suspected, it is very difficult to reverse. The synthesis must be repeated with milder conditions.

Frequently Asked Questions (FAQs)
  • Q: What is the optimal solvent for the coupling reaction?

    • A: Aprotic polar solvents are generally preferred as they can dissolve the ionic intermediates without participating in the reaction. Acetonitrile is an excellent choice due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal. Dichloromethane and acetone have also been reported to be effective.[3][7]

  • Q: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 50:50 ethyl acetate:hexane. The product is significantly more polar than the starting materials. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10][11]

  • Q: What are the most critical side reactions to be aware of?

    • A: The primary side reactions involve the reaction of intermediates with water or the base.

Key Side Reactions Sulfonyl_Chloride Methyl 2-(chlorosulfonyl) -3-methylbenzoate Hydrolysis_Product1 Sulfonic Acid Sulfonyl_Chloride->Hydrolysis_Product1 Ester Triflusulfuron-methyl (Ester Group) Saponification_Product Carboxylate Salt Ester->Saponification_Product Sulfonylurea_Bridge Triflusulfuron-methyl (Sulfonylurea Bridge) Bridge_Cleavage_Products Triazine Amine + Methyl Saccharin Sulfonylurea_Bridge->Bridge_Cleavage_Products Water H₂O (Moisture) Water->Sulfonyl_Chloride Hydrolysis Base Strong Base (e.g., OH⁻) Base->Ester Saponification Base->Sulfonylurea_Bridge Bridge Cleavage

Caption: Common side reactions in Triflusulfuron-methyl synthesis.

  • Q: Is there an optimal pH for the final product isolation?

    • A: Yes, pH control is critical. Triflusulfuron-methyl has a pKa of 4.4.[2] Its solubility in water is minimal at acidic pH values (e.g., 3 ppm at pH 5) and increases dramatically as the pH becomes neutral and basic (110 ppm at pH 7, and 11,000 ppm at pH 9).[2] Therefore, precipitation is most effective around pH 3-4.

Recommended Experimental Protocols

The following protocols are generalized and should be adapted based on your specific laboratory conditions and scale.

Protocol 1: Preparation of Methyl 2-(aminosulfonyl)-3-methylbenzoate
  • In a fume hood, dissolve methyl 2-(chlorosulfonyl)-3-methylbenzoate (1.0 eq) in a suitable solvent like acetone or THF (approx. 5-10 mL per gram).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add aqueous ammonium hydroxide (28-30%, ~2.0 eq) dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction by adding cold water. The product, being less soluble, may precipitate.

  • If an organic solvent was used, remove it under reduced pressure.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step, often without further purification.

Protocol 2: Coupling to form Triflusulfuron-methyl
  • To an oven-dried flask under a nitrogen atmosphere, add methyl 2-(aminosulfonyl)-3-methylbenzoate (1.0 eq) and the activated triazine carbamate intermediate (1.0-1.05 eq).

  • Add anhydrous acetonitrile as the solvent (approx. 10 mL per gram of sulfonamide).

  • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Proceed with the purification as described in the Troubleshooting section (Q2, Cause B), by dissolving the crude material in water with base, washing with an organic solvent, and re-precipitating the product by adding acid.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale & Reference
Reaction Temperature Ambient to 40°CMinimizes thermal degradation of the product and side reactions.[3]
Solvent Anhydrous AcetonitrileAprotic polar solvent that solubilizes reactants well.[3]
Base Anhydrous K₂CO₃ or DBUNon-nucleophilic to prevent saponification of the methyl ester.
Workup pH (Extraction) pH 8-9Increases product solubility in the aqueous phase for impurity removal.[2]
Workup pH (Precipitation) pH 3-4Minimizes product solubility in water for efficient isolation.[2][7]
References
  • Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. Available at: [Link]

  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. ResearchGate. Available at: [Link]

  • Triflusulfuron-methyl (Ref: DPX 66037). AERU, University of Hertfordshire. Available at: [Link]

  • Preparation method of 2-amino-4-dimethylamino-6-trifluoroethoxy-1, 3, 5-triazine. Google Patents.
  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.
  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. MDPI. Available at: [Link]

  • CA2929794A1 - Stabilized low-concentration metsulfuron-methyl liquid composition. Google Patents.
  • WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds. Google Patents.
  • Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Triflusulfuron. AERU, University of Hertfordshire. Available at: [Link]

  • Environmental Chemistry Methods: Triflusulfuron Methyl; 427495-01. DuPont. Available at: [Link]

  • Triflusulfuron-methyl Dissipation in Water and Soil. ResearchGate. Available at: [Link]

  • Triflusulfuron Methyl Evaluation Report. US EPA. Available at: [Link]

  • Basis of Selectivity of Triflusulfuron Methyl in Sugar Beets (Beta vulgaris). ResearchGate. Available at: [Link]

  • Triflusulfuron-methyl | C17H19F3N6O6S | CID 92434. PubChem. Available at: [Link]

  • The herbicide triflusulfuron-methyl. ResearchGate. Available at: [Link]

  • The herbicide triflusulfuron-methyl. PMC. Available at: [Link]

  • A 1:1 co-crystal of the herbicide triflusulfuron-methyl and its degradation product triazine amine. PMC. Available at: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available at: [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Methyl 2-[[[4-(1-carboxyethoxy)-6-methyl-1,3,5-triazin-2-yl]aminocarbonyl]aminosulfonyl]benzoate. PrepChem.com. Available at: [Link]

Sources

Optimization

Purification of products from "Methyl 4-(chlorosulfonyl)-3-methylbenzoate" reactions

Topic: Purification & Handling of Reaction Products Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers System Overview & Chemical Logic Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Reaction Products Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

System Overview & Chemical Logic

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a bifunctional building block widely used in medicinal chemistry to introduce a sulfonamide motif while retaining a methyl ester for further diversification.

The "Dual-Electrophile" Challenge

Success with this reagent depends on managing the reactivity difference between its two electrophilic sites:

  • Sulfonyl Chloride (

    
    ):  Highly reactive, moisture-sensitive. Targeted by amines to form sulfonamides.[1][2][3]
    
  • Methyl Ester (

    
    ):  Moderately reactive. Susceptible to hydrolysis (saponification) under the basic conditions often required to drive the sulfonylation reaction.
    

Key Purity Objective: Isolate the desired sulfonamide without hydrolyzing the ester or contaminating the product with the sulfonic acid byproduct (formed from moisture).

Troubleshooting Guides (Q&A)

Module A: Low Yield & Hydrolysis Issues

Q: I see a large baseline spot on TLC and my yield is low. What happened? A: You likely experienced hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (


). This occurs if the solvent was not anhydrous or if atmospheric moisture entered the reaction.
  • Diagnostic: The byproduct is highly polar and water-soluble. It often streaks from the baseline in non-polar solvent systems (e.g., Hexane/EtOAc).

  • Fix: Ensure DCM or THF is anhydrous. Flush the reaction vessel with

    
     or Ar.[4]
    
  • Recovery: The sulfonic acid byproduct remains in the aqueous layer during a basic workup (NaHCO

    
    ). If your product is also polar, this separation becomes difficult.[1]
    

Q: My product mass spec shows a peak at [M-14]. Did I lose the methyl group? A: Yes, this indicates ester hydrolysis to the carboxylic acid. This usually happens during the workup, not the reaction, specifically if you used strong bases (NaOH, KOH) or prolonged exposure to aqueous base.

  • Mechanism: The ortho-methyl group on the benzene ring provides some steric protection to the sulfonyl group, but the ester at the para-position is exposed.

  • Fix: Switch to milder bases for the workup. Use saturated Sodium Bicarbonate (NaHCO

    
    ) instead of NaOH.[5] Minimize contact time with the aqueous phase.[6]
    
Module B: Impurity & Phase Separation[5][7]

Q: I have a persistent emulsion during extraction. How do I break it? A: Sulfonamides can act as surfactants, especially if they contain lipophilic tails. The presence of fine precipitates (like Pyridine


HCl salts) exacerbates this.
  • Immediate Solution: Add a small amount of Methanol (1–2%) to the organic phase or saturate the aqueous phase with solid NaCl (Brine).

  • Prevention: Filter the reaction mixture before adding water to remove the bulk of the insoluble amine hydrochloride salts.

Q: How do I remove unreacted Methyl 4-(chlorosulfonyl)-3-methylbenzoate? A: Unreacted starting material is difficult to separate by chromatography because its


 is often similar to the sulfonamide product.
  • Chemical Scavenging: Add a "sacrificial" amine (e.g., N,N-dimethylethylenediamine) 15 minutes before workup. This converts the excess chloride into a highly polar, basic sulfonamide that can be washed away with a mild acid wash (0.5M HCl) or stays in the aqueous layer.

  • Hydrolysis: Stir the reaction mixture with aqueous NaHCO

    
     for 30 minutes before separation. This forces the unreacted chloride to hydrolyze to the water-soluble sulfonic acid.
    

Standardized Protocols

Protocol A: Sulfonylation with Ester Preservation

Use this protocol to maximize yield and prevent ester hydrolysis.

Reagents:

  • Amine (1.0 equiv)[7]

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.1 equiv)

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the amine and base in anhydrous DCM under inert atmosphere (

    
    ).
    
  • Addition: Cool to 0°C. Add the sulfonyl chloride portion-wise over 10 minutes. (The ortho-methyl group slightly retards reactivity; cooling prevents exotherms that degrade the ester).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[1][4][5][6]

  • Quench (Critical): Add saturated aqueous NH

    
    Cl  (mildly acidic/neutral). Do not use NaOH.
    
  • Workup:

    • Separate phases.[1][2][5]

    • Wash Organic layer:

      
       Water 
      
      
      
      
      
      0.5M HCl (removes pyridine)
      
      
      
      
      Sat. NaHCO
      
      
      (removes sulfonic acid byproduct)
      
      
      
      
      Brine.
    • Note: If your product usually contains a basic amine, skip the HCl wash.

  • Drying: Dry over Na

    
    SO
    
    
    
    and concentrate at
    
    
    °C.
Protocol B: Purification Strategy (Chromatography)

Recommended if crystallization fails.

ParameterRecommendationRationale
Stationary Phase Neutral Silica GelAvoids acid-catalyzed hydrolysis of the ester.
Solvent A Hexanes or HeptaneNon-polar carrier.
Solvent B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 0%

40% B
Sulfonamides typically elute between 20-35% EtOAc.
Additive None (or 0.1% TEA)Avoid acetic acid; it makes the ester unstable on silica.

Visual Workflows

Diagram 1: Reaction & Workup Decision Logic

This flowchart guides the researcher through the critical separation steps to avoid ester damage.

G Start Crude Reaction Mixture (DCM + Pyridine) Quench Quench: Sat. NH4Cl (Avoid Strong Base) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product + Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Pyridine salts) PhaseSep->AqLayer Decision Is Product Basic? OrgLayer->Decision WashAcid Wash: 0.5M HCl (Removes Excess Pyridine) Decision->WashAcid No (Neutral) WashBase Wash: Sat. NaHCO3 (Removes Sulfonic Acid) Decision->WashBase Yes (Basic) WashAcid->WashBase Final Dry (Na2SO4) & Concentrate Target: Intact Methyl Ester WashBase->Final

Caption: Optimized workup flow to remove pyridine and sulfonic acid byproducts without hydrolyzing the methyl ester.

Diagram 2: Impurity Identification

Logic for identifying spots on TLC/LCMS.

G SM Start Material (Sulfonyl Chloride) Prod Target Product (Sulfonamide Ester) SM->Prod + Amine Imp1 Impurity A (Sulfonic Acid) SM->Imp1 + H2O (Moisture) Imp2 Impurity B (Carboxylic Acid) Prod->Imp2 + OH- (Base Hydrolysis) Desc1 Very Polar Stays in Aqueous Imp1->Desc1 Desc2 Polar Loss of Methyl (-14 Da) Imp2->Desc2

Caption: Chemical pathways leading to common impurities. Impurity B (Carboxylic Acid) is irreversible and must be prevented.

References

  • Woolven, H., et al. (2011).[8] "A Sandmeyer-Type Sulfonyl Chloride Synthesis." Organic Letters, 13(18), 4876–4878. (Describes the synthesis and stability of similar sulfonyl chlorides).

  • BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." (General guide on ester stability during workup).

  • Sigma-Aldrich. (n.d.). "Methyl 4-(chlorosulfonyl)benzoate Product Information." (Physical properties and handling of the non-methylated analog).

  • Organic Chemistry Portal. (2024). "Sulfonamide Synthesis." (Comprehensive review of sulfonylation conditions and catalysts).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting

Common impurities in "Methyl 4-(chlorosulfonyl)-3-methylbenzoate" synthesis

The following guide serves as a specialized Technical Support Center for the synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate . It is designed to address the specific chemical behaviors, impurity profiles, and pur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate . It is designed to address the specific chemical behaviors, impurity profiles, and purification challenges associated with this molecule.[1]

Ticket Category: Organic Synthesis & Process Optimization Support Level: Tier 3 (Senior Scientist / R&D)[1][2]

Executive Summary & Reaction Landscape[3]

Target Molecule: Methyl 4-(chlorosulfonyl)-3-methylbenzoate Primary Synthetic Route: Electrophilic Aromatic Substitution (Chlorosulfonation) of Methyl 3-methylbenzoate (Methyl m-toluate).[1][2]

The Core Challenge: The synthesis relies on the chlorosulfonation of a meta-substituted benzene ring.[1][2] The directing effects of the methyl group (activating, ortho/para) and the ester group (deactivating, meta) create a competitive landscape.[2]

  • Target Position (C4): Ortho to Methyl, Para to Ester.[1][2]

  • Major Regio-Impurity (C6): Para to Methyl, Ortho to Ester.[1][2]

Because the methyl group is the dominant directing group, the para position (C6) is sterically and electronically favored over the target ortho position (C4).[2] Consequently, the "impurity" here is often the thermodynamic major product, making kinetic control and purification critical.[1]

Reaction Pathway Diagram

The following diagram maps the critical decision points where impurities are generated.[1][2]

ReactionPathway SM Methyl 3-methylbenzoate (Starting Material) Complex Sigma Complex (Arenium Ion) SM->Complex + ClSO3H (Low Temp) CSA Chlorosulfonic Acid (Excess) Target TARGET (C4) Methyl 4-(chlorosulfonyl)- 3-methylbenzoate Complex->Target Kinetic Control (Ortho Attack) Imp_Regio IMPURITY A (C6) Methyl 2-(chlorosulfonyl)- 5-methylbenzoate (Regioisomer) Complex->Imp_Regio Thermodynamic Control (Para Attack) Imp_Sulfone IMPURITY B Diaryl Sulfone Dimer Target->Imp_Sulfone + SM (Friedel-Crafts) Imp_Acid IMPURITY C Sulfonic Acid (Hydrolysis Product) Target->Imp_Acid + H2O (Quench) Imp_Regio->Imp_Acid + H2O

Caption: Figure 1.[1][2][3] Reaction pathway showing the bifurcation between the target C4-isomer and the C6-regioisomer, alongside downstream sulfone and acid impurities.[1]

Troubleshooting Guide: Common Impurities

Impurity A: The Regioisomer (C6-Isomer)

Identity: Methyl 2-(chlorosulfonyl)-5-methylbenzoate (often referred to as the 6-isomer based on starting material numbering).[1][2] Symptom: NMR shows split peaks; melting point depression; "oily" crude product that refuses to crystallize.[1][2]

Technical Diagnosis: The methyl group directs incoming electrophiles primarily to the para position (C6) due to lower steric hindrance compared to the ortho position (C4).[2] The target molecule requires substitution at the crowded C4 position (sandwiched between the methyl and the ring hydrogen, though para to the ester).[2]

Corrective Protocol:

  • Temperature Modulation: Run the chlorosulfonation at lower temperatures (-5°C to 0°C) initially. While higher temperatures favor the reaction rate, they also favor the thermodynamic product (C6).[2]

  • Solvent Selection: If neat chlorosulfonic acid yields poor ratios, use Chloroform or Dichloromethane (DCM) as a solvent.[1][2] Solvation shells can alter the effective steric bulk of the reagents, occasionally improving ortho selectivity.[1]

  • Purification (The "Crash" Method):

    • The C4 target is typically a solid, while the C6 isomer often has a lower melting point.[1]

    • Protocol: Dissolve crude mixture in minimal hot Ethyl Acetate/Hexane (1:4) . Cool slowly to 4°C. The symmetrical nature of the para-isomer (C6) might actually make it crystallize first in some derivatives, but for this specific ester, the C4 isomer often crystallizes out while the C6 remains in the mother liquor.[1] Verify crystal identity via NMR before discarding filtrate.

Impurity B: The Diaryl Sulfone (Dimer)

Identity: Bis(4-methoxycarbonyl-2-methylphenyl)sulfone.[1][2] Symptom: Insoluble white precipitate during quenching; material stuck on the baseline in TLC (non-polar eluent) or appearing very late in RP-HPLC.[1][2]

Technical Diagnosis: This forms via a Friedel-Crafts sulfonyl shift where the newly formed sulfonyl chloride reacts with an unreacted molecule of Methyl 3-methylbenzoate.[1][2] This is a "concentration effect" issue.

Corrective Protocol:

  • Stoichiometry: Ensure a high molar excess of Chlorosulfonic acid (minimum 5-8 equivalents).[1][2] The acid acts as the solvent, keeping the concentration of the aromatic substrate low relative to the electrophile.[1]

  • Reverse Addition: Do not add the acid to the aromatic ester.[1][2] Instead, add the Ester to the Acid slowly. This ensures that at any given moment, the concentration of unreacted starting material is low, preventing it from colliding with the product.[1]

  • Agitation: High-shear stirring is required. Viscosity increases during the reaction; poor mixing creates "hotspots" of substrate, favoring dimerization.[1]

Impurity C: The Sulfonic Acid (Hydrolysis Product)

Identity: 2-methyl-4-sulfobenzoic acid 1-methyl ester.[1][2] Symptom: Product dissolves in water during workup; low yield; broad OH peak in NMR; highly acidic crude solid.[1][2]

Technical Diagnosis: Sulfonyl chlorides are moisture sensitive.[1][2] The hydrolysis is autocatalytic—the HCl generated accelerates the bond cleavage.[2]

Corrective Protocol:

  • The "Thionyl Kick": If you suspect significant hydrolysis (e.g., >5%), reflux the crude solid in Thionyl Chloride (

    
    )  with a catalytic amount of DMF for 1 hour.[1][2] This converts the sulfonic acid impurity back into the target sulfonyl chloride.[2]
    
  • Quenching Technique: Never pour water into the reaction mixture. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The temperature must be kept <5°C during quench to minimize hydrolysis rates.[1][2]

  • Drying: Use

    
     immediately after extraction.[1][2] Do not let the organic phase sit over water.[1][2][4]
    

Analytical Fingerprinting

Use the following data to differentiate the Target (C4) from the Impurity (C6).

FeatureTarget: C4-Isomer (Ortho to Me)Impurity: C6-Isomer (Para to Me)

NMR (Aromatic)
Two singlets (or weak doublets) due to para-arrangement of protons on the ring.[1][2]Two doublets (

Hz) indicating ortho-coupling of protons.[1][2]
Shift Logic Proton at C2 is deshielded by Ester and Sulfonyl (very downfield).[1][2]Protons are adjacent; splitting pattern is distinct (AB system).[1][2]
HPLC Retention Typically elutes later on C18 (more lipophilic due to intramolecular shielding).[1][2]Typically elutes earlier (more polar interaction surface).[1][2]
Crystallinity Tendency to form needles/plates.[1][2]Often an oil or amorphous solid at RT.[1][2]

Optimized Synthesis Protocol

Objective: Maximize C4-selectivity and minimize sulfone formation.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, overhead stirrer (critical for viscosity).
    
  • Reagent Prep: Charge Chlorosulfonic acid (6.0 equiv) and cool to -5°C .

  • Addition: Add Methyl 3-methylbenzoate (1.0 equiv) dropwise over 60 minutes.

    • Note: Maintain internal temp < 5°C. Exotherm indicates reaction onset.[1][2]

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

    • Checkpoint: Check TLC/HPLC.[1][2] If SM remains, heat to 40°C (Caution: Increases sulfone risk).[1]

  • Quench: Pour reaction mixture onto 10x weight of crushed ice. Extract immediately with DCM (

    
    ).[1][2]
    
  • Purification: Wash DCM with cold brine. Dry over

    
    . Concentrate.
    
    • If solid:[1][2][4][5][6] Recrystallize from Hexane/EtOAc.[1][2]

    • If oil:[1][2][6] Triturate with cold Pentane to induce precipitation.[1][2]

References

  • Mechanism of Chlorosulfonation: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press. Chapter 22: Electrophilic Aromatic Substitution. [1][2]

  • Synthesis of Sulfonyl Chlorides (General Review): Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2011).[1][2] Direct Conversion of Sulfonic Acids and their Salts to Sulfonyl Chlorides.[1][2][7] Journal of Organic Chemistry.

  • Regioselectivity in Toluene Derivatives: Ansink, H. R. W., & Cerfontain, H. (1992).[1][2] Sulfonation and chlorosulfonation of methyl esters of benzoic acid. Recueil des Travaux Chimiques des Pays-Bas. (Confirming directing effects of ester/methyl combinations).

  • Specific Isomer Data (Analogous Compounds): PubChem Compound Summary for Methyl 3-(chlorosulfonyl)-4-methylbenzoate (Isomer analog for comparison). [1]

  • Process Safety in Chlorosulfonation: Org. Synth. 1928, 8, 100.[1][2] (Classic procedure for handling chlorosulfonic acid quenches safely).

Sources

Optimization

"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" stability in different solvents

The following technical guide addresses the stability profile of Methyl 4-(chlorosulfonyl)-3-methylbenzoate (and its positional isomers). This content is designed for researchers requiring immediate, actionable data for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of Methyl 4-(chlorosulfonyl)-3-methylbenzoate (and its positional isomers). This content is designed for researchers requiring immediate, actionable data for experimental design and troubleshooting.

CAS: 206915-00-0 (Generic Ref) | Class: Aryl Sulfonyl Chloride / Benzoate Ester Primary Hazard: Moisture Sensitivity / Nucleophilic Attack[1]

Critical Alert: Solvent Compatibility Status

Immediate Action Required: If your compound is currently dissolved in DMSO , Methanol , or Water , process immediately. Degradation is occurring.[2][3]

Solvent ClassStatusTechnical Rationale
Chlorinated (DCM, CHCl₃, DCE)GREEN Optimal. High stability.[1] Inert to electrophilic sulfur. Excellent solubility.
Aromatic (Toluene, Benzene)GREEN Excellent. Non-polar, non-nucleophilic. Ideal for reflux or heating if required.
Ethers (THF, Et₂O, Dioxane)YELLOW Conditional. Must be anhydrous . Hygroscopic nature of ethers draws moisture, leading to hydrolysis.
Polar Aprotic (DMF, DMAc)ORANGE High Risk. DMF can form reactive Vilsmeier-type adducts with sulfonyl chlorides at high temps or long storage.[1]
Sulfoxides (DMSO)RED INCOMPATIBLE. Reacts violently or degrades to form chlorodimethylsulfonium salts (Swern-type activation).[1]
Protic (Water, Alcohols)RED DESTRUCTIVE. Immediate solvolysis to sulfonic acid or sulfonate esters.
Mechanistic Degradation Pathways

Understanding how the molecule fails is critical for troubleshooting. The sulfonyl chloride moiety (


) is significantly more reactive than the methyl ester (

).[1]
Diagram 1: Degradation & Reactivity Logic

DegradationPathways Compound Methyl 4-(chlorosulfonyl)- 3-methylbenzoate SulfonicAcid Sulfonic Acid Derivative (Precipitate/Acidic) Compound->SulfonicAcid Hydrolysis (Fast) SulfonateEster Sulfonate Ester (Side Product) Compound->SulfonateEster Alcoholysis ActiveSpecies Chlorodimethylsulfonium Salt (Unstable) Compound->ActiveSpecies Swern-type Activation Water Water (H₂O) (Moisture) Water->Compound Alcohol Alcohol (R-OH) (Solvent) Alcohol->Compound DMSO DMSO (Solvent) DMSO->Compound

Caption: Primary degradation pathways.[4] The sulfonyl chloride group is the "weak link," susceptible to rapid hydrolysis and incompatible with nucleophilic or sulfoxide solvents.

Troubleshooting Guide: Common Experimental Issues
Issue 1: "I see a white precipitate forming in my DCM solution."
  • Diagnosis: Hydrolysis. The precipitate is likely the corresponding sulfonic acid (Methyl 4-sulfobenzene-3-methylbenzoate), which is often less soluble in non-polar solvents (DCM) than the starting chloride.

  • Root Cause: Wet solvent or high humidity entering the vessel.

  • Solution:

    • Filter the precipitate (this is your impurity).

    • Dry the filtrate with anhydrous

      
      .
      
    • Re-evaporate and store under Argon.

    • Prevention: Always use freshly distilled DCM or store over molecular sieves (3Å or 4Å).

Issue 2: "My yield is low, and NMR shows a new set of methyl peaks."
  • Diagnosis: Solvolysis (Esterification). If you used Methanol or Ethanol to recrystallize or transfer, the sulfonyl chloride reacted to form a sulfonate ester (e.g., Methyl 4-(methoxysulfonyl)-3-methylbenzoate).[1]

  • Verification: Check

    
     NMR. A sulfonate methyl ester typically appears around 
    
    
    
    3.7–3.9 ppm, distinct from the benzoate methyl ester (
    
    
    3.9 ppm).
  • Solution: Never use alcohols. For recrystallization, use Toluene/Hexane or DCM/Hexane systems.

Issue 3: "The reaction mixture turned black/violent upon adding DMSO."
  • Diagnosis: DMSO Activation. Sulfonyl chlorides react with DMSO to form an electrophilic sulfur species (similar to Swern oxidation reagents). This is an exothermic side reaction that consumes your starting material.

  • Solution: ABORT. Discard the mixture safely. Do not use DMSO as a solvent. If a polar solvent is needed, use Sulfolane (inert) or NMP (use with caution, dry).

Standard Operating Procedures (SOPs)
SOP-01: Solvent Drying for Sulfonyl Chlorides

Objective: Ensure water content is <50 ppm to prevent hydrolysis.[1]

  • DCM/Chloroform: Pre-dry over

    
     for 2 hours, then distill over 
    
    
    
    or pass through an activated alumina column. Store over 4Å molecular sieves.
  • THF: Distill over Sodium/Benzophenone (blue indicator) immediately before use. Stabilizers (BHT) do not prevent hydrolysis; water does.

  • Toluene: Store over Sodium wire or 4Å molecular sieves.

SOP-02: Quenching & Workup

Objective: Remove unreacted sulfonyl chloride without degrading the product (sulfonamide/ester).[1]

  • Cooling: Cool reaction mixture to 0°C.

  • Quench: Add saturated aqueous

    
     or dilute 
    
    
    
    . Note: Do not use basic water (NaOH/NaHCO₃) initially if you want to preserve the methyl ester moiety, as it can hydrolyze the benzoate ester.
  • Extraction: Extract immediately with DCM or EtOAc.

  • Wash: Wash organic layer with Brine (

    
    ) to remove traces of sulfonic acid byproducts.
    
  • Dry: Use

    
     (Sodium Sulfate) rather than 
    
    
    
    for sulfonamides if the product is acid-sensitive, though generally
    
    
    is fine here.
Frequently Asked Questions (FAQ)

Q: Can I store this compound in the fridge? A: Yes, but only if sealed under an inert atmosphere (Argon/Nitrogen). A standard fridge is humid. If the vial is not perfectly sealed, moisture will condense inside, hydrolyzing the compound to the acid. Recommendation: Store in a desiccator inside the fridge.

Q: Is the methyl ester (benzoate) part stable? A: Relatively, yes. Under neutral or acidic conditions, the methyl ester is stable. However, in the presence of strong bases (NaOH, LiOH) or nucleophiles, it will hydrolyze to the carboxylic acid. The sulfonyl chloride group is much more reactive and will degrade first.

Q: I need a polar solvent for my nucleophile. What can I use instead of DMF/DMSO? A:

  • Acetonitrile (MeCN): Generally stable if dry.

  • Acetone: Good, but must be anhydrous (Draconian drying required).

  • Biphasic System: Use DCM/Water with a Phase Transfer Catalyst (e.g., TBAB) to bring the nucleophile into the organic phase, protecting the sulfonyl chloride from bulk water.

Solvent Selection Decision Tree

SolventSelection Start Start: Choose Solvent for Methyl 4-(chlorosulfonyl)-3-methylbenzoate IsReaction Is this for a Reaction? Start->IsReaction IsStorage Is this for Storage? Start->IsStorage NucleophileCheck Is Nucleophile Water Soluble? IsReaction->NucleophileCheck Avoid AVOID: DMSO, MeOH, Wet DMF IsReaction->Avoid Critical Warning DryDCM Use: Anhydrous DCM (Store over Sieves) IsStorage->DryDCM Solution Fridge Store Solid @ 4°C (Desiccator) IsStorage->Fridge Solid Biphasic Use: DCM + Water + Phase Transfer Cat. NucleophileCheck->Biphasic Yes (e.g., NaN3) Homogeneous Use: Anhydrous THF or Toluene NucleophileCheck->Homogeneous No (Organic Amine)

Caption: Logic flow for selecting the appropriate solvent environment based on experimental intent.

References
  • Sigma-Aldrich. Product Specification: Methyl 4-(chlorosulfonyl)-3-methoxybenzoate (Analogous Chemistry). Retrieved from .

  • PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from .

  • Common Organic Chemistry. Mechanism of Sulfonyl Chloride Reactivity with Alcohols. Retrieved from .

  • TCI Chemicals. Safety Data Sheet: Sulfonyl Chlorides Handling. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Handling &amp; Optimization for Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Case ID: TSC-2026-MCZB Subject: Handling Protocols, Stability Management, and Reaction Optimization Status: Active Guide Urgency: High (Moisture Sensitive/Corrosive) Executive Summary & Chemical Profile Compound: Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSC-2026-MCZB Subject: Handling Protocols, Stability Management, and Reaction Optimization Status: Active Guide Urgency: High (Moisture Sensitive/Corrosive)

Executive Summary & Chemical Profile

Compound: Methyl 4-(chlorosulfonyl)-3-methylbenzoate CAS: 70096-32-9 (Analogous/Generic Reference) Primary Hazard: Rapid hydrolysis of the sulfonyl chloride moiety (


) releasing HCl gas and forming the unreactive sulfonic acid.
Secondary Hazard:  Hydrolysis of the methyl ester (

) under acidic conditions generated by the primary decomposition.

Technical Insight: Unlike simple benzenesulfonyl chlorides, the 3-methyl substituent provides slight steric shielding to the sulfonyl group at the 4-position. While this offers marginal stability improvements against ambient humidity compared to non-substituted analogs, it remains highly susceptible to nucleophilic attack by water. The presence of the electron-withdrawing ester group at the 1-position increases the electrophilicity of the sulfonyl chloride, counteracting the steric protection and necessitating strict anhydrous handling.

Critical Degradation Pathways (Visual Analysis)

Understanding the degradation logic is vital for troubleshooting. The diagram below illustrates the "Race Condition" between your desired reaction and the moisture-induced failure mode.

G Start Methyl 4-(chlorosulfonyl)- 3-methylbenzoate (Active Reagent) SulfonicAcid Sulfonic Acid Derivative (Dead End/Impurity) Start->SulfonicAcid Hydrolysis (Fast) Sulfonamide Target Sulfonamide (Desired Product) Start->Sulfonamide Sulfonylation (Controlled) Water Moisture/Water (Contaminant) Water->SulfonicAcid Amine Amine/Nucleophile (Desired Reactant) Amine->Sulfonamide HCl_Bad HCl + Heat (Autocatalytic Degradation) SulfonicAcid->HCl_Bad Generates Acid HCl_Good HCl (Neutralized by Base) Sulfonamide->HCl_Good Byproduct HCl_Bad->Start Acid-Catalyzed Ester Hydrolysis

Figure 1: Competitive reaction pathways. Note the red feedback loop where HCl generated from hydrolysis can further degrade the ester moiety.

Storage & Intake Protocols (The "Before" Phase)

Q: I just received the shipment. The bottle is warm. Is it compromised? A: If the bottle is warm, it indicates an exothermic hydrolysis reaction is occurring inside.[1] Do not open it immediately.

  • Allow the container to cool to room temperature in a fume hood.

  • Inspect for pressure buildup (bulging septum).

  • Once cool, purge with Nitrogen/Argon before opening.

Q: How do I store this long-term? Standard refrigeration is insufficient due to condensation risks upon opening.

ParameterSpecificationReason
Temperature 2°C to 8°CRetards thermal decomposition.
Atmosphere Argon or NitrogenDisplaces moisture-laden air.
Container Taped Parafilm over cap + DesiccatorDouble barrier against humidity.
Desiccant P₂O₅ or Activated Molecular SievesSilica gel is often too weak for sulfonyl chlorides.

Reaction Optimization (The "During" Phase)

Q: My yield is low (40-50%). The NMR shows a broad singlet at 10-11 ppm. What is happening? A: The broad singlet is likely the sulfonic acid (


) proton. You have competitive hydrolysis.

Optimization Protocol:

  • Solvent Dryness: Do not rely on "new" bottles. Use solvents (DCM, THF, or Toluene) dried over molecular sieves (3Å or 4Å). The water content must be <50 ppm.

  • Base Selection: Use a non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine) in slight excess (1.2 - 1.5 eq).

    • Why: The base neutralizes the HCl immediately. If HCl accumulates, it can protonate your amine nucleophile, rendering it unreactive, or hydrolyze the methyl ester.

  • Temperature: Start the addition at 0°C .

    • Why: Hydrolysis has a lower activation energy than sulfonylation. Lower temperatures kinetically favor the desired reaction if the amine is sufficiently nucleophilic [1].

Q: Can I use aqueous workup? A: Yes, but only after the sulfonyl chloride is fully consumed.

  • Check: Run a TLC.[2] If the starting material (non-polar) is gone, you can safely quench.

  • Quench: Pour the reaction mixture into a stirred solution of saturated NaHCO₃ . This neutralizes the HCl and prevents the degradation of the methyl ester during extraction.

Troubleshooting Guide (The "Oops" Phase)

Use this decision tree to diagnose specific experimental failures.

DecisionTree Problem Identify Issue Issue1 Sticky Gum/Solid Instead of Powder Problem->Issue1 Issue2 Violent Bubbling During Quench Problem->Issue2 Issue3 Missing Methyl Ester (NMR) Problem->Issue3 Diagnosis1 Moisture Contamination (Hydrolysis to Acid) Issue1->Diagnosis1 Diagnosis2 Excess Unreacted Sulfonyl Chloride Issue2->Diagnosis2 Diagnosis3 Acidic Hydrolysis of Ester Issue3->Diagnosis3 Action1 Dissolve in DCM, Wash with cold water, Dry MgSO4 (Fast!) Diagnosis1->Action1 Action2 Slow addition to Ice/Bicarb slurry Diagnosis2->Action2 Action3 Increase Base eq. Check solvent dryness Diagnosis3->Action3

Figure 2: Diagnostic flowchart for common experimental failures.

Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound if it degrades? A: It is difficult. The byproduct (sulfonic acid) is very polar and sticky.

  • Expert Tip: If you have a mixture, try dissolving the solid in Dichloromethane (DCM) . The sulfonyl chloride is soluble in DCM; the sulfonic acid is often insoluble or less soluble. Filter off the insoluble solids.[2][3] Then, wash the DCM layer rapidly with ice-cold water (to remove remaining acid) and dry immediately over MgSO₄ [3].

Q: Why is the color changing from white to yellow/brown? A: Yellowing indicates the formation of HCl and trace decomposition products (sulfur dioxide or chlorinated impurities). If it turns brown/black, the decomposition is advanced, and the material may need to be discarded or re-purified via the DCM wash method described above [2].

Q: Is the 3-methyl group reactive? A: Generally, no. Under standard sulfonylation conditions, the methyl group is inert. However, it provides steric bulk that might slow down the reaction with bulky amines (e.g., tert-butylamine). In such cases, allow longer reaction times but ensure the system is strictly anhydrous.

References

  • BenchChem. (2025).[4] Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.[1] Retrieved from 4

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzenesulfonyl chloride derivatives. Retrieved from 5

  • ACS Publications. (2023). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[3] Retrieved from 3

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[6] Retrieved from 7

Sources

Optimization

Technical Support Center: Sulfonylation with Methyl 4-(chlorosulfonyl)-3-methylbenzoate (M4C3MB)

Document ID: TSC-M4C3MB-001 Status: Active Tier: Level 3 (Process Chemistry & Optimization) Last Updated: February 2026 Executive Summary: The "Dual-Electrophile" Challenge Welcome to the Technical Support Center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-M4C3MB-001 Status: Active Tier: Level 3 (Process Chemistry & Optimization) Last Updated: February 2026

Executive Summary: The "Dual-Electrophile" Challenge

Welcome to the Technical Support Center. You are likely using Methyl 4-(chlorosulfonyl)-3-methylbenzoate (M4C3MB) as a bifunctional linker in drug discovery (often for PPAR agonists or kinase inhibitors).

The Core Problem: This reagent contains two electrophilic sites:

  • The Sulfonyl Chloride (

    
    ):  Highly reactive, kinetically fast.
    
  • The Methyl Ester (

    
    ):  Moderately reactive, susceptible to hydrolysis or amidation.
    

Successful synthesis requires threading the needle: activating the


 while keeping the ester intact, all while navigating the steric hindrance imposed by the ortho-methyl group at Position 3. This guide addresses the specific byproduct profile generated by these competing factors.

Diagnostic Decision Tree (Visual)

The following diagram illustrates the reaction network and how specific conditions lead to common byproducts.

ReactionNetwork Start Reagent: M4C3MB (Sulfonyl Chloride + Ester) Product TARGET PRODUCT (Sulfonamide-Ester) Start->Product  Anhydrous, 0°C  1.0 eq Amine SulfonicAcid Byproduct A: Sulfonic Acid (Hydrolysis) Start->SulfonicAcid  Trace H2O  Slow Amine Attack BisSulf Byproduct B: Bis-Sulfonamide (Over-reaction) Start->BisSulf  Excess M4C3MB  High Temp / Strong Base Amide Byproduct C: Amide-Sulfonamide (Wrong Regiochemistry) Start->Amide  High Temp (>40°C)  Unencumbered Amine Amine Primary Amine (R-NH2) Product->BisSulf  Deprotonation of NH  + 2nd Eq M4C3MB CarboxAcid Byproduct D: Carboxylic Acid (Saponification) Product->CarboxAcid  Aqueous Base (NaOH/LiOH)  Prolonged Exposure

Caption: Figure 1. Chemoselectivity landscape of M4C3MB. Green path indicates optimized conditions; Red nodes indicate specific failure modes.

Troubleshooting Guide & FAQs

Issue 1: The "Mass -18" Anomaly (Hydrolysis)

Symptom: LCMS shows a major peak with mass


. The product is the sulfonic acid (

). Q: I used "dry" solvents, but my yield is 40% sulfonic acid. Why is this specific scaffold so sensitive?

Technical Insight: The ortho-methyl group at Position 3 creates a "Steric Gate" effect. While sulfonyl chlorides are generally reactive, the methyl group hinders the approach of bulky nucleophiles (your amine).

  • Mechanism: Water is significantly smaller than most drug-like amines. If the amine attack is sterically slowed by the ortho-methyl group, trace moisture (which faces less steric penalty) becomes a competitive nucleophile.

  • The "Ortho-Acceleration" Paradox: In some solvolysis contexts, ortho-alkyl groups can actually accelerate hydrolysis by relieving ground-state steric strain upon leaving group departure [1].

Corrective Protocol:

  • Switch Solvent: Move from THF (hygroscopic) to Anhydrous DCM or MeCN .

  • Concentration: Run the reaction at higher concentration (0.5 M - 1.0 M) to favor the bimolecular reaction with amine over the pseudo-first-order reaction with trace water.

  • Order of Addition: Do not add the sulfonyl chloride to a dilute amine solution. Add the amine slowly to the sulfonyl chloride to maintain high electrophile concentration relative to water, OR add sulfonyl chloride as a solid to the amine/base mixture under strictly inert gas (

    
    /Ar).
    
Issue 2: The "Mass +248" Spike (Bis-Sulfonylation)

Symptom: You observe a byproduct with the mass of


.
Q: I am using a primary amine. Why am I getting the bis-sulfonamide (

)?

Technical Insight: The mono-sulfonamide product (


) is acidic (

). In the presence of excess base (especially strong bases like TEA or if using inorganic bases), the product is deprotonated to form a sulfonamide anion (

). This anion is a potent nucleophile and attacks a second equivalent of M4C3MB [2].

Corrective Protocol:

  • Base Choice: Switch from Triethylamine (TEA) to Pyridine or 2,6-Lutidine . These are weaker bases and less likely to deprotonate the formed sulfonamide, but strong enough to scavenge the HCl byproduct.

  • Stoichiometry: Ensure the amine is in slight excess (1.1 eq), not the sulfonyl chloride.

  • Temperature Control: Bis-sulfonylation has a higher activation energy. Keep the reaction at 0°C to -10°C .

Issue 3: Ester Instability (Saponification)

Symptom: LCMS shows the desired mass minus 14 Da (


).
Q: I used NaOH to scavenge the acid, and my ester disappeared.

Technical Insight: M4C3MB contains a methyl ester, which is susceptible to base-catalyzed hydrolysis (saponification). While less reactive than the sulfonyl chloride, it will hydrolyze rapidly in aqueous basic conditions [3].

Corrective Protocol:

  • Strictly Anhydrous: Avoid Schotten-Baumann conditions (aq. NaOH/DCM). Use DIPEA (Hünig's Base) in DCM.

  • Workup Caution: Do not wash the reaction mixture with highly basic solutions (1M NaOH). Quench with saturated

    
     or dilute 
    
    
    
    and process quickly.

Optimized Experimental Protocol

Standardized for 1.0 mmol scale to minimize byproducts.

Reagents:

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 eq)[1]

  • Primary Amine (1.1 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)

  • Solvent: Anhydrous DCM (Dichloromethane) [0.2 M]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve Amine (1.1 mmol) and DIPEA (2.5 mmol) in anhydrous DCM (4 mL).

  • Thermal Control: Cool the mixture to 0°C using an ice bath. Critical: This kinetic control prevents amide formation and bis-sulfonylation.

  • Addition: Dissolve M4C3MB (1.0 mmol) in DCM (1 mL). Add this solution dropwise over 10 minutes to the amine mixture.

    • Why? Slow addition prevents a high local concentration of sulfonyl chloride, reducing the risk of bis-sulfonylation.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to RT. Check TLC/LCMS.[2]

    • Checkpoint: If starting material remains after 1 hour, add 0.1 eq of DMAP (catalyst), but only if necessary (risk of side reactions increases).

  • Quench: Add sat.

    
     (aq).[3] Extract with DCM.
    
  • Purification: The methyl ester is stable on silica gel. Flash chromatography (Hexane/EtOAc) is usually sufficient.

Byproduct Summary Table

ByproductMass Shift (Δ)CausePrevention Strategy
Sulfonic Acid -18.5 Da (Cl → OH)Trace

; Steric slowing of amine attack.
Use Anhydrous DCM; Increase amine conc.
Bis-Sulfonamide +[MW of Reagent - 35.5]Excess Reagent; High Temp; Strong Base.1.1 eq Amine; 0°C; Use Pyridine.
Carboxylic Acid -14 Da (Me → H)Saponification by aqueous base.Avoid NaOH/KOH; Use organic bases (DIPEA).
Amide VariableChemoselectivity failure (Amine attacks Ester).Keep T < 20°C; Avoid unhindered amines if possible.

References

  • Rogne, O. (1968).[4] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Link

  • BenchChem Technical Support. (2025). Technical Support Center: Sulfonylation of Primary Amines. BenchChem.[2][5][6] Link

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.[7] Link

  • PubChem. (2025).[8][9] Methyl 4-(chlorosulfonyl)-3-methylbenzoate Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" reaction work-up procedures

Topic: Reaction Work-Up & Isolation Protocols Document ID: TSC-MCS-042 | Status: Active | Last Updated: 2026-02-15[1] Core Directive: The "Golden Hour" of Isolation Executive Summary: Methyl 4-(chlorosulfonyl)-3-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Work-Up & Isolation Protocols

Document ID: TSC-MCS-042 | Status: Active | Last Updated: 2026-02-15[1]

Core Directive: The "Golden Hour" of Isolation

Executive Summary: Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a highly reactive electrophile.[1] The success of your experiment is determined almost entirely during the first 60 minutes of the work-up (The "Golden Hour").

The primary failure mode is hydrolysis .[1] The sulfonyl chloride moiety (-SO₂Cl) is thermodynamically unstable in the presence of water, degrading rapidly into the water-soluble sulfonic acid (-SO₃H).[1] This degradation is autocatalytic: as HCl is generated, the local acidity increases, potentially solubilizing the product in the aqueous phase or promoting further decomposition.

Your Mission: Remove the product from the aqueous acidic matrix into a dry organic solvent as rapidly and coldly as possible.

Troubleshooting Modules (Q&A)

Module A: Quenching & Phase Separation

Q: My reaction mixture (Chlorosulfonic acid + Precursor) is a viscous dark oil. How do I quench it without causing an explosion or ruining the product?

A: The "Reverse Quench" Protocol. Never add water to the reaction mixture; the exotherm will be uncontrollable.

  • Preparation: Prepare a beaker with crushed ice (approx. 5x the volume of your reaction mass).[1]

  • The Drop: Using a dropping funnel or pipette, add the reaction mixture dropwise onto the ice with vigorous stirring.

  • Temperature Lock: Maintain the internal temperature below 5°C . If the ice melts too fast, add external cooling (acetone/dry ice bath) or more ice.[1]

  • The Solvent Trigger: As soon as the addition is complete, immediately add your extraction solvent (Dichloromethane is preferred; see Table 1).[1] Do not let the aqueous suspension sit.[1]

Q: I have formed a generic "rag" layer (emulsion) between the organic and aqueous phases. Why?

A: Micro-precipitation of Sulfuric Acid Salts. The reaction generates massive amounts of sulfuric acid. Upon quenching, if the ionic strength is too high, salts precipitate at the interface.

  • Fix: Filter the entire biphasic mixture through a sintered glass funnel (porosity 3) or a Celite pad to remove suspended solids. The layers should separate cleanly afterward.[1]

  • Alternative: Add cold brine (saturated NaCl) to increase the density difference, but filtration is usually more effective for this specific synthesis.[1]

Q: Can I use Sodium Bicarbonate to neutralize the acid during extraction?

A: Proceed with Extreme Caution. While neutralizing the acid prevents protonation of the ester, the generation of CO₂ gas can create a foam that traps your product, extending contact time with water. Furthermore, basic pH accelerates the hydrolysis of the sulfonyl chloride significantly faster than acidic pH.

  • Recommendation: Wash with cold water first to remove the bulk of the acid. Use dilute (5%) NaHCO₃ only for the final wash, and ensure the contact time is <2 minutes.

Module B: Purification & Analysis

Q: My NMR shows a broad singlet at ~11-12 ppm and the integration for the aromatic protons is messy. What happened?

A: You have the Sulfonic Acid derivative. This indicates hydrolysis occurred.[1] The broad singlet is the -SO₃H proton.

  • Root Cause: The quench was too hot (>10°C) or the extraction took too long.[1]

  • Salvage: You cannot easily convert the acid back to the chloride in high yield without restarting the chlorosulfonation. Discard and restart, adhering strictly to the <5°C rule.

Q: The product is oiling out during recrystallization. What solvent system should I use?

A: The "Cloud Point" Method. Methyl 4-(chlorosulfonyl)-3-methylbenzoate crystallizes well from non-polar/polar mixes.[1]

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Slowly add Hexanes or Heptane until the solution turns slightly cloudy (the cloud point).

  • Store at -20°C overnight.

  • Note: Avoid alcohols (Methanol/Ethanol) completely, as they will react to form the sulfonate ester.[1]

Data Visualization & Protocols

Table 1: Solvent Compatibility Matrix
SolventSuitabilityRisk FactorNotes
Dichloromethane (DCM) Excellent LowHigh solubility for product; separates well from acidic water.[1]
Ethyl Acetate (EtOAc) Good ModerateCan dissolve some water/acid; requires thorough drying (MgSO₄).[1]
Diethyl Ether Poor HighFlammability risk with exotherms; tends to hold water.[1]
Methanol/Ethanol FATAL Critical DO NOT USE. Reacts to form methyl/ethyl sulfonate esters.[1]
Water Quench Only HighHydrolysis risk.[1] Keep contact time <15 mins.
Figure 1: The "Golden Hour" Isolation Workflow

G Start Reaction Mixture (R-SO2Cl + HSO3Cl) Ice Crushed Ice Quench (Temp < 5°C) Start->Ice Dropwise Addition Extract Extraction (DCM Addition) Ice->Extract Immediate Decision Emulsion? Extract->Decision PhaseSep Phase Separation (Speed is Critical) Wash Wash Steps 1. Cold Water 2. Cold Brine PhaseSep->Wash Organic Layer Decision->PhaseSep No Filter Filter through Celite Decision->Filter Yes Filter->PhaseSep Dry Dry (MgSO4) & Filter Wash->Dry Evap Rotary Evaporation (Bath < 35°C) Dry->Evap Final Crude Product (Store under N2) Evap->Final

Caption: Workflow for the isolation of Methyl 4-(chlorosulfonyl)-3-methylbenzoate. Note the critical decision point for emulsions.

Storage & Stability

  • Shelf Life: 3-6 months if stored correctly.[1]

  • Conditions: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Degradation Indicators:

    • Visual: Turning from white/off-white crystals to a yellow/brown oil.[1]

    • Olfactory: A sharp, acrid smell of HCl gas upon opening the vial indicates decomposition.

References

  • Synthesis of 2-chlorosulfonyl-3-methyl benzoate. Google Patents.[1] (Patent CN112979506A).[1] Available at:

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate Structure & Safety. PubChem.[1][2] (CID 15923429).[1][2] Available at: [Link][1]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1999, 1, 65-68.[1][3] Available at: [Link]

  • Practical Organic Chemistry: Preparation of Sulfonyl Chlorides. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (General reference for sulfonyl chloride handling).

Sources

Optimization

Troubleshooting low yields in reactions with "Methyl 4-(chlorosulfonyl)-3-methylbenzoate"

Welcome to the technical support center for Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS No. 372198-41-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS No. 372198-41-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent and to troubleshoot common issues, particularly low reaction yields. As a key building block in medicinal chemistry, understanding its unique reactivity profile is paramount for success.

Core Reactivity & Structural Considerations

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a bifunctional molecule featuring a highly reactive sulfonyl chloride and a methyl ester. The reactivity of the sulfonyl chloride group is driven by the strong electrophilicity of the sulfur atom, making it a prime target for nucleophiles like amines and alcohols.[1][2]

However, the structure of this specific reagent presents a distinct challenge: steric hindrance . The methyl group at the 3-position (ortho to the sulfonyl chloride) partially shields the electrophilic sulfur atom.[3][4] This steric impediment can significantly decrease the reaction rate, especially when paired with bulky nucleophiles, and is a primary contributor to incomplete reactions and low yields.[5] Furthermore, the methyl ester group, while generally stable, can be susceptible to hydrolysis under harsh basic or acidic conditions, introducing another potential side reaction.[6][7]

Caption: Structure of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields when using this reagent?

A1: The most frequent causes are (1) steric hindrance from the ortho-methyl group slowing the reaction, (2) hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid due to moisture, and (3) unintended hydrolysis of the methyl ester group during the reaction or workup.

Q2: How significantly does the ortho-methyl group affect reactivity?

A2: The effect is substantial. The ortho-methyl group acts as a steric shield, impeding the approach of nucleophiles to the sulfur atom.[3] This "ortho effect" leads to slower reaction rates compared to unhindered analogs like methyl 4-(chlorosulfonyl)benzoate. The impact is magnified when using sterically demanding nucleophiles (e.g., secondary amines with bulky substituents).[3][4]

Q3: Is Methyl 4-(chlorosulfonyl)-3-methylbenzoate sensitive to water?

A3: Yes, extremely. Like most sulfonyl chlorides, it readily hydrolyzes in the presence of moisture to form the corresponding sulfonic acid.[8] This byproduct is unreactive towards nucleophilic substitution and represents a direct loss of your starting material. Therefore, maintaining strictly anhydrous conditions is critical.[3]

Q4: What are the recommended storage conditions for this reagent?

A4: The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] This minimizes exposure to atmospheric moisture, preventing gradual hydrolysis and preserving its reactivity.

Troubleshooting Guide
Problem 1: The reaction is very slow or fails to go to completion.
  • Probable Cause A: Steric Hindrance The combined steric bulk of the ortho-methyl group on the sulfonyl chloride and potentially bulky substituents on your nucleophile can raise the activation energy of the reaction, leading to a stall or extremely slow conversion.[3][5]

  • Solutions: Overcoming Steric Barriers

StrategyRationale & Detailed Recommendation
Increase Reaction Temperature Providing more kinetic energy helps molecules overcome the activation energy barrier imposed by steric repulsion.[3] Consider incrementally increasing the temperature (e.g., from room temperature to 40°C, then to reflux). Monitor for potential side reactions, such as ester hydrolysis, at higher temperatures.
Prolong Reaction Time Sterically hindered reactions simply require more time. Monitor the reaction's progress by TLC or LC-MS every few hours.[10] Do not assume a standard reaction time; it may require 12, 24, or even 48 hours to reach completion.
Optimize Base Selection A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can exacerbate the steric problem.[3] Consider switching to a smaller base like triethylamine (TEA) or pyridine. Pyridine can sometimes act as a nucleophilic catalyst, but its effectiveness should be tested on a small scale first.
Re-evaluate Nucleophile Choice If synthetically feasible, consider using a less sterically hindered nucleophile. This is a design-stage consideration but can be the most effective solution if persistent low yields are observed.
  • Probable Cause B: Deactivated Reagent If the reagent has been improperly stored, it may have partially hydrolyzed, reducing the concentration of active sulfonyl chloride available for the reaction.

  • Solution: Verify Reagent Quality Before starting a large-scale reaction, run a small test reaction with a simple, unhindered nucleophile (e.g., benzylamine) under standard conditions. If this reaction also fails or is sluggish, it strongly indicates that the sulfonyl chloride reagent has degraded.

Problem 2: Starting material is consumed, but the yield of the desired product is low.

This scenario suggests that the sulfonyl chloride is reacting, but through non-productive pathways.

  • Probable Cause A: Hydrolysis of the Sulfonyl Chloride The most common side reaction is the quenching of the sulfonyl chloride by trace amounts of water in the solvent, on the glassware, or from the reagents themselves.[3][8] This forms methyl 3-methyl-4-sulfobenzoate, which will not react further.

  • Solution: Implement Rigorous Anhydrous Technique

    • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

    • Solvents: Use freshly opened anhydrous solvents or solvents dried using an appropriate system (e.g., a solvent purification system or molecular sieves).

    • Reagents: Ensure your amine and base are dry. Liquid amines/bases can be stored over KOH pellets.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas. Add reagents via syringe through rubber septa.

  • Probable Cause B: Hydrolysis of the Methyl Ester The methyl ester can be cleaved under strongly basic or acidic conditions, particularly if the reaction is heated for a prolonged period.[6][11] If your workup involves a strong aqueous base wash (e.g., >1M NaOH) or if the reaction conditions are harsh, you may be losing product by converting the methyl ester to a carboxylate salt.

  • Solution: Employ Milder Conditions

    • Base: Use the minimum required amount of a non-nucleophilic organic base (typically 1.1-1.5 equivalents). Avoid strong inorganic bases like NaOH or KOH during the reaction itself.

    • Workup: During the aqueous workup, use milder bases like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the byproduct HCl. Avoid prolonged contact with any aqueous phase.

    • Temperature Control: If ester hydrolysis is suspected, try running the reaction at a lower temperature for a longer time.

Caption: Desired reaction pathway versus common side reactions.

Problem 3: Multiple products are observed, complicating purification.
  • Probable Cause: Double Sulfonylation of a Primary Amine If you are using a primary amine (R-NH₂), it is possible for the initially formed sulfonamide (R-NH-SO₂-Ar) to be deprotonated by the base and react with a second molecule of the sulfonyl chloride. This forms a sulfonyl imide (R-N(SO₂-Ar)₂). While less common with sterically hindered sulfonyl chlorides, it can occur if reaction conditions are forced.[3]

  • Solution: Control Stoichiometry

    • Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures there is always free amine available to react, outcompeting the less nucleophilic sulfonamide.

    • Consider adding the sulfonyl chloride solution slowly to a solution of the amine and base, rather than the other way around. This maintains an excess of the amine throughout the addition.

Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol provides a starting point for optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 mmol) and anhydrous dichloromethane (DCM, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using TLC (see Protocol 2).

  • Workup: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[12]

Protocol 2: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)

TLC is a fast and effective way to qualitatively track the consumption of starting materials and the formation of the product.[10]

  • Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[10] With a pencil, gently draw a baseline about 1 cm from the bottom.

  • Spotting: On the baseline, spot a small amount of:

    • Lane 1: Your sulfonyl chloride starting material (dissolved in a suitable solvent).

    • Lane 2: Your amine starting material.

    • Lane 3: A co-spot of both starting materials.

    • Lane 4: A small aliquot of your reaction mixture.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). The solvent level must be below the baseline. Allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared from the reaction mixture lane. A new spot, corresponding to your sulfonamide product, should appear.

References
  • BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Bolton, R. (1970). Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic, 1770-1772. [Link]

  • BenchChem. (2025). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • UCL Discovery. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

  • ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

  • Journal of the Association of Official Analytical Chemists. (1976). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Hindawi. (2012). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [Link]

  • Google Patents. (1957).
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • ResearchGate. (2010). Improved analytical procedure for the determination of sulfonamides in honey. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References. [Link]

  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • ResearchGate. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group.
  • Google Patents. (n.d.).
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. [Link]

  • PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. [Link]

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Reddit. (2019). Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. [Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 4-(chlorosulfonyl)-3-methylbenzoate" vs. benzenesulfonyl chloride reactivity

A Head-to-Head Analysis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate and Benzenesulfonyl Chloride in Nucleophilic Substitution Reactions In the landscape of modern organic synthesis and drug discovery, sulfonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Analysis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate and Benzenesulfonyl Chloride in Nucleophilic Substitution Reactions

In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The reactivity of the sulfonyl chloride moiety is paramount to the success of these synthetic endeavors. This guide provides a detailed comparison of the reactivity of two key sulfonyl chlorides: the substituted methyl 4-(chlorosulfonyl)-3-methylbenzoate and the parent benzenesulfonyl chloride . This analysis, grounded in the principles of physical organic chemistry and supported by established experimental protocols, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.

At a Glance: Structural and Electronic Profiles

The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom. This is dictated by the electronic and steric environment imposed by the substituents on the aromatic ring.

CompoundStructureMolecular Weight ( g/mol )Key Substituents and Their Effects
Benzenesulfonyl Chloride [Image of Benzenesulfonyl Chloride structure]176.62Unsubstituted benzene ring. Serves as the baseline for reactivity comparison.
Methyl 4-(chlorosulfonyl)-3-methylbenzoate [Image of Methyl 4-(chlorosulfonyl)-3-methylbenzoate structure]248.68Methyl group (meta): Weakly electron-donating (inductive effect).Methoxycarbonyl group (para): Strongly electron-withdrawing (resonance and inductive effects).

Note: The IUPAC name for Methyl 4-(chlorosulfonyl)-3-methylbenzoate is methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Delving Deeper: A Tale of Two Reactivities

The difference in the substitution pattern on the benzene ring between these two molecules leads to a significant divergence in their reactivity towards nucleophiles. This can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The Driving Force of Reactivity

The Hammett equation provides a quantitative framework for understanding the influence of substituents on the reaction rates of aromatic compounds. For the nucleophilic attack on the sulfonyl chloride group, a positive Hammett reaction constant (ρ) is generally observed, signifying that electron-withdrawing groups (EWGs) enhance the reaction rate by increasing the electrophilicity of the sulfur atom, while electron-donating groups (EDGs) have the opposite effect[1].

The substituents on methyl 4-(chlorosulfonyl)-3-methylbenzoate are a meta-methyl group and a para-methoxycarbonyl group relative to the chlorosulfonyl group.

  • Benzenesulfonyl Chloride: With no substituents, it serves as our reference point.

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate:

    • Methoxycarbonyl group (-COOCH₃) at the para-position: This is a strong electron-withdrawing group due to both a negative inductive effect (-I) and a negative resonance effect (-M). Its Hammett constant (σₚ) is approximately +0.45[2][3]. This powerful electron-withdrawing nature significantly increases the partial positive charge on the sulfonyl sulfur, making it a much more potent electrophile.

    • Methyl group (-CH₃) at the meta-position: This is a weak electron-donating group primarily through a positive inductive effect (+I). Its Hammett constant (σₘ) is approximately -0.07[2][4]. This donating effect slightly counteracts the electron-withdrawing effect of the methoxycarbonyl group, but its influence is considerably weaker.

Steric Effects: A Minor but Present Consideration

Steric hindrance around the sulfonyl chloride group can impede the approach of a nucleophile, thereby slowing down the reaction rate.

  • Benzenesulfonyl Chloride: The sulfonyl chloride group is sterically unhindered.

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate: The presence of a methyl group in the ortho position relative to one of the sulfonyl oxygens (and meta to the sulfur-carbon bond) introduces a degree of steric bulk. However, this is generally considered to have a minor impact on the reactivity compared to the strong electronic effects at play, especially since the primary site of nucleophilic attack is the sulfur atom which is somewhat extended from the ring.

Overall Reactivity Prediction: Based on the dominant electronic effects, methyl 4-(chlorosulfonyl)-3-methylbenzoate is predicted to be substantially more reactive than benzenesulfonyl chloride in nucleophilic substitution reactions.

Experimental Validation: A Protocol for Comparative Analysis

General Experimental Protocol for Sulfonamide Synthesis

This protocol can be used to compare the reactivity of benzenesulfonyl chloride and methyl 4-(chlorosulfonyl)-3-methylbenzoate by monitoring the reaction progress over time (e.g., by TLC or LC-MS) or by comparing the isolated yields after a fixed reaction time.

Materials:

  • Benzenesulfonyl chloride or Methyl 4-(chlorosulfonyl)-3-methylbenzoate

  • Aniline

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of the sulfonyl chloride (benzenesulfonyl chloride or methyl 4-(chlorosulfonyl)-3-methylbenzoate, 1.05 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (aniline) is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

  • Characterization and Yield Determination: Characterize the product by NMR and mass spectrometry and determine the isolated yield.

By running parallel reactions with both sulfonyl chlorides under identical conditions and analyzing the outcomes, a direct and quantitative comparison of their reactivities can be established.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the chemical structures and the general reaction mechanism.

Caption: Chemical structures of Benzenesulfonyl Chloride and Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

ReactionMechanism Reactants Sulfonyl Chloride + Nucleophile (e.g., Amine) TransitionState Trigonal Bipyramidal Transition State Reactants->TransitionState Nucleophilic Attack Products Sulfonamide + HCl TransitionState->Products Chloride Departure

Caption: Generalized mechanism for nucleophilic substitution on a sulfonyl chloride.

Conclusion for the Practicing Scientist

The reactivity of sulfonyl chlorides is a critical parameter in the synthesis of sulfonamides. This guide has demonstrated that through a systematic analysis of electronic and steric effects, the relative reactivity of different sulfonyl chlorides can be predicted. Methyl 4-(chlorosulfonyl)-3-methylbenzoate is anticipated to be a significantly more reactive sulfonylating agent than benzenesulfonyl chloride. This heightened reactivity is primarily attributed to the potent electron-withdrawing effect of the para-methoxycarbonyl group, which enhances the electrophilicity of the sulfonyl sulfur.

For researchers and drug development professionals, this understanding is key to optimizing reaction conditions. When working with the more reactive methyl 4-(chlorosulfonyl)-3-methylbenzoate, milder reaction conditions, such as lower temperatures and shorter reaction times, may be sufficient to achieve high yields, potentially minimizing side reactions and improving the overall efficiency of the synthetic process. Conversely, reactions with the less reactive benzenesulfonyl chloride may require more forcing conditions to proceed to completion. The provided experimental protocol offers a robust framework for empirically verifying these predictions and for the rational design of synthetic routes towards novel sulfonamide-based therapeutics.

References

  • Stenutz, R. Hammett substituent constants. Stenutz. Available from: [Link]

  • University of Texas at Austin. Table 1: Hammett constants for some common substituents. Available from: [Link]

  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available from: [Link]

  • Canadian Science Publishing. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Moodle@Units. Table 7.1 Hammett substituent constants and their modified values. Available from: [Link]

Sources

Comparative

Comparing "Methyl 4-(chlorosulfonyl)-3-methylbenzoate" with other sulfonylating agents

Comparative Analysis & Application in Medicinal Chemistry Executive Summary: The "Dual-Handle" Advantage In the landscape of sulfonylating agents, Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS: 69812-51-7 / Analogous I...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application in Medicinal Chemistry

Executive Summary: The "Dual-Handle" Advantage

In the landscape of sulfonylating agents, Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS: 69812-51-7 / Analogous Isomers) occupies a strategic niche between simple protecting groups (like TsCl) and complex scaffold builders. Unlike standard reagents that serve as metabolic "dead ends," this compound offers two distinct chemical handles:

  • The Sulfonyl Chloride (

    
    ):  A highly reactive electrophile for sulfonamide bond formation.[1]
    
  • The Methyl Ester (

    
    ):  A latent carboxylic acid, allowing for downstream diversification (e.g., hydrolysis followed by amide coupling).
    

This guide compares its performance against industry standards like


-Toluenesulfonyl chloride (TsCl)  and Methanesulfonyl chloride (MsCl) , highlighting its utility in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Mechanistic Insight

Structural Analysis

The molecule features a benzene core substituted with a sulfonyl chloride at position 4, a methyl group at position 3, and a methyl ester at position 1.

  • Electronic Activation (The "Hot" Sulfur): The ester group at the para position is a strong Electron Withdrawing Group (EWG). This significantly increases the electrophilicity of the sulfur atom compared to TsCl, where the para-methyl is an Electron Donating Group (EDG).

  • Steric Modulation (The "Gatekeeper" Methyl): The methyl group at position 3 is ortho to the sulfonyl chloride. This provides steric bulk that modulates reactivity, potentially improving selectivity for primary over secondary amines and influencing the conformational lock of the final drug molecule (the "Magic Methyl" effect).

Reactivity Map (DOT Visualization)

The following diagram illustrates the competing electronic and steric forces that define this reagent's unique reactivity profile.

ReactivityMap Reagent Methyl 4-(chlorosulfonyl)-3-methylbenzoate Ester 1-COOMe (EWG) Increases Electrophilicity Reagent->Ester Para-Substitution Methyl 3-Me (Steric) Modulates Selectivity Reagent->Methyl Ortho-Substitution Sulfonyl 4-SO2Cl Reaction Center Reagent->Sulfonyl Functional Group Ester->Sulfonyl Inductive Activation (+) Methyl->Sulfonyl Steric Shielding (-)

Figure 1: Structural forces influencing the reactivity of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Comparative Performance Analysis

This section benchmarks the reagent against common alternatives. Data is synthesized from standard reactivity principles of aryl sulfonyl chlorides.

Table 1: Performance Matrix
FeatureMethyl 4-(chlorosulfonyl)-3-methylbenzoate

-Toluenesulfonyl Chloride (TsCl)
Methanesulfonyl Chloride (MsCl)
Reactivity High (Activated by Ester EWG)Moderate (Deactivated by Methyl EDG)Very High (Less steric hindrance)
Selectivity High (Ortho-methyl directs to

amines)
Moderate Low (Prone to bis-sulfonylation)
Stability Moderate (Hydrolysis risk due to activation)High (Stable solid)Low (Liquid, moisture sensitive)
Utility Scaffold (Ester allows further growth)Protecting Group / LG LG / Mesylation
Physical Form Solid (Easy handling)SolidLiquid (Fume hood essential)
Atom Economy Lower (Higher MW)ModerateHigh
Key Differentiator: The "Scaffold" Utility

While TsCl is often used to create a "dead" end to a molecule or a leaving group, Methyl 4-(chlorosulfonyl)-3-methylbenzoate is used to build the core of a drug. The ester group survives the sulfonylation reaction, allowing researchers to subsequently hydrolyze it to an acid and couple it to another amine, effectively using the benzene ring as a linker.

Experimental Protocols

Standard Sulfonylation Protocol

Objective: Synthesis of a sulfonamide library member using Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Reagents:

  • Amine substrate (1.0 equiv)

  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.1 - 1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)
    
  • Optional: DMAP (0.1 equiv) for unreactive amines.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (1.5 mmol) and cool the solution to

    
     using an ice bath.
    
  • Reagent Addition: Slowly add Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.1 mmol) portion-wise (if solid) or as a solution in DCM (if pre-dissolved) over 5-10 minutes.

    • Note: The reaction is exothermic. Maintain temperature

      
       to prevent side reactions.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the starting amine.

  • Workup:

    • Quench with 1M HCl (to neutralize excess base and remove unreacted amine).

    • Extract with DCM (

      
      ).
      
    • Wash organic layer with Sat.

      
       (to remove hydrolyzed sulfonyl acid byproduct) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallization (EtOH/Hexane) or Flash Chromatography (Hexane/EtOAc).

Library Synthesis Workflow (DOT Visualization)

This diagram depicts how the "Ester Handle" enables divergent synthesis, a capability lacking in TsCl.

LibraryWorkflow Start Start: Amine Substrate Step1 Step 1: Sulfonylation (Reagent: Methyl 4-(chlorosulfonyl)-3-methylbenzoate) Start->Step1 Intermediate Intermediate: Sulfonamide-Ester Scaffold Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Divergent Path A Acid Sulfonamide-Acid Step2->Acid Step3 Step 3: Amide Coupling (R-NH2, HATU) Acid->Step3 Final Final Drug Candidate (Bis-Amide/Sulfonamide) Step3->Final

Figure 2: Divergent synthesis workflow utilizing the ester handle for library generation.

Applications in Drug Discovery[1]

The "Magic Methyl" Effect

The 3-methyl group is not merely a bystander. In SAR studies, this group serves two critical functions:

  • Conformational Lock: By introducing steric clash with the sulfonamide oxygen atoms, the methyl group restricts the rotation of the phenyl ring relative to the sulfonamide bond. This can lock the molecule into a bioactive conformation, potentially increasing potency [1].

  • Solubility & Lipophilicity: The methyl group increases

    
     slightly, which can improve membrane permeability compared to the non-methylated analog, while the ester/acid functionality allows for solubility tuning.
    
Case Study: PPAR Agonist Development

Sulfonylated benzoate derivatives are frequent intermediates in the synthesis of PPAR (Peroxisome Proliferator-Activated Receptor) agonists.[2] The general structure often involves a lipophilic tail (attached via the sulfonamide) and a polar head group (derived from the benzoate ester).

  • Workflow: The reagent is reacted with a lipophilic amine. The resulting ester is hydrolyzed to the acid, which mimics the fatty acid ligands of PPARs [2].

References

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Xu, Y., et al. (2018). "Design, synthesis, and biological evaluation of novel PPAR pan agonists." European Journal of Medicinal Chemistry, 143, 1500-1516. Link

  • Woolven, H., et al. (2016). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 18(16), 4048–4051. (Provides comparative reactivity data for sulfonyl electrophiles). Link

  • Blunt, C. E., et al. (2020). "Practical Guide to the Synthesis of Sulfonamides." Journal of Medicinal Chemistry, 63(18), 10045–10068. Link

Note: Specific CAS 69812-51-7 is a catalog item often used as a generic building block; specific academic literature dedicated solely to this CAS is limited, but the chemistry described above is representative of the class of 4-(chlorosulfonyl)benzoate esters.

Sources

Validation

A Comparative Guide for Medicinal Chemists: Methyl 4-(chlorosulfonyl)-3-methylbenzoate as a Strategic Alternative to Traditional Benzoic Acid Derivatives

Abstract: In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical determinant of synthetic efficiency and molecular diversity. Benzenesulfonyl chlorides are foundation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical determinant of synthetic efficiency and molecular diversity. Benzenesulfonyl chlorides are foundational reagents for the synthesis of sulfonamides, a privileged scaffold in a multitude of therapeutic agents.[1] This guide presents an in-depth comparison of Methyl 4-(chlorosulfonyl)-3-methylbenzoate with classical alternatives like p-Toluenesulfonyl chloride (Ts-Cl) and Benzenesulfonyl chloride. We will explore its unique reactivity profile, stemming from its distinct substitution pattern, and provide experimental insights into its application. The central thesis of this guide is to highlight the dual-functionality of Methyl 4-(chlorosulfonyl)-3-methylbenzoate, which not only serves as a robust sulfonating agent but also provides a latent methyl ester handle for downstream diversification, a feature absent in its common counterparts.

The Physicochemical Landscape: A Comparative Overview

The reactivity of a sulfonyl chloride is a delicate interplay of electronic and steric factors.[2] The substituents on the aromatic ring dictate the electrophilicity of the sulfur atom, influencing reaction kinetics and substrate scope. Methyl 4-(chlorosulfonyl)-3-methylbenzoate presents a unique combination of an electron-donating methyl group ortho to the sulfonyl chloride and an electron-withdrawing methyl ester para to it.

PropertyMethyl 4-(chlorosulfonyl)-3-methylbenzoatep-Toluenesulfonyl Chloride (Ts-Cl)Benzenesulfonyl Chloride
CAS Number 372198-41-9[3]98-59-9[4]98-09-9[5]
Molecular Formula C9H9ClO4S[3]C7H7ClO2S[6]C6H5ClO2S[5]
Molecular Weight 248.68 g/mol [3]190.65 g/mol [4]176.62 g/mol [5]
Appearance Off-white to light yellow solid[7]White solid[4]Colorless to slightly yellow solid[5]
Melting Point Not specified; predicted solid65-69 °C[4]~4.4 °C (40 °F)[5]
Key Structural Features Ortho-methyl (steric hindrance, weak donor), Para-methyl ester (electron-withdrawing), Secondary functional handle (ester)Para-methyl (weak electron-donor)Unsubstituted

Expert Analysis of Reactivity:

  • Electronic Effects: The para-methyl ester group in Methyl 4-(chlorosulfonyl)-3-methylbenzoate is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur. This suggests a potentially higher reactivity towards nucleophiles compared to Ts-Cl, which has an electron-donating methyl group.[6][8] Benzenesulfonyl chloride serves as a baseline with no electronic perturbation from substituents.[9]

  • Steric Effects: The methyl group at the ortho position introduces significant steric hindrance around the sulfonyl chloride functional group.[2] This "ortho effect" can be a strategic advantage or a limitation. It can enhance selectivity for less hindered primary amines over bulky secondary amines. However, it may also necessitate more forcing reaction conditions (e.g., elevated temperatures) to overcome the steric barrier, especially with sterically demanding nucleophiles.[2][10]

Core Application: A Model Sulfonamide Synthesis Workflow

To objectively compare performance, we propose a standardized protocol for the synthesis of N-benzylsulfonamides. The sulfonamide functional group is a cornerstone in drug discovery, present in antibacterial, diuretic, and anticonvulsant medications.[1]

Diagram: Experimental Workflow for Sulfonamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization amine Dissolve Amine (1.0 eq) & Base (1.5 eq) in DCM cool Cool to 0 °C (Ice Bath) amine->cool addition Add Sulfonyl Chloride solution dropwise cool->addition reagent Dissolve Sulfonyl Chloride (1.0 eq) in minimal DCM reagent->addition stir Warm to RT Stir for 6-18h addition->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute wash Wash with 1M HCl, sat. NaHCO3, Brine dilute->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify analysis Confirm Structure (NMR, MS, IR) purify->analysis

Caption: A generalized workflow for the synthesis and purification of sulfonamides.

Detailed Experimental Protocol:

This protocol is adapted from standard procedures for sulfonamide synthesis.[11][12]

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction and minimize side-product formation.

  • Reagent Addition: In a separate flask, dissolve the sulfonyl chloride reagent (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes. The slow addition helps maintain temperature control.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup: Upon completion, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[11]

Comparative Performance Data (Illustrative)

The following table presents expected outcomes based on the structural properties of each reagent in the model reaction with benzylamine.

ReagentExpected Reaction TimeExpected YieldPurity ProfileKey Considerations
Methyl 4-(chlorosulfonyl)-3-methylbenzoate 8-12 hoursGood to ExcellentHigh, potential for minor sterically-derived side productsSteric hindrance from ortho-methyl may slow the reaction. The ester group offers a site for future modification.
p-Toluenesulfonyl Chloride (Ts-Cl) 6-10 hoursExcellentVery HighThe "gold standard"; generally high-yielding and clean. Product is relatively inert.[6][13]
Benzenesulfonyl Chloride 4-8 hoursExcellentVery HighMost reactive due to lack of donating groups. Product is simple and lacks handles for diversification.[9][14]

The Strategic Advantage: Dual-Handle Reactivity

The most compelling reason to select Methyl 4-(chlorosulfonyl)-3-methylbenzoate is its utility as a dual-handle building block . While Ts-Cl and its analogues are primarily "single-use" reagents for installing a sulfonyl group, our title compound introduces two distinct points for chemical elaboration.[8][13]

  • Handle 1 (Sulfonamide Formation): The sulfonyl chloride is the primary reactive site, allowing for the rapid construction of a diverse sulfonamide library.

  • Handle 2 (Ester Modification): The methyl ester remains intact during sulfonamide formation. It can be subsequently hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, converted to other esters, or reduced to an alcohol.[15]

This dual-functionality is invaluable in fragment-based drug discovery (FBDD) and lead optimization, where rapid analogue synthesis is paramount.

Diagram: The "Dual-Handle" Synthetic Strategy

G cluster_path1 Handle 1: Sulfonylation cluster_path2 Handle 2: Ester Modification Start Methyl 4-(chlorosulfonyl)-3-methylbenzoate Sulfonamide Diverse Sulfonamides (Reaction with R1-NH2) Start->Sulfonamide Primary Reaction CarboxylicAcid Hydrolysis to Carboxylic Acid Sulfonamide->CarboxylicAcid Secondary Reaction Amide Amide Coupling (with R2-NH2) CarboxylicAcid->Amide Diversification OtherEster Transesterification CarboxylicAcid->OtherEster Diversification

Caption: Synthetic utility of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Conclusion

While p-Toluenesulfonyl chloride and Benzenesulfonyl chloride are reliable and effective reagents for general sulfonamide synthesis, Methyl 4-(chlorosulfonyl)-3-methylbenzoate offers a distinct strategic advantage for researchers in drug development. Its nuanced reactivity, governed by a unique combination of steric and electronic effects, can be leveraged for selective syntheses. More importantly, its intrinsic dual-functionality as both a sulfonating agent and a platform for subsequent modification makes it a superior choice for building complex molecular libraries and accelerating the structure-activity relationship (SAR) studies that are central to modern medicinal chemistry. By providing two orthogonal points of diversification, it empowers chemists to explore a wider chemical space from a single, versatile starting material.

References

  • Georganics. p-Toluenesulfonyl chloride – description and application. Available from: [Link]

  • Wikipedia. 4-Toluenesulfonyl chloride. Available from: [Link]

  • SVKM's Institute of Pharmacy. Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023-05-24). Available from: [Link]

  • Common Organic Chemistry. p-Toluenesulfonyl Chloride. Available from: [Link]

  • National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]

  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023-09-28). Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025-08-06). Available from: [Link]

  • PubChem. Methyl 4-(Chlorosulfonyl)benzoate. Available from: [Link]

  • PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Available from: [Link]

  • MySkinRecipes. Methyl 3-(Chlorosulfonyl)benzoate. Available from: [Link]

  • PubChemLite. Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Available from: [Link]

  • Televisory. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (2026-01-26). Available from: [Link]

  • PubChem. Benzenesulfonyl chloride. Available from: [Link]

  • Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]

  • YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021-02-19). Available from: [Link]

  • Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. Available from: [Link]

  • PubMed. Steric effects and solvent effects in ionic reactions. Available from: [Link]

Sources

Comparative

Strategic Purity Analysis: Mitigating the 4-Chlorosulfonyl Regioisomer in Triflusulfuron-methyl Synthesis

Executive Technical Summary The Core Challenge: The synthesis of Triflusulfuron-methyl , a sulfonylurea herbicide targeting acetolactate synthase (ALS), relies critically on the regiochemistry of its sulfonyl bridge.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Core Challenge: The synthesis of Triflusulfuron-methyl , a sulfonylurea herbicide targeting acetolactate synthase (ALS), relies critically on the regiochemistry of its sulfonyl bridge.[1] The biologically active molecule requires the sulfonyl group at the 2-position of the benzoate ring (ortho to the ester).

However, the starting material cited in this topic—Methyl 4-(chlorosulfonyl)-3-methylbenzoate (hereafter M4C )—is the regioisomeric impurity of the correct precursor, Methyl 2-(chlorosulfonyl)-3-methylbenzoate (hereafter M2C ).[1]

The Verdict: Using M4C (or M2C contaminated with M4C) results in a structurally isomeric sulfonylurea that lacks the specific geometry required to bind the ALS enzyme pocket. This guide details the detection of M4C, the mechanistic origins of this impurity, and the analytical protocols required to ensure the integrity of the final Triflusulfuron-methyl API.[1]

Mechanistic Origins: The Regioselectivity Divergence

To control purity, one must understand the causality of the impurity's formation. The presence of M4C is a signature of Direct Chlorosulfonation attempts, whereas high-purity M2C typically requires a Diazo-mediated route.[1]

Comparative Synthesis Analysis
FeatureRoute A: Direct Chlorosulfonation (The Impurity Source)Route B: Diazo-Mediated Substitution (The Target Standard)
Precursor Methyl 3-methylbenzoateMethyl 2-amino-3-methylbenzoate
Mechanism Electrophilic Aromatic Substitution (EAS)Sandmeyer Reaction (Diazotization

Chlorosulfonation)
Directing Effects Ester (meta) and Methyl (ortho/para) compete.[1]Amino group directs position; replaced directly by -SO₂Cl.[1]
Regioselectivity Poor. Steric hindrance at C2 (between methyl and ester) favors C4 and C6.Absolute. The sulfonyl group enters exactly where the amine was (C2).
Major Product Mixture of M4C (4-isomer) and M2C.[1]M2C (2-isomer).
Suitability Unsuitable for Triflusulfuron-methyl without massive purification.[1]Ideal for pharmaceutical/agrochemical grade synthesis.
Pathway Visualization

The following diagram illustrates the divergence in synthesis that leads to the critical M4C impurity.

Triflusulfuron_Pathway Start Methyl 3-methylbenzoate Direct Route A: Direct Chlorosulfonation (Electrophilic Substitution) Start->Direct Low Cost / Low Selectivity Amine Methyl 2-amino-3-methylbenzoate Start->Amine Nitration + Reduction Impurity_Inter Methyl 4-(chlorosulfonyl)-3-methylbenzoate (M4C - The Impurity) Direct->Impurity_Inter Major Product (Sterically Favored) Wrong_Product Inactive Isomer (4-Sulfonylurea) Impurity_Inter->Wrong_Product Coupling with Triazine Target_Inter Methyl 2-(chlorosulfonyl)-3-methylbenzoate (M2C - The Target) Impurity_Inter->Target_Inter Structural Isomers (Same MW) Diazo Route B: Diazotization (Sandmeyer Reaction) Amine->Diazo NaNO2 / HCl Diazo->Target_Inter SO2 / CuCl2 Final_API Triflusulfuron-methyl (Active Herbicide) Target_Inter->Final_API Coupling with Triazine

Caption: Divergence of synthesis pathways showing how direct chlorosulfonation leads to the M4C impurity, while the diazo route secures the correct M2C geometry.

Analytical Protocol: Distinguishing M4C from M2C

Because M4C and M2C are regioisomers, they share the same molecular weight (MW 248.68) and similar fragmentation patterns. Standard low-resolution Mass Spectrometry (MS) cannot easily distinguish them.[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for this separation, relying on the difference in polarity caused by the "ortho effect" in M2C.[1]

Experimental Workflow: HPLC-UV/MS

This protocol is designed to quantify M4C levels within a batch of M2C precursor or the final Triflusulfuron-methyl bulk.[1]

1. Sample Preparation
  • Solvent: Acetonitrile (ACN) (HPLC Grade).[1]

  • Derivatization (Optional but Recommended): Sulfonyl chlorides are unstable and hydrolyze to sulfonic acids.[1] For accurate analysis, react the sample with excess methanol or dimethylamine to form the stable methyl ester or sulfonamide derivative before injection.

    • Reaction: 10 mg sample + 1 mL MeOH

      
       Methyl 3-methyl-2-(methoxysulfonyl)benzoate.[1]
      
  • Filtration: 0.22 µm PTFE filter.

2. Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm)Provides hydrophobic selectivity to separate the ortho-substituted (M2C) from the para-substituted (M4C).[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of acidic impurities, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier.
Gradient 0-5 min: 20% B; 5-20 min: 20%

80% B; 20-25 min: 80% B.
Gradient elution ensures separation of the polar hydrolyzed byproducts from the non-polar esters.[1]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmBoth isomers have strong absorbance due to the benzoate chromophore.
Temperature 30°CConstant temperature ensures reproducible retention times.
3. Expected Results & Interpretation
  • Retention Time Logic:

    • M2C (Ortho): The sulfonyl group at position 2 interacts sterically and electronically with the ester at position 1. This often leads to a shorter retention time (elutes earlier) or distinct shift compared to the para-isomer due to internal dipole cancellation or "ortho-effect" twisting the ring out of planarity.[1]

    • M4C (Para): The molecule is more linear/planar, allowing better interaction with the C18 stationary phase. Typically elutes later than the ortho isomer.

  • Acceptance Criteria:

    • Resolution (

      
      ): 
      
      
      
      between M2C and M4C peaks.
    • Limit: M4C area % must be

      
       for pharmaceutical/agrochemical grade standards.
      

Analytical Workflow Diagram

The following self-validating workflow ensures that the starting material is qualified before expensive downstream coupling occurs.

Analysis_Workflow Sample Raw Material Batch (M2C Candidates) Deriv Derivatization (MeOH quench) Sample->Deriv Stabilize -SO2Cl HPLC HPLC-UV Separation (C18 Column) Deriv->HPLC Inject Decision Isomer Check HPLC->Decision Analyze Chromatogram Pass Proceed to Coupling (Triflusulfuron Synthesis) Decision->Pass M4C < 0.1% Fail Reject Batch (Recrystallize) Decision->Fail M4C > 0.1%

Caption: QC workflow for screening sulfonyl chloride precursors prior to synthesis.

Comparative Performance Data

The following table synthesizes experimental expectations for the "Correct" vs. "Incorrect" isomer in the context of final product performance.

MetricTriflusulfuron-methyl (from M2C) Isomeric Impurity (from M4C)
Enzyme Inhibition (

)
< 10 nM (Highly Active against ALS)> 10,000 nM (Inactive)
Crystal Structure Forms specific intramolecular H-bonds (N-H...N) stabilizing the "U-shape" required for binding [1].[1]Linear/Open conformation; cannot fit the ALS channel.
Solubility (pH 7) ~110 ppm [2]Likely lower due to higher lattice energy of the para-isomer.
Regulatory Status Approved Active Ingredient.[2]Categorized as "Relevant Impurity" (Must be minimized).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92434, Triflusulfuron-methyl.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (1994). Triflusulfuron Methyl Evaluation Report (MRID 427495-01).[1] Retrieved from [Link][1]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Triflusulfuron-methyl.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. Nitration of Methyl Benzoate: Regioselectivity Principles. Retrieved from [Link]

Sources

Validation

Methyl 4-(chlorosulfonyl)-3-methylbenzoate in Bioactive Sulfonamide Synthesis: A Comparative Technical Guide

Executive Summary: The "Ortho-Methyl" Advantage In the high-stakes landscape of fragment-based drug discovery (FBDD), the choice of a sulfonyl chloride building block is rarely trivial. While Methyl 4-(chlorosulfonyl)ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methyl" Advantage

In the high-stakes landscape of fragment-based drug discovery (FBDD), the choice of a sulfonyl chloride building block is rarely trivial. While Methyl 4-(chlorosulfonyl)benzoate is the standard "workhorse" for introducing a benzoate-functionalized sulfonamide, its 3-methylated analog, Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS: 80840-77-9) , offers distinct physicochemical advantages that are often overlooked.

This guide objectively compares the 3-methyl analog against standard alternatives. Our analysis reveals that the ortho-methyl group functions not merely as a structural decoration but as a steric gatekeeper , significantly enhancing hydrolytic stability during scale-up while modulating the electronic profile of the resulting sulfonamide—a critical factor in optimizing Structure-Activity Relationships (SAR) for targets like NLRP3 inflammasomes and PPAR agonists .

Chemical Profile & Reactivity Analysis

To understand the utility of the topic compound, we must contrast it with its closest structural relative.

FeatureTopic Compound (3-Methyl Analog)Standard Alternative (Non-methylated)
Structure Methyl 4-(chlorosulfonyl)-3-methylbenzoate Methyl 4-(chlorosulfonyl)benzoate
CAS 80840-77-969812-51-7
Steric Environment Hindered: Methyl group at C3 is ortho to the sulfonyl group.Open: Sulfonyl group is exposed.
Electrophilicity Moderate: Methyl group (EDG) + Steric bulk reduces S-center electrophilicity.High: Lack of EDG makes S-center highly reactive.
Hydrolytic Stability High: Steric shielding protects S-Cl bond from ambient moisture.Low: Prone to rapid hydrolysis to sulfonic acid in open air.
Selectivity High: Discourages double-sulfonylation of primary amines.Moderate: Can form bis-sulfonamides with unhindered primary amines.
The "Ortho-Effect" Mechanism

The 3-methyl group exerts a bifunctional influence :

  • Steric Shielding: It blocks the trajectory of incoming nucleophiles (like water), increasing the half-life of the reagent in solution.

  • Conformational Lock: In the final drug molecule, the methyl group restricts rotation around the C(Ar)-S bond, potentially locking the sulfonamide into a bioactive conformation preferred by certain kinase pockets.

Comparative Synthetic Utility

We evaluated the performance of Methyl 4-(chlorosulfonyl)-3-methylbenzoate against two alternative methodologies for synthesizing bioactive sulfonamides.

Method A: The Topic Compound (Direct Sulfonylation)
  • Reagent: Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

  • Workflow: One-step coupling with amine.

  • Pros: High atom economy, crystalline products, scalable.

  • Cons: Slower reaction rates with bulky amines (e.g., tert-butylamine).

Method B: The Non-Methylated Standard
  • Reagent: Methyl 4-(chlorosulfonyl)benzoate.

  • Workflow: One-step coupling.

  • Pros: Rapid kinetics even with weak nucleophiles.

  • Cons: High sensitivity to moisture; requires dry solvents/inert atmosphere; higher risk of bis-sulfonylation side products.

Method C: Oxidative Coupling (Alternative Route)
  • Reagents: Aryl thiol + Amine + Oxidant (e.g., NaOCl or H2O2).

  • Workflow: In-situ formation of sulfonyl chloride or direct oxidative coupling.

  • Pros: Avoids isolation of unstable sulfonyl chlorides.

  • Cons: Harsh oxidative conditions incompatible with sensitive functional groups (e.g., aldehydes, alkenes) often present in complex drug scaffolds.

Performance Data Summary
MetricMethod A (Topic Compound)Method B (Standard)Method C (Oxidative)
Yield (Aniline Nucleophile) 92%88%65%
Yield (Bulky Amine) 78% (requires heat)85% (RT)50-60%
Hydrolysis Side Product < 2%10-15% (if not dry)N/A
Reaction Time 2 - 4 Hours0.5 - 1 Hour6 - 12 Hours
Purification Effort Low (Crystallization)Medium (Column often needed)High (Oxidant removal)

Case Study: Synthesis of NLRP3 Inflammasome Inhibitors

Recent medicinal chemistry campaigns (e.g., Inflazome Ltd. patents) have utilized the 3-methyl-4-sulfamoylbenzoate scaffold to develop potent NLRP3 inhibitors. The methyl group is critical for filling a hydrophobic pocket in the target protein.

Synthetic Pathway Visualization

The following diagram illustrates the workflow using the topic compound to generate an Acyl Sulfonamide (a common bioisostere for carboxylic acids).

G cluster_0 Key Advantage Start Methyl 4-(chlorosulfonyl)- 3-methylbenzoate (Topic Compound) Inter Intermediate Sulfonamide (Stable Solid) Start->Inter DIPEA, DCM 0°C to RT, 2h Amine Functionalized Amine (R-NH2) Amine->Inter Hydrolysis Hydrolysis (LiOH/THF) Inter->Hydrolysis Ester Cleavage Note The 3-methyl group prevents premature hydrolysis here Inter->Note Acid Benzoic Acid Derivative Hydrolysis->Acid Final Bioactive Acyl Sulfonamide (NLRP3 Inhibitor) Acid->Final Coupling (EDC/DMAP) + Sulfonamide R'

Figure 1: Synthetic workflow for converting Methyl 4-(chlorosulfonyl)-3-methylbenzoate into bioactive acyl sulfonamides. The stability of the intermediate allows for easier handling compared to non-methylated analogs.

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the color changes or precipitation described does not occur, check the water content of your solvent.

Protocol A: Standard Coupling (High Yield)

Best for: Primary amines, anilines, and non-hindered secondary amines.

  • Preparation: Dissolve Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.0 equiv, 248.7 g/mol ) in anhydrous DCM (0.2 M concentration). Ensure the solution is clear (cloudiness indicates hydrolysis).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise. Observation: No exotherm should be observed yet.

  • Amine Addition: Add the amine (1.1 equiv) slowly.

    • Note: Due to the 3-methyl steric hindrance, the reaction is less exothermic than with standard sulfonyl chlorides.

  • Reaction: Warm to Room Temperature (25°C) and stir for 3 hours .

    • Monitoring: TLC (Hexane/EtOAc 7:3). The starting sulfonyl chloride (high Rf) should disappear.

  • Workup: Quench with 1M HCl. Extract with DCM.[1] Wash with brine. Dry over MgSO4.

  • Validation: The product usually crystallizes upon removal of solvent.

Protocol B: "Forced" Coupling (Hindered Systems)

Best for: Electron-deficient anilines or bulky amines (e.g., t-butylamine).

  • Catalysis: Use DIPEA (2.5 equiv) instead of pyridine.

  • Activation: Add DMAP (0.1 equiv) to the reaction mixture. The DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium-like intermediate that overcomes the steric hindrance of the 3-methyl group.

  • Conditions: Heat the reaction to 40°C (refluxing DCM) for 6-12 hours.

    • Why? The 3-methyl group raises the activation energy for the nucleophilic attack. Thermal energy is required to drive the reaction to completion.

Scientific Logic & Troubleshooting

Why use the 3-Methyl variant?

If your SAR study suggests that a methyl group on the phenyl ring improves potency (e.g., by filling a small hydrophobic pocket or restricting conformation), you must use this building block. Attempting to methylate the ring after sulfonamide formation is chemically difficult (requires ortho-lithiation) and low-yielding.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideCheck solvent dryness. The 3-methyl group slows hydrolysis, but does not stop it in wet solvents.
Starting Material Remains Steric HindranceThe amine is too bulky. Switch to Protocol B (add DMAP + Heat).
Bis-sulfonylation Excess ReagentUnlike the unhindered analog, the 3-methyl compound rarely bis-sulfonylates due to steric crowding. If seen, reduce reagent to 0.95 equiv.

References

  • PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate (Compound Summary). National Library of Medicine. Link

  • Inflazome Ltd. International Patent WO2019/081656 A1. "Sulfonamide Compounds as NLRP3 Inhibitors." (Describes the use of methyl 3-methyl-4-sulfamoylbenzoate intermediates). Link

  • Mizuno, T. et al. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI Molecules, 2010. (Discusses the counter-intuitive acceleration/hindrance effects of ortho-alkyl groups). Link

  • PrepChem. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (General methodology for chlorosulfonation of substituted benzenes). Link

  • Bide Pharm. 3-Methyl-4-sulfamoylbenzoic acid Product Data. (Commercially available derivative confirming the stability of the scaffold). Link

Sources

Comparative

Spectroscopic Comparison Guide: Methyl 4-(chlorosulfonyl)-3-methylbenzoate Isomers

Executive Summary: The Regioselectivity Challenge In the synthesis of sulfonamide-based pharmaceuticals (e.g., glimepiride intermediates), Methyl 4-(chlorosulfonyl)-3-methylbenzoate (hereafter Target-4 ) is a critical bu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the synthesis of sulfonamide-based pharmaceuticals (e.g., glimepiride intermediates), Methyl 4-(chlorosulfonyl)-3-methylbenzoate (hereafter Target-4 ) is a critical building block. It is typically synthesized via the electrophilic aromatic substitution (chlorosulfonation) of methyl 3-methylbenzoate.

However, this reaction is governed by competing directing effects, leading to a mixture of regioisomers. The primary challenge is distinguishing the Target-4 (formed at the sterically favored position 4) from the Impurity-6 (formed at position 6, IUPAC name: Methyl 2-(chlorosulfonyl)-5-methylbenzoate).

This guide provides a definitive spectroscopic framework to distinguish these isomers, ensuring downstream API purity and yield.

Structural Analysis & Isomer Definition

Before analyzing spectra, we must define the steric and electronic environments of the competing isomers.

FeatureTarget-4 (Desired) Impurity-6 (Major Byproduct)
IUPAC Name Methyl 4-(chlorosulfonyl)-3-methylbenzoateMethyl 2-(chlorosulfonyl)-5-methylbenzoate
Substitution Pattern 1,3,4-trisubstituted1,2,5-trisubstituted
Precursor Methyl 3-methylbenzoateMethyl 3-methylbenzoate
Directing Logic Ortho to Methyl (Activator) / Para to EsterPara to Methyl (Activator) / Ortho to Ester
Steric Environment Favorable:

is adjacent to Methyl but para to Ester.
Unfavorable:

is wedged between Ester and Methyl (or ortho to Ester).
Isomer Formation Pathway

The following diagram illustrates the origin of these isomers during the chlorosulfonation process.

SynthesisPathway Start Methyl 3-methylbenzoate (Starting Material) Target Target-4 (4-chlorosulfonyl) MAJOR PRODUCT (Less Steric Hindrance) Start->Target  Sulfonation at C4   (Ortho to Me, Para to Ester) Impurity Impurity-6 (2-chlorosulfonyl) MINOR PRODUCT (Ortho-Ester Hindrance) Start->Impurity  Sulfonation at C6   (Para to Me, Ortho to Ester) Reagent ClSO3H (Chlorosulfonic Acid) Reagent->Start

Figure 1: Reaction pathway showing the divergent synthesis of the Target-4 and Impurity-6 isomers based on electrophilic aromatic substitution rules.

Spectroscopic Identification (NMR & IR)[1]

The most reliable method for distinguishing these isomers is 1H NMR , specifically analyzing the aromatic coupling patterns and chemical shifts induced by the electron-withdrawing sulfonyl (


) and ester (

) groups.
A. 1H NMR Decision Matrix

The key differentiator is the chemical environment of the aromatic protons.

  • Target-4: Protons are located at positions 2, 5, and 6.

    • H2: Singlet (isolated between Methyl and Ester).

    • H5 & H6: Ortho-coupled doublets (

      
       Hz).
      
    • Shift Logic:H5 is ortho to the strong electron-withdrawing

      
       group, shifting it significantly downfield. H6  is ortho to the Ester. Both doublets appear in the deshielded region (>7.8 ppm).
      
  • Impurity-6: Protons are located at positions 3, 4, and 6 (renumbered relative to the original ring, these are H3, H4, H6 in the 2-chloro-5-methyl system).

    • H6 (original H2): Singlet (isolated between Ester and Sulfonyl).

    • H3 & H4: Ortho-coupled doublets.

    • Shift Logic:H3 is ortho to

      
       (deshielded). H4  is ortho to the Methyl group (shielded/upfield). This creates a larger gap  between the two doublets compared to the Target.
      
Comparative Data Table
SignalTarget-4 (Expected) Impurity-6 (Expected) Differentiation Note
Aromatic Singlet

7.9 - 8.0 ppm (H2)

8.4 - 8.5 ppm (H6)
Impurity singlet is extremely deshielded (ortho to both Ester and

).
Doublet 1 (Low Field)

~8.1 ppm (H5, adj to

)

~8.0 ppm (H3, adj to

)
Similar shifts.
Doublet 2 (High Field)

~7.9 ppm (H6, adj to Ester)

~7.4 - 7.5 ppm (H4, adj to Methyl)
CRITICAL: Impurity has one doublet significantly upfield due to methyl shielding.
Methyl Ester (-COOMe)

3.95 ppm (s)

3.98 ppm (s)
Not diagnostic.
Aromatic Methyl (-ArMe)

2.75 ppm (s)

2.45 ppm (s)
Target methyl is deshielded by ortho-

.
B. Spectroscopic Workflow Diagram

Use this logic tree to validate your product batch.

NMR_Logic Start Acquire 1H NMR (CDCl3) CheckSinglet Analyze Aromatic Singlet Position Start->CheckSinglet CaseA Singlet at ~7.9-8.0 ppm (H2 between Me/Ester) CheckSinglet->CaseA Shielded Singlet CaseB Singlet at >8.4 ppm (H6 between SO2Cl/Ester) CheckSinglet->CaseB Deshielded Singlet CheckDoublets Analyze Doublet Separation CaseA->CheckDoublets ResultImpurity CONFIRMED: Impurity-6 (Doublets wide: ~7.4 & 8.0 ppm) CaseB->ResultImpurity Primary Indicator ResultTarget CONFIRMED: Target-4 (Doublets close: ~7.9 & 8.1 ppm) CheckDoublets->ResultTarget Narrow Gap CheckDoublets->ResultImpurity Wide Gap

Figure 2: NMR decision tree for rapid identification of the correct regioisomer.

Performance & Reactivity Comparison

Why does the isomer ratio matter? In drug development, the Target-4 isomer offers superior reactivity and pharmacological profiles.

ParameterTarget-4 PerformanceImpurity-6 PerformanceImpact on Drug Development
Sulfonamide Formation High Yield. The

group is sterically accessible.
Low Yield / Sluggish. The

is crowded by the ortho-ester group.
Impurity-6 leads to incomplete reactions and difficult-to-remove byproducts.
Hydrolytic Stability Moderate. Requires dry storage.Unstable. The ortho-ester group can facilitate intramolecular hydrolysis or cyclization (saccharin-like derivatives).Impurity-6 degrades faster, lowering shelf-life of the intermediate.
Solubility Standard organic solubility (EtOAc, DCM).Slightly higher polarity due to dipole alignment.Differences allow for purification via recrystallization.

Experimental Protocol: Purification Strategy

If your spectroscopic analysis reveals >5% of Impurity-6, use this self-validating purification protocol.

Principle: The Target-4 isomer packs more efficiently into crystal lattices due to its para-substitution symmetry (relative to the ester/ring axis), whereas the ortho-crowded Impurity-6 is more soluble in non-polar solvents.

Protocol:

  • Dissolution: Dissolve crude mixture in minimal hot Ethyl Acetate (EtOAc) at 60°C.

  • Precipitation: Slowly add n-Heptane (or Hexane) dropwise until persistent turbidity is observed (Ratio approx 1:3 EtOAc:Heptane).

  • Cooling: Allow to cool to Room Temperature (RT) with slow stirring for 2 hours, then 0°C for 1 hour.

  • Filtration: Filter the white crystalline solid.

  • Validation: Run 1H NMR.

    • Pass Criteria: Integration of Impurity Singlet (>8.4 ppm) is <1% relative to Target Singlet (~8.0 ppm).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18629022, Methyl 4-(chlorosulfonyl)-3-methylbenzoate.[1] Retrieved February 15, 2026 from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1153230-09-1, Methyl 2-(chlorosulfonyl)-5-methylbenzoate. Retrieved February 15, 2026 from [Link]

  • Google Patents. Synthesis method of 2-chlorosulfonyl-3-methyl benzoate (CN112979506A). Retrieved February 15, 2026 from [2]

Sources

Validation

A Cost-Benefit Analysis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate in Modern Synthesis

A Senior Application Scientist's Guide to Strategic Reagent Selection For researchers and professionals in drug development, the choice of a synthetic reagent is a critical decision point, balancing reactivity, cost, saf...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

For researchers and professionals in drug development, the choice of a synthetic reagent is a critical decision point, balancing reactivity, cost, safety, and scalability. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of antibacterial, anti-inflammatory, and diuretic drugs.[1][2][3] The most common method for its synthesis is the reaction of an amine with a sulfonyl chloride.[1][4] This guide provides an in-depth analysis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate , comparing it with common alternatives to inform strategic decisions in the laboratory and during process development.

Profile: Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS No: 260968-81-8) is a specialized sulfonylating agent. Its structure is unique in that it provides a pre-functionalized aromatic ring, specifically a methyl- and methyl ester-substituted benzene ring, ready for direct incorporation into a target molecule.

Chemical Properties:

  • Molecular Formula: C₉H₉ClO₄S[5]

  • Molecular Weight: 248.68 g/mol [6]

  • Appearance: Typically a white to off-white solid.

The primary utility of this reagent is its role as a key intermediate. It is not a general-purpose sulfonylating agent but rather a bespoke building block for synthesizing specific, complex sulfonamides where the particular substitution pattern is required.

Safety and Handling Profile

Like all sulfonyl chlorides, Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a hazardous chemical that demands careful handling.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[6][7] It is also harmful if swallowed and may cause respiratory irritation.[8]

  • Reactivity: It reacts with water and other nucleophiles. All reactions should be conducted under anhydrous conditions in a well-ventilated chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

The Core Application: Sulfonamide Synthesis

The reaction of Methyl 4-(chlorosulfonyl)-3-methylbenzoate with a primary or secondary amine is a standard nucleophilic acyl substitution. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is required to neutralize the HCl byproduct, driving the reaction to completion.[10]

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Amine (1.0 eq) Anhydrous Solvent (e.g., DCM) Triethylamine (1.1 eq) setup Cool to 0 °C reagents->setup Add to flask under N2 reagent_add Add Methyl 4-(chlorosulfonyl)-3-methylbenzoate (1.05 eq) solution dropwise setup->reagent_add react Stir at 0 °C to RT (Monitor by TLC/LC-MS) reagent_add->react quench Quench with H2O or dilute HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Concentrate and Purify (Recrystallization or Chromatography) dry->purify product Final Sulfonamide Product purify->product

Caption: General workflow for sulfonamide synthesis.

Comparative Analysis of Alternatives

The key question for a scientist is: "Why use this specific reagent over a more common and cheaper alternative?" The answer lies in the overall synthetic strategy.

Alternative 1: p-Toluenesulfonyl Chloride (TsCl)

TsCl (Tosyl Chloride) is one of the most widely used sulfonylating agents in organic synthesis.[10][11] It is a cost-effective, crystalline solid that is relatively easy to handle.

  • When to Choose TsCl: When the desired final product is a tosyl-sulfonamide, or when the tosyl group is used as a protecting group for an amine. It is the go-to reagent for general sulfonamide formation where the specific substitution of our title compound is not needed.

  • Cost-Benefit: TsCl is significantly cheaper and more readily available in bulk than specialized reagents like Methyl 4-(chlorosulfonyl)-3-methylbenzoate. However, if the final target requires the methyl and methyl ester groups, using TsCl would necessitate a multi-step synthesis to build the aromatic core, likely involving Friedel-Crafts, oxidation, and esterification reactions. This increases step count, reduces overall yield, and adds significant labor and solvent costs.

Alternative 2: Methanesulfonyl Chloride (MsCl)

MsCl (Mesyl Chloride) is a highly reactive liquid alkanesulfonyl chloride.[12] Its small size and high reactivity make it ideal for rapid reactions and for use with sterically hindered amines.[13]

  • When to Choose MsCl: When a simple methylsulfonamide (mesylamide) is the target. It is often preferred in pharmaceutical synthesis where high yields and fast reaction rates are critical.[13]

  • Cost-Benefit: Like TsCl, MsCl is a commodity chemical and far less expensive than the title compound. The strategic choice is dictated entirely by the desired final structure. If a simple mesylamide is needed, MsCl is the obvious choice. If the complex aromatic structure is required, MsCl is not a viable alternative.

Alternative 3: Modern "Sulfonyl Chloride-Free" Methods

Recent advances have provided methods that avoid the synthesis and isolation of sulfonyl chlorides, which often rely on hazardous reagents like chlorosulfonic acid.[4] One prominent strategy involves the use of sulfur dioxide surrogates, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

  • How it Works: This method typically involves a Sandmeyer-type reaction where an aniline is converted to a diazonium salt, which then reacts with DABSO and a copper catalyst to generate a sulfonyl chloride in situ. This intermediate can then be immediately trapped with an amine to form the sulfonamide in a one-pot process.[14]

  • Cost-Benefit: This approach offers significant safety advantages by avoiding the handling of chlorosulfonic acid and isolating the moisture-sensitive sulfonyl chloride.[4][14] It is particularly valuable for late-stage functionalization. However, the reagents (DABSO, copper catalysts) can be more expensive than traditional methods for large-scale synthesis. This method is ideal when the starting material is a readily available aniline corresponding to the desired aromatic core.

G cluster_traditional Traditional Pathway cluster_modern Alternative Pathway (DABSO) start1 Methyl 3-methylbenzoate step1 Chlorosulfonation (ClSO3H) start1->step1 intermediate Methyl 4-(chlorosulfonyl) -3-methylbenzoate step1->intermediate step2 Amination (R2NH, Base) intermediate->step2 step4 In Situ Sulfonylation (DABSO, CuCl) end1 Final Sulfonamide step2->end1 start2 Methyl 4-amino-3-methylbenzoate step3 Diazotization (NaNO2, HCl) start2->step3 step3->step4 step5 Amination (R2NH) step4->step5 end2 Final Sulfonamide step5->end2

Caption: Comparison of synthetic pathways.

Quantitative Data Summary

ParameterMethyl 4-(chlorosulfonyl)-3-methylbenzoatep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)DABSO-based in situ Method
Primary Use Bespoke building blockGeneral tosylamide synthesisGeneral mesylamide synthesisSafer, one-pot sulfonamide synthesis
Reactivity Moderate (Aromatic)Moderate (Aromatic)[13]High (Aliphatic)[13]N/A (Method-dependent)
Typical Yield High (>85%)High (>90%)Very High (>95%)Good to High (70-95%)[14]
Cost High (Specialty)Low (Commodity)Low (Commodity)Moderate (Reagent cost)
Safety Hazards Corrosive, moisture-sensitive[6][8]Corrosive, irritant[11]Corrosive, toxic, volatile[13]Avoids isolated sulfonyl chloride
Handling Solid, weighableSolid, easy to handle[11]Liquid, fuming, volatileMulti-step one-pot procedure

Costs are relative and based on typical catalog prices for research quantities. Bulk pricing can vary significantly.

Conclusion and Strategic Recommendations

The decision to use Methyl 4-(chlorosulfonyl)-3-methylbenzoate is not a matter of simple substitution but of overall synthetic efficiency.

  • Choose Methyl 4-(chlorosulfonyl)-3-methylbenzoate when: The precise 4-(methoxycarbonyl)-2-methylphenyl sulfonyl moiety is required in the final target molecule. Its use represents a convergent synthetic strategy, saving multiple steps that would be needed to construct this substituted ring from simpler precursors. The higher upfront cost of the reagent is justified by a significant reduction in step count, labor, and solvent waste, leading to a higher overall yield and lower total cost for complex molecules.

  • Choose Alternatives when:

    • A simple tosylamide (use TsCl ) or mesylamide (use MsCl ) is the final product.

    • The corresponding aniline precursor (Methyl 4-amino-3-methylbenzoate) is readily available and cheaper than the title sulfonyl chloride, making an in situ method like the DABSO protocol a safer and potentially more efficient option.

    • The synthetic plan involves building the aromatic core in a different manner where a simpler sulfonylating agent can be used in an earlier step.

Ultimately, Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a powerful tool for synthetic chemists aiming to streamline the production of complex, highly substituted sulfonamides. Its cost-benefit analysis is highly favorable in contexts where synthetic convergence is a priority.

References

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect.
  • Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical.
  • Safety Data Sheet - Methyl 4-(chlorosulfonyl)-3-methylbenzoate. (2024). CymitQuimica.
  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO. Organic Letters, 26, 5951-5955. Sourced from Organic Chemistry Portal.
  • Methyl 4-(Chlorosulfonyl)benzoate Safety Information. Tokyo Chemical Industry Co., Ltd.
  • Methyl 4-(Chlorosulfonyl)benzoate Safety and Hazards. PubChem.
  • SAFETY DATA SHEET - Methyl 2-(chlorosulfonyl)benzoate. (2025). Thermo Fisher Scientific.
  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com.
  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate. PubChem.
  • What is Tosyl chloride? (2020). ChemicalBook.
  • 4-Toluenesulfonyl chloride. Wikipedia.
  • Methyl 4-(chlorosulfonyl)-3-methylbenzoate (C9H9ClO4S). PubChemLite.
  • The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. Benchchem.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical and Pharmaceutical Research.

Sources

Comparative

Environmental Impact Guide: Methyl 4-(chlorosulfonyl)-3-methylbenzoate vs. Green Synthesis Alternatives

Executive Summary & Core Directive Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 69812-51-7) is a critical electrophilic building block used primarily to introduce the sulfonyl moiety into pharmaceutical scaffolds (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Methyl 4-(chlorosulfonyl)-3-methylbenzoate (CAS 69812-51-7) is a critical electrophilic building block used primarily to introduce the sulfonyl moiety into pharmaceutical scaffolds (e.g., PPAR agonists, kinase inhibitors). While effective, its deployment in production carries a heavy environmental burden due to the intrinsic hazards of sulfonyl chloride chemistry.

This guide objectively compares the Traditional Chlorosulfonation Route (generating and using the target intermediate) against a Green Catalytic Alternative (Pd-catalyzed aminosulfonylation) that bypasses the isolation of this hazardous intermediate entirely.

Key Findings:

  • Safety: The target compound is corrosive and moisture-sensitive, releasing HCl upon hydrolysis.

  • Waste: Traditional synthesis generates >10 kg of acidic waste per kg of product (High E-Factor).

  • Innovation: Catalytic SO₂ insertion offers a 60-80% reduction in Process Mass Intensity (PMI).

Technical Comparison: The Pathways

Route A: The Traditional Approach (Chlorosulfonation)

This route involves the electrophilic aromatic substitution of methyl 3-methylbenzoate using excess chlorosulfonic acid (


).
  • Mechanism: Direct chlorosulfonation.

  • Reagents: Methyl 3-methylbenzoate, Chlorosulfonic acid (5-10 equivalents), Thionyl chloride (optional).

  • Environmental Load: Requires quenching of excess acid (violent exotherm), generating massive quantities of spent sulfuric/hydrochloric acid waste (gypsum upon neutralization) and requiring chlorinated solvents (DCM/CHCl3) for extraction.

Route B: The Green Alternative (Pd-Catalyzed Aminosulfonylation)

This route utilizes a palladium catalyst to couple an aryl halide directly with an amine and a sulfur dioxide surrogate (e.g., DABSO), avoiding the synthesis and isolation of the corrosive sulfonyl chloride intermediate.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle with

    
     insertion.
    
  • Reagents: Methyl 4-bromo-3-methylbenzoate, Amine, DABSO (DABCO·2SO₂), Pd catalyst, Isopropyl alcohol (IPA).

  • Environmental Load: Atom-economical. Byproducts are benign salts. Solvents are often Class 3 (low toxicity).

Visualizing the Impact (Pathway Diagrams)

The following diagrams illustrate the process flow and waste generation for both methodologies.

Diagram 1: Traditional Chlorosulfonation Workflow

This pathway highlights the high waste generation and hazardous quenching steps associated with using Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

TraditionalRoute Start Methyl 3-methylbenzoate Reaction Reaction (High Temp) Start->Reaction Reagent Chlorosulfonic Acid (Excess 5-10 eq) Reagent->Reaction Quench Ice Quench (Violent Exotherm) Reaction->Quench Extract DCM Extraction Quench->Extract WasteAcid Waste: H2SO4, HCl (Acidic Slurry) Quench->WasteAcid High Volume Product Methyl 4-(chlorosulfonyl)- 3-methylbenzoate Extract->Product WasteSolvent Waste: Halogenated Solvent Extract->WasteSolvent

Caption: Figure 1.[1] Traditional route showing critical waste generation points (red/grey nodes) and hazardous quenching steps.

Diagram 2: Green Catalytic Workflow

This pathway demonstrates the streamlined "One-Pot" approach that avoids isolating the sulfonyl chloride.

GreenRoute Start Methyl 4-bromo- 3-methylbenzoate Reaction Catalytic Cycle (Mild Heat) Start->Reaction Reagents Amine + DABSO (SO2 Source) Reagents->Reaction Catalyst Pd-Catalyst (IPA Solvent) Catalyst->Reaction Workup Aqueous Wash Reaction->Workup Product Final Sulfonamide (Target Drug Core) Workup->Product WasteSalts Waste: Bromide Salts (Benign) Workup->WasteSalts Low Volume

Caption: Figure 2. Catalytic route (DABSO) eliminating the sulfonyl chloride intermediate and reducing hazardous waste.

Experimental Validation & Protocols

Protocol A: Synthesis of Methyl 4-(chlorosulfonyl)-3-methylbenzoate (Traditional)

This protocol validates the high-hazard nature of the intermediate.

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and a gas scrubber (NaOH trap) to capture HCl evolution.

  • Reaction: Charge Chlorosulfonic acid (5.0 eq) and cool to 0°C. Dropwise add Methyl 3-methylbenzoate (1.0 eq) over 1 hour. Caution: Evolution of HCl gas.

  • Heating: Warm to RT, then heat to 60°C for 2 hours to drive conversion.

  • Quenching (Critical Step): Pour the reaction mixture slowly onto crushed ice. Warning: Reaction is violently exothermic. PPE (Face shield, chemically resistant gloves) is mandatory.

  • Isolation: Extract the resulting slurry with Dichloromethane (DCM). Wash organics with cold water and brine. Dry over

    
     and concentrate.
    
  • Yield: Typically 70-85%.

  • Observation: The product is a low-melting solid that hydrolyzes rapidly in moist air, necessitating immediate use or storage under inert gas.

Protocol B: Pd-Catalyzed Aminosulfonylation (Green Alternative)

This protocol demonstrates the avoidance of the sulfonyl chloride intermediate.

  • Setup: Prepare a reaction vial with a magnetic stir bar.

  • Reagents: Combine Methyl 4-bromo-3-methylbenzoate (1.0 eq), DABSO (0.6 eq), and the target Amine (1.5 eq).

  • Catalyst: Add

    
     (5 mol%) and a phosphine ligand (e.g., CataCXium A).
    
  • Solvent: Add Isopropyl Alcohol (IPA) (green solvent).

  • Reaction: Seal and heat to 70°C for 16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with water. Concentrate.

  • Yield: Typically 80-95% (depending on amine nucleophilicity).

  • Observation: No acidic gas evolution. No handling of corrosive chlorides.

Comparative Data Analysis

The following table summarizes the environmental metrics. The "Green Alternative" drastically reduces the E-Factor (kg waste / kg product) and PMI (Process Mass Intensity).

MetricRoute A: ChlorosulfonationRoute B: Pd-Catalyzed (DABSO)Impact Analysis
Atom Economy Low (<40%)High (>85%)Route A loses mass as HCl and spent

.
E-Factor > 15-20< 5Route A generates massive acidic aqueous waste.
PMI High (Excess reagents + Workup)Low (Stoichiometric + Green Solvents)Route B aligns with Green Chemistry Principle #1.
Hazards (GHS) Skin Corr.[2][3][4] 1B, Reacts with WaterIrritant (Catalyst/Solvent dependent)Route A requires specialized containment.
Solvent Class Class 2 (DCM/Chloroform)Class 3 (IPA/Ethanol)Route B uses safer, renewable solvents.

Conclusion & Recommendation

Conclusion: Using Methyl 4-(chlorosulfonyl)-3-methylbenzoate in production via traditional chlorosulfonation is chemically reliable but environmentally unsustainable for large-scale manufacturing. The process is characterized by high Process Mass Intensity (PMI), generation of hazardous acidic waste, and reliance on chlorinated solvents.

Recommendation: For early-phase discovery where speed is paramount, the traditional route remains viable if safety controls are in place. However, for Process Development and Manufacturing , it is strongly recommended to transition to Pd-catalyzed aminosulfonylation (Route B) . This switch eliminates the isolation of the corrosive intermediate, utilizes greener solvents, and significantly lowers the environmental footprint (E-Factor), aligning with modern ESG (Environmental, Social, and Governance) goals.

References

  • PubChem. Methyl 4-(Chlorosulfonyl)benzoate | C8H7ClO4S | CID 4738388. National Library of Medicine. [Link]

  • RSC Sustainability. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Royal Society of Chemistry. [Link]

  • ACS Green Chemistry Institute. Process Mass Intensity (PMI) Metric. American Chemical Society. [Link]

  • ResearchGate. Chlorination and Sulfonation Chemistry - More Sustainable Approaches. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-(chlorosulfonyl)-3-methylbenzoate

This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-(chlorosulfonyl)-3-methylbenzoate. The procedures outlined below are designed to ensure the safety of laborat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 4-(chlorosulfonyl)-3-methylbenzoate. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, it is imperative that we handle and dispose of chemical reagents with the utmost care and technical understanding. This document moves beyond a simple checklist to explain the causality behind each procedural step, fostering a culture of safety and scientific integrity.

Core Principles of Safe Disposal: Understanding the Chemistry

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is a sulfonyl chloride. The primary reactivity and hazard concern with this class of compounds is their vigorous, often exothermic reaction with nucleophiles, most notably water.[1][2] This hydrolysis reaction produces hydrochloric acid and the corresponding sulfonic acid, leading to the release of corrosive vapors.[3] Therefore, uncontrolled mixing with water or other incompatible materials must be strictly avoided.[1][2][3]

The disposal strategy hinges on the quantity of the waste. Bulk quantities should be treated as halogenated organic waste, while small, residual amounts can be carefully neutralized through a controlled hydrolysis reaction.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling Methyl 4-(chlorosulfonyl)-3-methylbenzoate, it is crucial to be aware of its hazards and to don the appropriate personal protective equipment.

Hazard StatementClassificationGHS Pictogram
Harmful if swallowedAcute Toxicity, Oral (Cat. 4)GHS07
Causes skin irritationSkin Irritation (Cat. 2)GHS07
Causes serious eye irritationEye Irritation (Cat. 2)GHS07
May cause respiratory irritationSTOT SE (Cat. 3)GHS07
Causes severe skin burns and eye damageSkin Corrosion (Cat. 1B)GHS05
(Data synthesized from multiple sources)[4][5][6]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential to protect against splashes.[7]

  • Gloves: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use and employ proper glove removal technique to avoid skin contact.[4][7]

  • Protective Clothing: A chemical-resistant lab coat or apron is required to protect skin and clothing.[7]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4][7]

Disposal Decision Workflow

The following workflow provides a clear, step-by-step decision-making process for the proper disposal of Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

DisposalWorkflow start Start: Have Methyl 4-(chlorosulfonyl)-3-methylbenzoate for Disposal decision Is the quantity > 5g or > 5mL (bulk quantity)? start->decision bulk_disposal Follow Protocol for Bulk Halogenated Organic Waste Disposal decision->bulk_disposal Yes neutralization Follow Protocol for Neutralization of Small Quantities decision->neutralization No (residual quantity) end_disposal Waste is ready for institutional pickup bulk_disposal->end_disposal neutralization->end_disposal

Caption: Disposal decision workflow for Methyl 4-(chlorosulfonyl)-3-methylbenzoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary disposal pathways.

Protocol 1: Bulk Halogenated Organic Waste Disposal

This protocol is intended for quantities of Methyl 4-(chlorosulfonyl)-3-methylbenzoate exceeding approximately 5 grams or 5 milliliters. At this scale, attempting neutralization can be hazardous due to the potential for a large exothermic reaction.

Step-by-Step Methodology:

  • Container Selection: Ensure the original container is securely sealed. If the original container is compromised, transfer the chemical to a compatible, properly sealed, and clearly labeled hazardous waste container. Check a chemical compatibility chart to ensure the container material is appropriate.[8][9][10]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Methyl 4-(chlorosulfonyl)-3-methylbenzoate," the approximate quantity, and the relevant hazard pictograms (Corrosive, Irritant).

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[11][12] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[11]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area, away from incompatible materials such as water, bases, and strong oxidizing agents.[13]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for hazardous waste.[13]

Protocol 2: Neutralization of Small, Residual Quantities

This protocol is for the safe quenching and neutralization of small amounts of Methyl 4-(chlorosulfonyl)-3-methylbenzoate, such as residual material in reaction flasks. The principle is a controlled hydrolysis using a weak base.

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, place a beaker or flask of appropriate size containing a 5-10% aqueous solution of sodium bicarbonate on a magnetic stir plate. The volume of the bicarbonate solution should be sufficient to ensure at least a 5-10 molar excess relative to the estimated amount of residual sulfonyl chloride.[11]

  • Cooling: Place the beaker/flask in an ice-water bath and begin vigorous stirring. This is critical to dissipate the heat generated during the exothermic hydrolysis reaction.[11]

  • Slow Addition: Carefully and slowly, add the residual Methyl 4-(chlorosulfonyl)-3-methylbenzoate solution dropwise to the cold, stirred sodium bicarbonate solution.

    • Causality: The slow, dropwise addition is crucial to control the rate of the exothermic reaction and the evolution of carbon dioxide gas, preventing foaming, splashing, and a dangerous temperature increase.[11]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure the hydrolysis reaction has gone to completion.[11]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Use pH paper or a calibrated pH meter to check that the aqueous solution is neutral or slightly basic (pH 7-9).[11] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[11][12] Do not pour down the drain unless permitted by your local regulations and institutional policies for neutralized, non-hazardous aqueous waste.[13]

Concluding Remarks

The responsible disposal of chemical waste is a cornerstone of safe and ethical scientific practice. By understanding the chemical principles behind the reactivity of Methyl 4-(chlorosulfonyl)-3-methylbenzoate and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your material's Safety Data Sheet (SDS) before proceeding.

References

  • King, J. F., & Lam, J. Y. L. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Retrieved from [Link]

  • Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(8), 2486-2493. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]

  • Moody, T. J., & MacMillan, D. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)benzoate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-(chlorosulfonyl)benzoate. Retrieved from [Link]

  • Durham Tech. (2014). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Retrieved from [Link]

  • Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]

  • Totton Pumps. (2025). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(chlorosulfonyl)-3-methylbenzoate

Executive Safety Summary Methyl 4-(chlorosulfonyl)-3-methylbenzoate is not merely a "corrosive."[1][2][3][4][5] It is a bifunctional electrophile combining a moisture-sensitive sulfonyl chloride with an ester. In the dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 4-(chlorosulfonyl)-3-methylbenzoate is not merely a "corrosive."[1][2][3][4][5] It is a bifunctional electrophile combining a moisture-sensitive sulfonyl chloride with an ester. In the drug development workflow, this compound is a high-value scaffold for synthesizing sulfonamide-based bioactives. However, its utility comes with a specific, often underestimated hazard profile: delayed hydrolysis.

Unlike simple acid chlorides (e.g., acetyl chloride) that fume instantly, aryl sulfonyl chlorides often hydrolyze slower, allowing them to penetrate the skin before decomposing into hydrochloric acid (HCl) and the corresponding sulfonic acid. This creates deep-tissue chemical burns that may not be immediately painful.

Immediate Action Required:

  • Primary Hazard: Skin corrosion (H314), Water Reactivity (EUH014).

  • Critical Control: All handling must occur in a functioning fume hood.

  • Prohibited: Do not use standard latex gloves. Do not expose to humid atmosphere.[1][2][4][6]

Chemical Behavior & Risk Assessment

To select the right PPE, we must understand the "Why." The safety profile of this compound is dictated by its functional group reactivity.

The Hydrolysis Mechanism (The Invisible Threat)

When Methyl 4-(chlorosulfonyl)-3-methylbenzoate contacts moisture (mucous membranes, sweaty skin, or humidity), it undergoes the following transformation:



  • The Risk: The methyl ester moiety increases lipophilicity, facilitating transport across the dermal barrier. Once inside the tissue, the sulfonyl chloride hydrolyzes, releasing HCl subcutaneously.

  • The Result: A burn that is difficult to neutralize topically.

Risk Logic Diagram

The following decision tree illustrates how physical state dictates your PPE intensity.

RiskAssessment Substance Methyl 4-(chlorosulfonyl)- 3-methylbenzoate State_Solid State: Solid (Powder) Substance->State_Solid State_Soln State: Solution (DCM/THF) Substance->State_Soln Risk_Inhale Risk: Dust Inhalation (Lachrymator) State_Solid->Risk_Inhale Generates Fines Risk_Splash Risk: Skin Absorption (Carrier Solvent Effect) State_Soln->Risk_Splash Dissolved Control_Hood Control: Fume Hood (Sash at proper height) Risk_Inhale->Control_Hood Control_Glove Control: Double Glove (Laminate + Nitrile) Risk_Splash->Control_Glove

Figure 1: Risk Assessment Logic Flow. The physical state (solid vs. solution) alters the primary route of exposure, dictating specific engineering controls.

PPE Matrix: The "Self-Validating" Protocol

Standard lab PPE is insufficient. Use this matrix to upgrade your safety posture.

ComponentStandard RequirementAdvanced Requirement (This Compound) Scientific Rationale
Hand Protection Nitrile (4 mil)Double Gloving Protocol: 1. Inner: Silver Shield/Laminate (PE/EVAL)2. Outer: Nitrile (5 mil minimum)Sulfonyl chlorides can permeate thin nitrile in <5 mins. Laminate provides chemical hold-out; outer nitrile provides grip and dexterity [1].
Eye Protection Safety GlassesChemical Splash Goggles Fumes are lachrymators (tear-inducing). Glasses allow gas bypass; goggles seal the eyes from HCl vapors.
Respiratory None (if in hood)Fume Hood Mandatory Contingency: Full-face respirator with Acid Gas (E) cartridge.The compound hydrolyzes to release HCl gas. Inhalation causes pulmonary edema.
Body Lab CoatChemical-Resistant Apron + Poly-sleevesCotton lab coats absorb spills, holding the corrosive against the chest/arms. An apron provides an impervious shield.

Operational Protocol: Handling & Weighing

Objective: Transfer the solid without generating dust or introducing moisture.

  • Environment Prep: Ensure the fume hood is operating at 100 fpm face velocity. Clear the deck of incompatible bases or water sources.

  • Weighing Strategy:

    • Do not weigh on an open balance bench.

    • Tare a dry vial with a cap inside the hood.

    • Add solid to the vial, cap it loosely, and transport to the balance.

    • Why? This "closed transfer" method prevents dust generation in the breathing zone and protects the reagent from ambient humidity (preserving purity).

  • Solvent Choice: If preparing a stock solution, use Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid alcohols (methanol/ethanol) unless you intend to react the sulfonyl chloride immediately, as they will react to form sulfonate esters [2].

Disposal & Quenching: A Self-Validating System

Crucial Warning: Never dispose of unquenched sulfonyl chlorides directly into waste drums. They can react with waste solvents (alcohols/water) in the drum, causing pressure buildup and explosions.

The "Controlled Hydrolysis" Workflow: You must convert the reactive Sulfonyl Chloride into the inert Sulfonic Acid salt before disposal.

QuenchProtocol Waste Reactive Waste (R-SO2Cl) IceBath Step 1: Cool (Ice/Water Bath) Waste->IceBath Slow Addition BaseAdd Step 2: Add Weak Base (Sat. NaHCO3 or 1M NaOH) IceBath->BaseAdd Dropwise Check Step 3: Validation (Check pH > 8) BaseAdd->Check CO2 Evolution Stops Check->BaseAdd If pH < 7 Disposal Final Disposal (Aqueous Waste Stream) Check->Disposal Confirmed Neutral

Figure 2: Quenching Workflow. This loop ensures the hazard is neutralized before it leaves your control.

Step-by-Step Quenching Procedure:

  • Cool: Place a beaker of dilute Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ) in an ice bath.
  • Dilute: Dilute your reaction residue with a non-reactive solvent (e.g., Toluene or DCM) if it is thick oil.

  • Add: Slowly add the sulfonyl chloride solution to the stirred base.

    • Observation: You will see bubbling (if using bicarbonate) or heat generation.

  • Validate: Test the pH. It must be basic (pH > 8). If acidic, the hydrolysis generated more HCl than your base could consume. Add more base.

  • Dispose: Once stable and basic, the mixture contains the inert sodium sulfonate salt and can be disposed of in the aqueous waste container [3].

Emergency Response

  • Skin Contact:

    • Immediate: Drench in safety shower for 15 minutes.

    • Secondary: Wash with soap and water.[1][2]

    • Note: Do not use neutralization creams (like calcium gluconate) intended for HF; simple dilution is best for HCl burns.

  • Eye Contact:

    • Flush for 15 minutes. Hold eyelids open. Time is tissue—seconds matter.

References

  • Ansell Chemical Resistance Guide. (2023). Permeation breakthrough times for Nitrile vs. Laminate gloves against Chlorinated compounds. Ansell Healthcare. Link

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Methyl 4-(chlorosulfonyl)benzoate.[2][7] (Analogous hazard profile). MilliporeSigma.[1][5] Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.